5-(3-Chlorophenyl)cyclohexane-1,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(3-chlorophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNSALYPQQBIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343036 | |
| Record name | 5-(3-chlorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55579-71-0 | |
| Record name | 5-(3-Chlorophenyl)-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-chlorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione
This guide provides a comprehensive overview of the synthetic protocol for 5-(3-Chlorophenyl)cyclohexane-1,3-dione, a molecule of interest for researchers, scientists, and professionals in drug development. The cyclohexane-1,3-dione scaffold is a versatile building block in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds.[1][2] This guide will delve into the strategic synthesis, mechanistic underpinnings, and detailed experimental procedures, grounded in established chemical principles.
Strategic Approach to Synthesis: The Knoevenagel-Michael Tandem Reaction
The synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione is efficiently achieved through a one-pot tandem reaction sequence involving an initial Knoevenagel condensation followed by a Michael addition.[3][4][5] This strategy is favored for its atom economy and procedural simplicity. The key reactants are 3-chlorobenzaldehyde and cyclohexane-1,3-dione.
The reaction is typically catalyzed by a base, which serves two crucial roles: facilitating the initial condensation and promoting the subsequent conjugate addition. The choice of catalyst and reaction conditions can significantly influence the reaction rate and overall yield.
Mechanistic Insight
The synthesis commences with the base-catalyzed Knoevenagel condensation between 3-chlorobenzaldehyde and the first equivalent of cyclohexane-1,3-dione. The base abstracts an acidic proton from the active methylene group of the dione, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields an α,β-unsaturated intermediate.
This intermediate then acts as a Michael acceptor. A second equivalent of cyclohexane-1,3-dione, again activated by the base to its enolate form, acts as the Michael donor. The nucleophilic enolate attacks the β-carbon of the unsaturated system, leading to the formation of the target molecule, 5-(3-Chlorophenyl)cyclohexane-1,3-dione.
Experimental Protocol
This section outlines a detailed, step-by-step methodology for the synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.41 g | 1 |
| Cyclohexane-1,3-dione | C₆H₈O₂ | 112.13 | 2.24 g | 2 |
| Diethylamine | C₄H₁₁N | 73.14 | 0.2 mL | Catalytic |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | Solvent |
| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | For workup |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzaldehyde (1.41 g, 10 mmol) and cyclohexane-1,3-dione (2.24 g, 20 mmol) in ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add diethylamine (0.2 mL) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5-(3-Chlorophenyl)cyclohexane-1,3-dione.
Characterization
The structure and purity of the synthesized 5-(3-Chlorophenyl)cyclohexane-1,3-dione can be confirmed by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone groups (around 1700-1740 cm⁻¹) and C-Cl stretching (around 700-800 cm⁻¹).
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide information on the proton environment in the molecule. Expected signals would include multiplets for the aromatic protons, a multiplet for the proton at the 5-position, and multiplets for the methylene protons of the cyclohexane ring.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons (typically in the range of 190-210 ppm), the aromatic carbons, and the aliphatic carbons of the cyclohexane ring.[6]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
Visualizing the Process
Reaction Mechanism
Caption: The two-step reaction mechanism for the synthesis.
Experimental Workflow
Caption: A streamlined overview of the experimental procedure.
References
-
(PDF) Tandem Knoevenagel - Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone derivatives - ResearchGate. Available at: [Link]
-
Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling | ACS Omega. Available at: [Link]
-
Tandem Knoevenagel–Michael-cyclocondensation reactions of malononitrile, various aldehydes and dimedone using acetic acid functionalized ionic liquid - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example - StudyCorgi. Available at: [Link]
-
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF - ResearchGate. Available at: [Link]
-
Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - NIH. Available at: [Link]
-
First synthesis of 5-hydroxycyclohexane-1,3-dione - Mendeleev Communications (RSC Publishing). Available at: [Link]
-
Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone - Organic Chemistry Portal. Available at: [Link]
-
The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. Available at: [Link]
-
compared using 13C nmr spectroscopy. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
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1,3-Cyclohexanedione - Wikipedia. Available at: [Link]
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4.2: ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
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(PDF) Michael addition reaction and its examples - ResearchGate. Available at: [Link]
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Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed. Available at: [Link]
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3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem - NIH. Available at: [Link]
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5-Phenylcyclohexane-1,3-dione - Amerigo Scientific. Available at: [Link]
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Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection - PubMed. Available at: [Link]
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Michael addition synthesis of substituted cyclohexane-1,3-diones
An In-Depth Technical Guide to the Michael Addition Synthesis of Substituted Cyclohexane-1,3-diones
Abstract
Substituted cyclohexane-1,3-diones are foundational structural motifs in a vast array of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals.[1][2][3][4] Their synthesis is a cornerstone of modern organic chemistry, with the Michael addition serving as a powerful and versatile tool for their construction. This guide provides a comprehensive exploration of the synthesis of these vital carbocycles, focusing on the mechanistic underpinnings, practical experimental considerations, and strategic applications of the Michael addition. We will delve into classic methodologies such as the Robinson annulation, detail specific one-pot cyclization protocols, and examine the forefront of asymmetric organocatalysis for the stereocontrolled synthesis of chiral derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a field-proven understanding of this critical synthetic transformation.
Core Synthetic Paradigms: Mechanism and Strategy
The formation of the cyclohexane-1,3-dione ring system via Michael addition is not a singular reaction but rather a family of powerful tandem processes. The core principle involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor), which creates a 1,5-dicarbonyl intermediate poised for intramolecular cyclization.
The Robinson Annulation: A Classic Ring-Forming Strategy
Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a quintessential method for creating a six-membered ring.[5] It is a robust two-step sequence that begins with a Michael addition and is consummated by an intramolecular aldol condensation.[5][6][7][8] This reaction has been instrumental in the total synthesis of complex molecules like steroids.[5]
The mechanism proceeds as follows:
-
Michael Addition: A base deprotonates a ketone or a related Michael donor (e.g., a 1,3-dione) to form a nucleophilic enolate. This enolate then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone (MVK), in a conjugate fashion.[6][7]
-
Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate, under the same basic conditions, undergoes an intramolecular cyclization. An enolate is formed at one carbonyl, which then attacks the other carbonyl group, forming a six-membered ring.
-
Dehydration: The β-hydroxy ketone adduct readily eliminates a molecule of water to yield the final, thermodynamically stable α,β-unsaturated cyclohexenone product.[7]
Caption: Generalized enamine catalytic cycle.
Practical Guide: Experimental Protocols
The translation of mechanistic understanding to successful laboratory practice requires meticulous attention to detail. Here, we provide field-proven protocols for the synthesis of both a classic achiral dione and a more complex Michael adduct.
Protocol: Synthesis of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
This procedure is adapted from established undergraduate and preparative scale syntheses and illustrates the Michael-Claisen condensation sequence.
[9][10][11]Materials & Reagents:
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Diethyl malonate
-
Mesityl oxide
-
Sodium hydroxide (NaOH), 2N solution
-
Hydrochloric acid (HCl), 4N solution
-
Acetone (for recrystallization)
Procedure:
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add sodium methoxide (1.4 g). Dissolve the solid in anhydrous methanol (10 mL).
-
Addition of Reactants: Add diethyl malonate (4.0 mL) to the flask. Heat the mixture to a gentle reflux for approximately 3 minutes.
-
Michael Addition: Carefully add mesityl oxide (2.8 mL) dropwise through the condenser. The reaction can be exothermic; control the addition rate to maintain a manageable reflux.
-
First Reflux: Once the initial exothermic reaction subsides, heat the mixture at reflux for 30 minutes to ensure completion of the Michael addition and subsequent Claisen condensation.
-
Hydrolysis: Cool the mixture, then add 2N sodium hydroxide solution (20 mL). Heat the mixture to reflux for an additional 90 minutes to hydrolyze the ester intermediate.
-
Work-up and Decarboxylation: Cool the reaction mixture to room temperature. Remove any remaining methanol using a rotary evaporator. Heat the aqueous residue to reflux and slowly add 4N HCl (approx. 30 mL) until the solution is acidic (pH 2-3), which induces decarboxylation and precipitation of the product.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing with a small amount of cold water. Recrystallize the crude product from a minimal amount of hot acetone to yield pure dimedone as a white crystalline solid.
[10]#### 2.2 Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
This protocol demonstrates a metal-catalyzed asymmetric synthesis, a common strategy for producing chiral intermediates.
-
Nickel(II) chloride (NiCl₂)
-
(-)-Sparteine
-
Toluene, dry
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Diethyl malonate
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Petroleum ether/Ethyl acetate mixture (for chromatography)
Procedure:
-
Catalyst Preparation: In a dry flask under a nitrogen atmosphere, stir NiCl₂ (13 mg, 10 mol%) and (-)-Sparteine (0.024 mL, 10 mol%) in dry toluene (5 mL) at room temperature for 6 hours to form the chiral catalyst complex.
-
Substrate Addition: Slowly add chalcone (0.393 g, 1.89 mmol) in small portions to the catalyst mixture and stir for an additional 30 minutes.
-
Michael Addition: Add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in dry toluene (2 mL) dropwise to the reaction mixture. Stir at room temperature until analysis (e.g., by TLC) indicates full consumption of the starting chalcone.
-
Work-up: Quench the reaction with dilute HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system (e.g., 90:10) to afford the enantiomerically enriched Michael adduct.
[12]### 3. Data Presentation: Catalyst Performance
The choice of catalyst is critical in asymmetric synthesis. The following table summarizes the performance of various organocatalysts in the Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated acceptors, highlighting the achievable yields and enantioselectivities.
| Michael Donor | Michael Acceptor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Dimedone | Cinnamone | 9-Amino(9-deoxy)-epi-quinine | 99 | 90 | |
| Diethyl Malonate | Chalcone | NiCl₂/(-)-Sparteine | 90 | 86 | |
| 1,3-Cyclohexanedione | Benzylidenemalononitrile | Binaphthyl-Squaramide | >95 | 99 | |
| Cyclopentane-1,2-dione | Alkylidene Oxindole | Squaramide | ~85 | 95 |
Applications in Drug Discovery and Development
The cyclohexane-1,3-dione framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic activities, including anti-inflammatory, herbicidal, and anticancer properties.
[1][2][14][15]#### Case Study: Synthesis of Warfarin
A prominent example demonstrating the utility of the Michael addition in pharmaceutical synthesis is the preparation of the anticoagulant drug Warfarin. T[16]he key step is the Michael addition of 4-hydroxycoumarin (a cyclic 1,3-dione tautomer) to benzalacetone.
[17][18]The reaction is typically catalyzed by a base or can be performed in various solvents like water or pyridine. W[16][18]hile the racemic synthesis is straightforward, significant research has been dedicated to the enantioselective synthesis of (S)-Warfarin, which is the more potent enantiomer. M[18]odern methods employ chiral organocatalysts, such as primary amine-phosphinamides, to achieve high enantioselectivity in this critical transformation.
The Michael addition provides a powerful and adaptable platform for the synthesis of substituted cyclohexane-1,3-diones. From the classic and robust Robinson annulation to the sophisticated and precise methods of asymmetric organocatalysis, these strategies allow chemists to construct complex and biologically relevant molecules from simple precursors. The continued development of novel catalysts and tandem reaction sequences promises to further expand the scope and efficiency of these transformations, solidifying their indispensable role in the toolkit of synthetic, medicinal, and process chemists.
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Dimedone. Wikipedia. [Link]
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Preparation: Warfarin. Molecule of the Month, University of Bristol. [Link]
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Proline-catalyzed aldol reactions. Wikipedia. [Link]
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Synthesis of dimedone. PrepChem.com. [Link]
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Hajos-Parrish-Eder-Sauer-Wiechert reaction. ResearchGate. [Link]
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A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]
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Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. National Institutes of Health. [Link]
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- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
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Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. MDPI. [Link]
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Michael addition reaction of cyclohexane carboxaldehyde to nitroolefin. ResearchGate. [Link]
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Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. SciSpace. [Link]
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Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journals. [Link]
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ChemInform Abstract: Organocatalytic Asymmetric Michael Addition of 1,3-Cyclohexanedione to Benzylidenemalonitriles. Sci-Hub. [Link]
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Catalyst-free tandem aldol condensation/Michael addition of 1,3-cyclohexanediones with enolizable aldehydes. ResearchGate. [Link]
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Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry. [Link]
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Michael addition with an excess of dimethylmalonate. ResearchGate. [Link]
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Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]
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Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. Semantic Scholar. [Link]
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Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. National Institutes of Health. [Link]
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Application of Cyclohexane-1,3-diones for Six-Membered Oxygen-Containing Heterocycles Synthesis. ResearchGate. [Link]
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Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. ResearchGate. [Link]
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Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. ResearchGate. [Link]
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Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. ResearchGate. [Link]
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Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. [Link]
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Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journals. [Link]
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1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. National Institutes of Health. [Link]
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Multiple Michael/aldol reaction. Wikipedia. [Link]
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Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]
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Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. ResearchGate. [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-(3-Chlorophenyl)cyclohexane-1,3-dione
Introduction and Molecular Overview
5-(3-Chlorophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a structural motif found in various biologically active molecules and synthetic intermediates.[1] Its derivatives have been explored for applications ranging from herbicides to potential therapeutics.[2][3] Accurate structural confirmation and purity assessment are paramount in any research or development context, making proficiency in spectroscopic analysis an indispensable skill.
This guide provides a comprehensive technical overview of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for the title compound. As direct experimental spectra for this specific molecule are not widely published, we will proceed with a predictive analysis grounded in the established principles of spectroscopy and data from structurally related compounds.
Molecular Structure: C₁₂H₁₁ClO₂ Molecular Weight: 222.67 g/mol
A critical feature of β-diketones like 5-(3-Chlorophenyl)cyclohexane-1,3-dione is their existence as an equilibrium of keto and enol tautomers.[4] This equilibrium is highly dependent on the solvent environment.[5] In aprotic solvents, such as chloroform, the keto form is often favored, while the intramolecularly hydrogen-bonded enol form can also be significantly present. This phenomenon will be a central theme in the interpretation of its NMR and IR spectra.
Integrated Analytical Workflow
The definitive structural elucidation of a novel compound is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. The workflow below illustrates a robust pathway from sample receipt to final structural confirmation.
Caption: Overall workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. The presence of keto-enol tautomerism is often directly observable and quantifiable by NMR.[6]
¹H NMR Spectroscopy: Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Expert Insight: CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and minimal interference. However, being a relatively non-polar aprotic solvent, it will influence the keto-enol equilibrium.[7] For comparative studies, using a polar protic solvent like DMSO-d₆ could also be insightful.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for sample concentration).
-
¹H NMR: Predicted Data Interpretation
The spectrum is predicted to be a superposition of signals from the keto and enol tautomers. The integration values will reflect the equilibrium ratio.
Table 1: Predicted ¹H NMR Chemical Shifts (Keto Tautomer)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| H-Ar | 7.20 - 7.40 | m | 4H | Signals from the 3-chlorophenyl ring. Complex splitting is expected. |
| H-5 | 3.50 - 3.70 | m (tt) | 1H | Methine proton at C5, coupled to adjacent CH₂ groups. |
| H-4, H-6 (axial) | 2.80 - 3.00 | m (dd) | 2H | Diastereotopic protons adjacent to C5. |
| H-4, H-6 (eq) | 2.60 - 2.80 | m (dd) | 2H | Diastereotopic protons adjacent to C5. |
| H-2 | ~3.40 | s | 2H | Protons at C2, appearing as a singlet in the pure keto form. |
Table 2: Predicted ¹H NMR Chemical Shifts (Enol Tautomer)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Enolic OH | 11.0 - 12.0 | br s | 1H | Broad signal due to hydrogen bonding, characteristic of the enol form.[8] |
| H-Ar | 7.20 - 7.40 | m | 4H | Signals from the 3-chlorophenyl ring. |
| Vinylic H | 5.50 - 5.60 | s | 1H | Proton on the enolic double bond (C2). |
| H-4, H-6 | 2.30 - 2.80 | m | 4H | Aliphatic protons on the cyclohexane ring. |
| H-5 | 3.40 - 3.60 | m | 1H | Methine proton at C5. |
¹³C NMR Spectroscopy: Experimental Protocol
The ¹³C NMR is typically acquired immediately after the ¹H NMR using the same sample.
-
Instrumentation: Same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 - 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
¹³C NMR: Predicted Data Interpretation
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Tautomer | Predicted δ (ppm) | Notes |
|---|---|---|---|
| C=O (C1, C3) | Keto | 200 - 210 | Characteristic ketone carbonyl region. |
| C=O (C1) | Enol | 190 - 200 | Carbonyl carbon in the enone system. |
| C-OH (C3) | Enol | 185 - 195 | Enolic carbon attached to the hydroxyl group. |
| C-Ar (Quaternary) | Both | 135 - 145 | Aromatic carbons with no attached protons (including C-Cl). |
| C-Ar (CH) | Both | 125 - 130 | Aromatic carbons with attached protons. |
| C=CH (C2) | Enol | 95 - 105 | Vinylic carbon of the enol. |
| CH₂ (C2) | Keto | 55 - 60 | Methylene carbon between two carbonyls. |
| CH₂ (C4, C6) | Both | 40 - 50 | Aliphatic carbons adjacent to C5. |
| CH (C5) | Both | 35 - 45 | Methine carbon bearing the phenyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition Mode: Acquire data in both positive and negative ion modes to determine the most sensitive ionization. For this molecule, positive mode ([M+H]⁺) is predicted to be effective.
Predicted Data Interpretation
-
Molecular Ion: The calculated exact mass for C₁₂H₁₁³⁵ClO₂ is 222.0448. The high-resolution mass spectrum should show a peak for [M+H]⁺ at m/z 223.0526.
-
Isotopic Pattern: A hallmark of chlorine-containing compounds is the presence of the ³⁷Cl isotope. A second peak, [M+2+H]⁺, should appear at m/z 225.0497 with an intensity approximately one-third (32%) of the [M+H]⁺ peak. This 3:1 isotopic signature is definitive confirmation of the presence of a single chlorine atom.
-
Fragmentation: Fragmentation provides a fingerprint of the molecule's structure. Key fragmentation processes for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl).[9][10]
Caption: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[11]
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Lower the anvil to ensure good contact and acquire the sample spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted Data Interpretation
The IR spectrum will be highly informative regarding the keto-enol equilibrium.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
|---|---|---|---|
| 3000 - 3100 | C-H stretch (aromatic) | Medium | Confirms the presence of the phenyl ring. |
| 2850 - 2960 | C-H stretch (aliphatic) | Medium | From the cyclohexane ring CH and CH₂ groups.[12] |
| ~1715 | C=O stretch (keto) | Strong | Characteristic of a saturated cyclic ketone. A doublet may appear due to symmetric/asymmetric stretching.[13] |
| ~1650 | C=O stretch (enol) | Strong | Lower frequency due to conjugation and intramolecular H-bonding.[14] |
| ~1600 | C=C stretch (enol) | Medium | From the enolic double bond. |
| ~1580, ~1475 | C=C stretch (aromatic) | Medium-Strong | Characteristic phenyl ring absorptions. |
| 700 - 800 | C-Cl stretch | Strong | Confirms the presence of the chloro-substituent. |
| 2500 - 3300 | O-H stretch (enol) | Very Broad | A broad absorption in this region would be strong evidence for the presence of the enol tautomer. |
Conclusion: A Convergent Structural Proof
The definitive identification of 5-(3-Chlorophenyl)cyclohexane-1,3-dione is achieved by synthesizing the information from all spectroscopic techniques. Mass spectrometry will confirm the elemental formula (C₁₂H₁₁ClO₂) via the accurate mass and the characteristic 3:1 chlorine isotopic pattern. IR spectroscopy will confirm the presence of carbonyl (C=O) and aromatic functionalities. Finally, ¹H and ¹³C NMR will provide the complete carbon-hydrogen framework, establishing the precise connectivity of the 3-chlorophenyl group to the cyclohexane-1,3-dione ring and revealing the dynamics of the keto-enol tautomerism in solution. The convergence of these predicted data points provides a high-confidence spectral signature for the target molecule.
References
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved January 21, 2026, from [Link]
-
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Retrieved January 21, 2026, from [Link]
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Donegatti, T. A., et al. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micellar Electrokinetic Chromatography With Diode Array Detection. Electrophoresis, 40(22), 2929-2935. Retrieved January 21, 2026, from [Link]
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Royal Society of Chemistry. (2017). Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR analysis of the ketone group. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.
-
Royal Society of Chemistry. (n.d.). Supporting Information: Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Retrieved January 21, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (n.d.). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Electrochemistry of Diferrocenyl β-Diketones, -Diketonates, and Pyrazoles. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. Retrieved January 21, 2026, from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). 1,3-Cyclohexanedione, 5,5-dimethyl-. NIST WebBook. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR - Patent 0195053.
-
ResearchGate. (n.d.). Diketone NMR spectral data. Retrieved January 21, 2026, from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved January 21, 2026, from [Link]
-
Chemistry Stack Exchange. (n.d.). Ketone infrared spectra. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
-
YouTube. (2012). Keto-Enol Equilibrium Using NMR. Retrieved January 21, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. Retrieved January 21, 2026, from [Link]
-
Journal of Chemical Education. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved January 21, 2026, from [Link]
-
University of Rennes. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium. Retrieved January 21, 2026, from [Link]
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1H NMR and 13C NMR characterization of 5-(3-Chlorophenyl)cyclohexane-1,3-dione
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-(3-Chlorophenyl)cyclohexane-1,3-dione
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 5-(3-Chlorophenyl)cyclohexane-1,3-dione using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR analysis for this specific molecule. We will explore the foundational principles of chemical shifts and spin-spin coupling, with a particular focus on the compound's prominent keto-enol tautomerism, which is critical for accurate spectral interpretation. The guide offers predictive analyses for ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra, detailed experimental protocols for sample preparation and data acquisition, and a discussion of advanced techniques for unambiguous characterization.
Introduction: The Structural Challenge
5-(3-Chlorophenyl)cyclohexane-1,3-dione is a substituted cyclic dione, a scaffold of interest in synthetic and medicinal chemistry. The definitive confirmation of its molecular structure is paramount for any further research or development activities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural determination of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.[3]
The primary challenge in characterizing this molecule lies in its capacity for keto-enol tautomerism, a phenomenon common to 1,3-dicarbonyl compounds.[4][5] The molecule can exist in a dynamic equilibrium between its diketo form and its more conjugated keto-enol form. This equilibrium is highly sensitive to the solvent environment, temperature, and concentration, directly impacting the resulting NMR spectra.[6][7] A thorough understanding of this equilibrium is essential for accurate spectral assignment.
Keto-Enol Tautomerism: A Dynamic Equilibrium
In solution, 5-(3-Chlorophenyl)cyclohexane-1,3-dione does not exist as a single static structure. The presence of protons on the carbon alpha to both carbonyl groups (C4 and C6) allows for the formation of a stable enol tautomer. This equilibrium results in a mixture of at least two distinct chemical species, each with a unique set of NMR signals.
Caption: The dynamic equilibrium between the diketo and keto-enol tautomers.
The position of this equilibrium (Keq) dictates the relative populations of the two forms. In aprotic solvents like chloroform-d (CDCl₃), the diketo form may predominate, whereas polar, hydrogen-bond-accepting solvents like DMSO-d₆ can stabilize the enol form through intermolecular hydrogen bonding, shifting the equilibrium.[7] Consequently, the choice of NMR solvent is a critical experimental parameter that can be leveraged to study both tautomers.
Predictive ¹H NMR Spectral Analysis
The ¹H NMR spectrum will reveal the number of unique proton environments, their electronic character (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).[8] We will predict the spectra for both tautomers.
The Diketo Tautomer
Assuming a chair-like conformation, the diketo form possesses a plane of symmetry passing through C5 and the C2-methylene group, simplifying the spectrum.
-
Aromatic Protons (3-Chlorophenyl group): The four protons on the substituted phenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the meta substitution pattern, they will present as a complex multiplet system.
-
H5 (Methine Proton): The proton at C5 is alpha to a phenyl group and beta to two carbonyls. It is expected to be a multiplet (a pentet or triplet of triplets) in the range of δ 3.0-3.5 ppm.
-
H4/H6 (Methylene Protons): These two sets of protons are chemically equivalent due to symmetry. They are diastereotopic, meaning the axial and equatorial protons on each carbon are in different chemical environments. They are alpha to a carbonyl group, placing their signals around δ 2.5-3.0 ppm.[9] Each will appear as a distinct multiplet due to complex geminal and vicinal coupling.
-
H2 (Methylene Protons): These protons are flanked by two carbonyl groups, leading to significant deshielding. They are expected to appear as a singlet (or a very tight triplet if long-range coupling is resolved) around δ 3.5-4.0 ppm.
The Keto-Enol Tautomer
The formation of the enol breaks the molecule's symmetry and introduces new signal types.
-
Enolic OH: A broad singlet, typically highly downfield (δ 10-17 ppm), which may exchange with D₂O.
-
Vinyl Proton (H2): The proton on the C=C double bond will appear as a singlet in the δ 5.0-6.0 ppm region.
-
Aromatic Protons: Similar to the diketo form, but the altered electronic nature of the cyclohexane ring may cause minor shifts.
-
H4, H5, H6 (Aliphatic Protons): With the loss of symmetry, H4 and H6 are no longer equivalent. This will result in a more complex set of multiplets in the aliphatic region (δ 2.0-3.5 ppm) compared to the diketo form.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton(s) | Environment | Predicted Shift (Diketo) | Predicted Shift (Enol) | Multiplicity | Integration |
| Ar-H | Aromatic | ~7.2-7.6 | ~7.2-7.6 | m | 4H |
| H5 | CH-Ar | ~3.0-3.5 | ~3.2-3.7 | m | 1H |
| H4, H6 | CH₂-C=O | ~2.5-3.0 | ~2.6-3.2 | m | 4H (total) |
| H2 | CH₂-(C=O)₂ | ~3.5-4.0 | - | s | 2H |
| H2 (Vinyl) | C=CH | - | ~5.5-6.0 | s | 1H |
| OH | Enolic | - | ~12-16 | br s | 1H |
Note: These are estimated values. Actual shifts depend on solvent and concentration.
Predictive ¹³C NMR and DEPT Spectral Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to determine the number of attached protons for each carbon signal.[10]
-
DEPT-90: Only CH (methine) carbons appear as positive signals.
-
DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative (inverted) signals. Quaternary (C) carbons are absent in both DEPT spectra.[11][12][13]
The Diketo Tautomer
-
Carbonyl Carbons (C1, C3): These are highly deshielded and will appear far downfield, typically >190 ppm.[9][14] Due to symmetry, they give a single signal.
-
Aromatic Carbons: Six signals are expected. The carbon bearing the chlorine (C-Cl) will be identifiable, as will the ipso-carbon attached to the cyclohexane ring. The other four CH carbons will be in the δ 125-150 ppm range.[15]
-
Aliphatic Carbons (C2, C4, C5, C6):
-
C5 (CH): Will appear as a positive signal in both DEPT-90 and DEPT-135.
-
C4/C6 (CH₂): Equivalent by symmetry. Will be absent in DEPT-90 and appear as a single negative signal in DEPT-135.
-
C2 (CH₂): Flanked by two carbonyls, this carbon will be the most deshielded of the aliphatic carbons and will appear as a negative signal in DEPT-135.
-
The Keto-Enol Tautomer
-
Carbonyl & Enol Carbons: The enol form has one C=O (~190-200 ppm) and two sp² carbons from the enol group (C-OH and C=CH), which resonate around δ 160-180 ppm and δ 100-110 ppm, respectively.
-
Aromatic Carbons: Similar to the diketo form.
-
Aliphatic Carbons (C4, C5, C6): The loss of symmetry means C4 and C6 are now inequivalent, giving rise to two distinct CH₂ signals (negative in DEPT-135) and one CH signal for C5 (positive in DEPT-90 and DEPT-135).
Table 2: Predicted ¹³C NMR and DEPT Data
| Carbon(s) | Type | Predicted Shift (ppm) | DEPT-90 | DEPT-135 |
| C1, C3 (Diketo) | C=O | ~205-215 | Absent | Absent |
| C1 (Enol) | C=O | ~190-200 | Absent | Absent |
| C3 (Enol) | C-OH | ~170-180 | Absent | Absent |
| Ar-C (ipso) | C | ~140-145 | Absent | Absent |
| Ar-C (C-Cl) | C | ~134-138 | Absent | Absent |
| Ar-CH | CH | ~126-132 | Positive | Positive |
| C2 (Enol) | =CH | ~100-110 | Positive | Positive |
| C2 (Diketo) | CH₂ | ~50-60 | Absent | Negative |
| C5 | CH | ~40-50 | Positive | Positive |
| C4, C6 | CH₂ | ~35-45 | Absent | Negative |
Experimental Protocol for NMR Characterization
A robust and reproducible protocol is key to obtaining high-quality NMR data. The following workflow ensures spectral accuracy and integrity.
Workflow Diagram
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione
I. Introduction: Unveiling the Molecular Landscape
In the realm of drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. 5-(3-Chlorophenyl)cyclohexane-1,3-dione, a molecule of interest for its potential pharmacological activities, presents a unique analytical challenge. Its structure, comprising a substituted aromatic ring and a cyclic dione moiety, necessitates a robust analytical methodology for comprehensive characterization. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, offering a framework for researchers, scientists, and drug development professionals to achieve accurate and reliable results.
This document deviates from a rigid template, instead adopting a structure that logically unfolds the narrative of the analysis. We will delve into the foundational principles of mass spectrometry as they apply to this specific molecule, dissect the rationale behind crucial experimental decisions, and present detailed, field-tested protocols. The overarching goal is to equip the reader with not only the "how" but also the "why," fostering a deeper understanding of the analytical process and ensuring the integrity of the generated data.
II. Physicochemical Properties and Structural Elucidation
A thorough understanding of the analyte's physicochemical properties is the bedrock of any successful analytical method development. 5-(3-Chlorophenyl)cyclohexane-1,3-dione possesses a molecular formula of C₁₂H₁₁ClO₂.
The presence of a chlorine atom is a key feature, as it imparts a distinct isotopic signature in the mass spectrum. The natural abundance of chlorine isotopes, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%), results in a characteristic M+2 peak with a relative intensity of about one-third of the monoisotopic peak[1]. This isotopic pattern serves as a powerful diagnostic tool for confirming the presence of chlorine in the molecule and its fragments.
The cyclohexane-1,3-dione moiety can exist in tautomeric forms, primarily the enol form in solution.[2] This tautomerism can influence its ionization behavior and fragmentation pathways.
Table 1: Physicochemical Properties of 5-(3-Chlorophenyl)cyclohexane-1,3-dione
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClO₂ | N/A |
| Monoisotopic Mass | 222.0448 u | Calculated |
| Average Mass | 222.67 g/mol | Calculated |
| Key Structural Features | Chlorophenyl group, Cyclohexane-1,3-dione | N/A |
| Isotopic Signature | Presence of a prominent M+2 peak due to Chlorine | [1] |
III. The Mass Spectrometric Workflow: A Conceptual Overview
The mass spectrometric analysis of a small molecule like 5-(3-Chlorophenyl)cyclohexane-1,3-dione is a multi-step process. Each stage must be carefully considered and optimized to ensure high-quality data.
Sources
An In-depth Technical Guide to 5-(3-Chlorophenyl)cyclohexane-1,3-dione: Physicochemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Foreword
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthetic intermediate for a diverse range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases. This technical guide focuses on a specific, yet largely unexplored, derivative: 5-(3-Chlorophenyl)cyclohexane-1,3-dione. As a Senior Application Scientist, my objective is to provide a comprehensive resource that not only presents the fundamental physicochemical properties of this compound but also delves into the strategic considerations for its synthesis and characterization. This document is designed to empower researchers to harness the potential of this molecule in their drug discovery and development endeavors.
Molecular Overview and Structural Elucidation
5-(3-Chlorophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, featuring a 3-chlorophenyl substituent at the 5-position of the cyclohexane ring. The presence of the chloro-substituted aromatic ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation.
Chemical Structure:
Caption: 2D structure of 5-(3-Chlorophenyl)cyclohexane-1,3-dione.
Tautomerism: It is crucial to recognize that 5-(3-Chlorophenyl)cyclohexane-1,3-dione, like its parent compound, can exist in tautomeric forms. The diketo form is in equilibrium with its corresponding enol forms. This tautomerism will be evident in its spectroscopic data and can influence its reactivity.
Predicted Physicochemical Properties
| Property | Predicted Value for 5-(3-Chlorophenyl)cyclohexane-1,3-dione | Basis for Prediction (Analogous Compounds) |
| Molecular Formula | C₁₂H₁₁ClO₂ | - |
| Molecular Weight | 222.67 g/mol | - |
| Melting Point (°C) | 180 - 195 | 5-Phenylcyclohexane-1,3-dione: 185-188 °C[1]; 5-(4-Fluorophenyl)cyclohexane-1,3-dione: 186-189 °C. The chloro-substitution is expected to have a similar effect on the crystal lattice energy as a fluoro or phenyl group. |
| Boiling Point (°C) | > 300 (decomposes) | High melting point suggests a high boiling point, likely with decomposition. |
| pKa | 4.5 - 5.0 | The parent cyclohexane-1,3-dione has a pKa of approximately 5.26. The electron-withdrawing nature of the 3-chlorophenyl group is expected to increase the acidity of the enolic proton, thus lowering the pKa. |
| LogP | 2.5 - 3.0 | The presence of the lipophilic chlorophenyl group will increase the octanol-water partition coefficient compared to the parent dione. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The increased lipophilicity suggests poor aqueous solubility. |
Synthetic Strategies
The synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione can be approached through established methodologies for the preparation of 5-aryl-cyclohexane-1,3-diones. The most common and reliable method involves a Michael addition reaction.
Recommended Synthetic Protocol: Michael Addition
This protocol describes a two-step, one-pot synthesis involving an initial Knoevenagel condensation followed by a Michael addition.
Reaction Scheme:
Caption: Synthetic workflow for 5-(3-Chlorophenyl)cyclohexane-1,3-dione.
Step-by-Step Methodology:
-
Knoevenagel Condensation:
-
To a solution of 3-chlorobenzaldehyde (1 equivalent) in ethanol, add diethyl malonate (1.1 equivalents) and a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude intermediate, diethyl 2-(3-chlorobenzylidene)malonate. This intermediate can be used in the next step without further purification.
-
-
Michael Addition and Intramolecular Cyclization:
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2.2 equivalents) to anhydrous ethanol under an inert atmosphere.
-
To this solution, add acetone (1.1 equivalents) dropwise at 0 °C.
-
Add the crude diethyl 2-(3-chlorobenzylidene)malonate from the previous step to the reaction mixture.
-
Reflux the mixture for 6-8 hours, again monitoring by TLC.
-
After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude product.
-
The solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-(3-Chlorophenyl)cyclohexane-1,3-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group, typically in the range of δ 7.0-7.5 ppm. The protons on the cyclohexane-1,3-dione ring will appear as multiplets in the aliphatic region (δ 2.0-3.5 ppm). The enolic proton, if present in a significant concentration in the NMR solvent, will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons in the downfield region (δ 190-210 ppm). The aromatic carbons will resonate in the range of δ 120-145 ppm, and the aliphatic carbons of the cyclohexane ring will appear at higher field (δ 20-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the dione functionality, typically in the region of 1680-1720 cm⁻¹. If the enol form is present, a broad O-H stretching band may be observed around 3000-3400 cm⁻¹, and C=C stretching from the enol may appear around 1600-1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry is expected to show the molecular ion peak [M]⁺ at m/z 222 and 224 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for cyclohexane-1,3-dione derivatives involve cleavage of the cyclohexane ring.
Experimental Protocols for Physicochemical Property Determination
Aqueous Solubility Determination (Shake-Flask Method)
-
Add an excess amount of 5-(3-Chlorophenyl)cyclohexane-1,3-dione to a known volume of deionized water in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any suspended particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
-
Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., methanol/water) to create a solution of known concentration.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.[2]
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
LogP Determination (Shake-Flask Method)
-
Prepare a solution of the compound in n-octanol.
-
Mix a known volume of this solution with a known volume of water in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in both the n-octanol and water layers using an appropriate analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[3]
Potential Applications in Drug Development
Derivatives of cyclohexane-1,3-dione have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 3-chlorophenyl group can modulate these activities by altering the compound's lipophilicity, electronic properties, and metabolic stability.
Workflow for Biological Evaluation:
Caption: A typical workflow for the biological evaluation of a novel compound.
Given the known activities of related compounds, 5-(3-Chlorophenyl)cyclohexane-1,3-dione could be a valuable starting point for the development of novel therapeutics. Its physicochemical properties, as predicted and determined experimentally, will be critical in guiding its formulation and assessing its potential for oral bioavailability.
Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthetic strategies, and analytical characterization of 5-(3-Chlorophenyl)cyclohexane-1,3-dione. By leveraging established chemical principles and data from analogous compounds, we have outlined a clear path for the synthesis and evaluation of this promising molecule. The detailed experimental protocols provided herein are intended to serve as a practical resource for researchers in their quest to explore the therapeutic potential of novel cyclohexane-1,3-dione derivatives.
References
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Amerigo Scientific. 5-Phenylcyclohexane-1,3-dione. Available from: [Link].
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link].
- Google Patents. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].
-
Chemistry LibreTexts. 17.3: Acid-Base Titrations. Available from: [Link].
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link].
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An In-depth Technical Guide to the Solubility of 5-(3-Chlorophenyl)cyclohexane-1,3-dione in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 5-(3-Chlorophenyl)cyclohexane-1,3-dione, a molecule of interest in contemporary drug discovery and agrochemical research, presents a unique solubility profile owing to its combination of a polar diketone ring and a nonpolar chlorophenyl substituent.[1][2][3][4] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. We will delve into the theoretical underpinnings of its solubility, present a rigorous, step-by-step experimental protocol for its quantification, and discuss the critical interplay of molecular structure and solvent properties that govern its dissolution. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the formulation and delivery of compounds based on this scaffold.
Introduction: The Critical Role of Solubility in Scientific Research
In the realms of pharmaceutical sciences and agrochemical development, the solubility of a compound is a cornerstone property that dictates its path from the laboratory to practical application. Poor solubility can lead to unpredictable in vitro results, diminished bioavailability, and significant challenges in formulation, ultimately hindering the development of promising therapeutic and agricultural agents.[5] 5-(3-Chlorophenyl)cyclohexane-1,3-dione, a derivative of the versatile cyclohexane-1,3-dione scaffold, is a compound of interest due to its potential biological activities.[3][4] The presence of both a polar 1,3-dione system, capable of keto-enol tautomerism and hydrogen bonding, and a nonpolar, halogenated aromatic ring suggests a complex solubility behavior that warrants detailed investigation.[6] Understanding and quantifying its solubility in a range of organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and screening.
This guide will provide a robust framework for approaching the solubility determination of 5-(3-Chlorophenyl)cyclohexane-1,3-dione, moving from theoretical considerations to practical experimental design.
Physicochemical Properties and Their Influence on Solubility
While specific experimental data for 5-(3-Chlorophenyl)cyclohexane-1,3-dione is not extensively available in public literature, we can infer its likely properties based on its constituent parts: the cyclohexane-1,3-dione core and the 3-chlorophenyl substituent.
Table 1: Estimated Physicochemical Properties of 5-(3-Chlorophenyl)cyclohexane-1,3-dione and their Implications for Solubility
| Property | Estimated Value/Characteristic | Influence on Solubility |
| Molecular Weight | 222.67 g/mol [1][7] | A moderate molecular weight suggests that solubility will be significantly influenced by intermolecular forces rather than being prohibitively low due to molecular size alone. |
| Polarity | Amphiphilic | The 1,3-dione moiety provides a polar region capable of hydrogen bonding, while the chlorophenyl group is nonpolar and contributes to van der Waals interactions. This dual nature suggests solubility in a range of solvents, with a preference for those with intermediate polarity or the ability to engage in specific interactions. |
| Hydrogen Bond Donors/Acceptors | The enol form has one donor (OH) and two acceptors (C=O). The diketo form has two acceptors (C=O). | The ability to accept hydrogen bonds from protic solvents (like alcohols) will enhance solubility in these media. The enol tautomer can also donate a hydrogen bond. |
| Keto-Enol Tautomerism | Expected to exist in equilibrium between the diketo and enol forms.[6] | The specific tautomeric form present can be influenced by the solvent, which in turn affects the overall polarity and solubility of the compound. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be moderately lipophilic. | A higher LogP value indicates a preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones. This suggests better solubility in nonpolar organic solvents compared to water. |
| Melting Point | Likely a crystalline solid at room temperature. | A higher melting point generally correlates with lower solubility due to stronger crystal lattice energy that must be overcome by solvent-solute interactions. |
The interplay of these properties dictates that the solubility of 5-(3-Chlorophenyl)cyclohexane-1,3-dione will not follow a simple "like dissolves like" rule. Instead, a nuanced understanding of the specific intermolecular forces at play is required.
Theoretical Framework for Solubility
The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:
ΔG_sol = ΔH_sol - TΔS_sol
The enthalpy of solution can be conceptualized as the sum of two main energy contributions:
-
Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (ΔH > 0).
-
Solvation Energy (ΔH_solvation): The energy released when the solute molecules are surrounded by and interact with solvent molecules. This is an exothermic process (ΔH < 0).
The overall enthalpy of solution is the balance between these two: ΔH_sol = ΔH_lattice + ΔH_solvation .
The following diagram illustrates the key factors influencing the solubility of 5-(3-Chlorophenyl)cyclohexane-1,3-dione based on this thermodynamic framework.
Sources
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The Dynamic Equilibrium: A Technical Guide to Keto-Enol Tautomerism in 5-Arylcyclohexane-1,3-diones
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the keto-enol tautomerism in 5-arylcyclohexane-1,3-diones, a class of compounds with significant relevance in medicinal chemistry and agrochemical research. We will delve into the structural and environmental factors governing this dynamic equilibrium, the advanced analytical techniques for its characterization, and the implications of tautomerism on biological activity. This document is designed to be a practical resource, offering not only theoretical understanding but also actionable experimental protocols.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug design and development.[1] The different tautomers of a molecule can exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. These differences, in turn, can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile. For 5-arylcyclohexane-1,3-diones, the keto-enol tautomerism is a key structural feature that dictates their interaction with biological targets. The cyclohexane-1,3-dione framework is a common motif in natural and synthetic compounds with a wide range of biological activities, including herbicidal, antibacterial, anti-inflammatory, and anti-tumor effects.[2] Understanding and controlling the tautomeric equilibrium is therefore paramount for optimizing the efficacy and safety of drug candidates based on this scaffold.
The Keto-Enol Equilibrium in 5-Arylcyclohexane-1,3-diones
The core of our discussion is the equilibrium between the diketo and enol forms of 5-arylcyclohexane-1,3-diones. The presence of two carbonyl groups flanking a methylene group results in acidic α-protons, facilitating the migration of a proton to one of the carbonyl oxygens to form the enol tautomer.
Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a complementary technique for studying tautomeric equilibria, particularly for monitoring changes as a function of solvent or temperature. The keto and enol forms typically have distinct absorption maxima (λmax) due to differences in their electronic structures. The enol form, with its extended conjugation, generally absorbs at a longer wavelength.
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the 5-arylcyclohexane-1,3-dione of known concentration in a suitable solvent (e.g., acetonitrile, cyclohexane).
-
Prepare a series of dilutions to determine the linear range of absorbance.
-
-
Instrumental Parameters:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.
-
-
Data Analysis:
-
Identify the λmax for the keto and enol forms.
-
If the molar absorptivities (ε) of the pure tautomers are known or can be determined (e.g., by locking the equilibrium in one form through solvent choice or pH adjustment), the concentration of each tautomer in a mixture can be calculated using the Beer-Lambert law at two different wavelengths.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state. This technique can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can help rationalize the preference for a particular tautomer in the crystalline form.
Protocol for Crystallization:
-
Solvent Selection: The choice of solvent is critical for obtaining high-quality crystals and can sometimes influence which tautomer crystallizes. Slow evaporation from a solution is a common technique.
-
For the enol form , less polar solvents that favor intramolecular hydrogen bonding, such as toluene or a mixture of dichloromethane and hexane, may be successful.
-
For the keto form , more polar solvents that can disrupt intramolecular hydrogen bonds, like ethanol or acetone, might be more suitable.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
Tautomerism and Biological Activity: A Critical Relationship
The tautomeric state of a 5-arylcyclohexane-1,3-dione can have a profound impact on its biological activity. Many of these compounds exert their effects by inhibiting enzymes, and the specific tautomer may be the active form that binds to the enzyme's active site. For example, in the case of herbicidal cyclohexane-1,3-diones that inhibit acetyl-coenzyme A carboxylase (ACCase), the enol form is generally considered the active species. [3]
Caption: The influence of keto-enol tautomerism on biological activity.
The keto-enol equilibrium can affect:
-
Receptor Binding: The shape, hydrogen bonding potential, and electronic properties of the active tautomer will determine its affinity for the target protein.
-
Membrane Permeability: The lipophilicity of the different tautomers can influence their ability to cross cell membranes and reach their site of action.
-
Metabolic Stability: One tautomer may be more susceptible to metabolic enzymes than the other, affecting the compound's half-life.
Conclusion and Future Directions
The keto-enol tautomerism of 5-arylcyclohexane-1,3-diones is a complex phenomenon governed by a delicate interplay of intramolecular and intermolecular forces. A thorough understanding of this equilibrium is essential for the rational design of novel drug candidates and agrochemicals based on this versatile scaffold. Future research should focus on building a comprehensive quantitative structure-tautomerism-activity relationship (QSTAR) to better predict the biological effects of these compounds. The development of synthetic strategies to "lock" the molecule in a desired tautomeric form would be a significant advancement in this field. This guide provides the foundational knowledge and practical methodologies to empower researchers to effectively investigate and harness the tautomeric properties of 5-arylcyclohexane-1,3-diones in their scientific endeavors.
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An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). PubMed. [Link]
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Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2023). ACS Omega. [Link]
-
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). National Center for Biotechnology Information. [Link]
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Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. (2021). StudyCorgi. [Link]
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NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2007). ResearchGate. [Link]
-
A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. (1966). ResearchGate. [Link]
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Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. (2013). DIAL.num. [Link]
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EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. [Link]
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Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. (2020). MDPI. [Link]
-
UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. (2010). PubMed. [Link]
-
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. (2024). ResearchGate. [Link]
-
Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. (2024). National Center for Biotechnology Information. [Link]
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Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). MDPI. [Link]
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Initial Biological Screening of 5-(3-Chlorophenyl)cyclohexane-1,3-dione Derivatives: A Technical Guide
Introduction: The Chemical Significance and Therapeutic Potential of Cyclohexane-1,3-dione Scaffolds
Cyclohexane-1,3-dione derivatives represent a privileged scaffold in medicinal chemistry and agrochemical research, demonstrating a remarkable diversity of biological activities.[1][2] These activities include herbicidal, pesticidal, anti-bacterial, anti-inflammatory, anti-tumor, and anti-viral properties.[1][2] The synthetic versatility of the cyclohexane-1,3-dione core, characterized by its highly active methylene moiety and dicarbonyl groups, allows for extensive structural modifications, making it a valuable precursor for the synthesis of a plethora of bioactive molecules.[1][2] The introduction of a 5-(3-Chlorophenyl) substituent to this core structure presents a unique opportunity to explore novel chemical space and potentially modulate biological activity, creating a focused library of compounds for initial biological screening.
This technical guide provides a comprehensive framework for the initial biological evaluation of novel 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating screening cascade. We will explore a tiered approach, beginning with foundational cytotoxicity assessments and then branching into more specific assays based on the known biological landscape of the parent scaffold.
Part 1: Foundational Cytotoxicity Assessment
Prior to investigating specific biological activities, it is imperative to establish the cytotoxicity profile of the newly synthesized compounds. This foundational data informs the concentration ranges for subsequent assays and identifies compounds with potential as cytotoxic agents, for example, in anticancer research.
Rationale for Cytotoxicity Screening
Cytotoxicity assays are fundamental to drug discovery and toxicology.[3] They provide a quantitative measure of a compound's ability to induce cell death or inhibit cell proliferation.[4] This initial screen is crucial for several reasons:
-
Therapeutic Index Estimation: It provides an early indication of the potential therapeutic window for non-cytotoxic applications.
-
Concentration Range Finding: It determines the appropriate, non-lethal concentration ranges for use in subsequent, more specific bioassays.
-
Identification of Anticancer Candidates: Compounds exhibiting high cytotoxicity against cancer cell lines can be flagged for further investigation as potential chemotherapeutic agents.
Recommended Assays: MTT and XTT
For initial high-throughput screening, colorimetric assays based on the reduction of tetrazolium salts are widely employed due to their simplicity, reliability, and suitability for automation.[5] The MTT and XTT assays are excellent choices for this purpose.[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt to a colored formazan product.[3] However, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step required in the MTT assay.[3]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT/XTT Cytotoxicity Assays.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Data Presentation: Example Cytotoxicity Data
| Compound | IC50 (µM) on A549 Cells | IC50 (µM) on MCF-7 Cells |
| Derivative 1 | > 100 | > 100 |
| Derivative 2 | 25.3 | 32.8 |
| Derivative 3 | 5.1 | 8.9 |
| Doxorubicin | 0.8 | 1.2 |
Part 2: Screening for Key Biological Activities
Based on the broad spectrum of activities reported for cyclohexane-1,3-dione derivatives, a targeted screening approach is recommended. The following assays represent key areas of investigation with a high probability of yielding significant findings.
Antimicrobial Activity
The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[6] High-throughput screening of new chemical entities is a crucial first step in this endeavor.[5]
Cyclohexane-1,3-dione derivatives have been reported to possess antibacterial properties.[1][7] A preliminary screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria can quickly identify compounds with potential for further development.
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
-
Plate Setup: In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the test compound dilution, and 25 µL of the AChE enzyme solution. [8]2. Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 50 µL of DTNB solution followed by 25 µL of acetylthiocholine substrate solution to all wells to start the reaction. [8]4. Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. [8]5. Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100. [8]Determine the IC50 value.
Part 3: Herbicidal Activity Screening
A significant body of literature points to the herbicidal properties of cyclohexane-1,3-dione derivatives. [9][10][11]Therefore, screening for this activity is a logical and promising avenue of investigation.
Rationale for Herbicidal Screening
Many commercial herbicides are based on the cyclohexane-1,3-dione scaffold. [10][12]These compounds often act by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for fatty acid biosynthesis in grasses. [10]
Recommended Approach: Whole-Plant Bioassay
A whole-plant bioassay provides a direct and physiologically relevant assessment of a compound's herbicidal potential.
Detailed Protocol: Post-emergence Herbicidal Assay
-
Plant Cultivation: Grow indicator plant species, such as a susceptible grass species (e.g., ryegrass) and a tolerant broadleaf species (e.g., mustard), in small pots in a greenhouse.
-
Compound Application: Prepare solutions of the test compounds at various concentrations in a suitable solvent with a surfactant. Apply the solutions as a foliar spray to the plants at the 2-3 leaf stage.
-
Evaluation: After 14-21 days, visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition. Score the herbicidal effect on a scale (e.g., 0 = no effect, 100 = complete kill).
-
Data Analysis: Determine the GR50 value (the concentration required to cause a 50% reduction in plant growth) for each compound on each plant species.
Conclusion and Forward Look
This technical guide outlines a systematic and robust approach for the initial biological screening of novel 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives. By starting with a foundational cytotoxicity assessment and progressing to targeted screens for antimicrobial, antioxidant, acetylcholinesterase inhibitory, and herbicidal activities, researchers can efficiently identify promising lead compounds for further development. The detailed protocols and workflows provided herein are designed to ensure data integrity and reproducibility. The results from this initial screening cascade will provide the critical information needed to guide subsequent structure-activity relationship (SAR) studies and lead optimization efforts.
References
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. Available at: [Link]
-
3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. Available at: [Link]
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Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available at: [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - Scilight Press. Available at: [Link]
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Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI. Available at: [Link]
-
Herbicidal cyclohexane-1,3-dione derivatives - Patent 0080301 - European Publication Server web service. Available at: [Link]
-
Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim1 - ResearchGate. Available at: [Link]
-
Cyclohexane-1,3-dione derivatives, compositions containing them, processes for making them, and their use as herbicides and plan - European Publication Server web service. Available at: [Link]
-
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF - ResearchGate. Available at: [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. Available at: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available at: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. Available at: [Link]
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Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed. Available at: [Link]
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Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC - NIH. Available at: [Link]
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PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR - Patent 0195053. Available at: [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 5-(3-Chlorophenyl)cyclohexane-1,3-dione for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of a Versatile Precursor
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-(3-Chlorophenyl)cyclohexane-1,3-dione emerges as a highly valuable and versatile building block, particularly for the synthesis of diverse heterocyclic scaffolds that are the cornerstone of many pharmaceutical agents and functional materials.[1][2][3]
The utility of this precursor is rooted in its distinct structural features:
-
The 1,3-Dicarbonyl Moiety: This classic functional group arrangement is a linchpin for a multitude of cyclization and condensation reactions. It exists in tautomeric equilibrium with its enol form, providing multiple sites for electrophilic and nucleophilic attack.[4]
-
The 3-Chlorophenyl Substituent: This group imparts specific physicochemical properties to the final products, such as increased lipophilicity and metabolic stability, which are often desirable in drug development. The chlorine atom also serves as a potential handle for further cross-coupling reactions.
-
Cyclic Backbone: The cyclohexane ring provides a rigid, three-dimensional scaffold that can be functionalized or aromatized, leading to the formation of fused heterocyclic systems.
These application notes provide an in-depth guide to the practical synthesis of several key heterocyclic families—including xanthenes, acridines, and pyrazoles—using 5-(3-Chlorophenyl)cyclohexane-1,3-dione as the central precursor. The protocols are designed for reproducibility, and the mechanistic discussions aim to provide the causal understanding necessary for adaptation and optimization.
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Synthesis of novel tyrosine kinase inhibitors from 5-(3-Chlorophenyl)cyclohexane-1,3-dione
An Application Guide to the Synthesis and Evaluation of Novel Tyrosine Kinase Inhibitors from a 5-(3-Chlorophenyl)cyclohexane-1,3-dione Scaffold
Introduction: The Quest for Precision in Cancer Therapy
The dysregulation of protein tyrosine kinases (TKs) is a foundational mechanism in the development and progression of numerous human cancers.[1] These enzymes are critical components of signal transduction pathways that govern cell proliferation, differentiation, migration, and survival.[2] Their aberrant activation leads to uncontrolled cell growth, making them prime targets for therapeutic intervention.[3][4] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that function by blocking the ATP-binding site of these enzymes, thereby inhibiting the phosphorylation cascade that drives malignancy.[5][6]
The clinical success of TKIs has revolutionized cancer treatment; however, the emergence of drug resistance and the need for inhibitors with novel mechanisms of action or improved selectivity profiles necessitate a continued search for new chemical scaffolds.[1] The cyclohexane-1,3-dione framework is a versatile and valuable precursor in medicinal chemistry, known for its utility in synthesizing a wide array of biologically active heterocyclic compounds.[7][8] Its inherent chemical reactivity, stemming from highly active methylene and dicarbonyl groups, provides a robust platform for generating structurally diverse molecular libraries.[7]
This application note provides a detailed guide for the rational design, multi-step synthesis, characterization, and biological evaluation of novel tyrosine kinase inhibitors derived from 5-(3-Chlorophenyl)cyclohexane-1,3-dione. We present a strategic workflow intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale underpinning these methodologies.
Part 1: Synthetic Strategy and Rationale
Our strategy is centered on a divergent synthetic approach that leverages the reactivity of the dione scaffold to introduce key pharmacophoric elements common to many potent kinase inhibitors. The core objective is to append a nitrogen-containing heterocyclic moiety, a common "hinge-binding" group that mimics the adenosine ring of ATP and forms crucial hydrogen bonds within the kinase active site.[9]
The overall workflow involves two primary transformations:
-
Enaminone Formation: The first step involves a condensation reaction to convert one of the carbonyl groups of the dione into an enaminone. This not only protects one carbonyl but also introduces a reactive site for subsequent functionalization.
-
Palladium-Catalyzed Cross-Coupling: The second key step is a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the pharmaceutical industry for its high functional group tolerance and is ideal for linking the core scaffold to a diverse range of (hetero)aryl boronic acids.[10][11][12]
This two-step sequence allows for the late-stage introduction of diversity, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Part 2: Detailed Synthetic Protocols
Protocol 2.1: Synthesis of 3-((Trifluoromethyl)sulfonyloxy)-5-(3-chlorophenyl)cyclohex-2-en-1-one (Intermediate 1)
Rationale: The conversion of one of the enolizable ketones in the 1,3-dione system to a vinyl triflate is a key strategic step. The triflate group is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions, providing a site for the introduction of diverse aryl and heteroaryl moieties. This reaction is typically performed at low temperatures to prevent side reactions.
Materials:
| Reagent | M.W. | Quantity (mmol) | Mass/Volume |
|---|---|---|---|
| 5-(3-Chlorophenyl)cyclohexane-1,3-dione | 224.66 | 10.0 | 2.25 g |
| Dichloromethane (DCM), anhydrous | - | - | 100 mL |
| 2,6-Lutidine | 107.15 | 12.0 | 1.39 mL |
| Trifluoromethanesulfonic anhydride (Tf₂O) | 282.14 | 11.0 | 1.85 mL |
| Saturated aq. NH₄Cl | - | - | 50 mL |
| Saturated aq. NaCl (Brine) | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
| Silica Gel for Chromatography | - | - | - |
Step-by-Step Methodology:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 5-(3-Chlorophenyl)cyclohexane-1,3-dione (2.25 g, 10.0 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine (1.39 mL, 12.0 mmol) dropwise via syringe.
-
After stirring for 10 minutes, add trifluoromethanesulfonic anhydride (1.85 mL, 11.0 mmol) dropwise over 15 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the vinyl triflate intermediate as a pale yellow oil.
Protocol 2.2: Suzuki-Miyaura Coupling for Synthesis of Final Inhibitor
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)–C(sp²) bonds.[11] We use a palladium catalyst, such as Pd(PPh₃)₄, which undergoes oxidative addition to the vinyl triflate. Following transmetalation with the activated boronic acid and subsequent reductive elimination, the desired coupled product is formed.[10] The choice of a heteroaryl boronic acid, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is strategic for introducing a hinge-binding motif.
Materials:
| Reagent | M.W. | Quantity (mmol) | Mass/Volume |
|---|---|---|---|
| Vinyl Triflate Intermediate 1 | 356.72 | 5.0 | 1.78 g |
| 1H-Pyrrolo[2,3-b]pyridine-4-boronic acid | 161.96 | 6.0 | 0.97 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.25 | 289 mg |
| 1,4-Dioxane, anhydrous | - | - | 50 mL |
| 2 M Aqueous Sodium Carbonate (Na₂CO₃) | - | - | 15 mL |
| Ethyl Acetate | - | - | - |
| Water | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Step-by-Step Methodology:
-
In a 100 mL Schlenk flask, combine the vinyl triflate intermediate (1.78 g, 5.0 mmol), 1H-pyrrolo[2,3-b]pyridine-4-boronic acid (0.97 g, 6.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane (50 mL) and 2 M aqueous Na₂CO₃ solution (15 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the final product.
Part 3: Physicochemical Characterization
Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of the newly synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous structural confirmation, while High-Performance Liquid Chromatography (HPLC) is used to assess purity.[13][14]
Protocol 3.1: Structural Elucidation by NMR and MS
-
¹H and ¹³C NMR: Dissolve ~5-10 mg of the purified final product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The resulting spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, splitting patterns, and integrations.[15][16]
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement. The observed m/z value should match the calculated exact mass of the protonated molecule [M+H]⁺ within a 5 ppm error margin.
Hypothetical Characterization Data for Final Product:
| Analysis | Expected Result |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5-12.5 (br s, 1H, NH), 7.2-8.5 (m, Ar-H), 6.0-6.5 (s, 1H, vinyl-H), 2.5-3.5 (m, 7H, aliphatic-H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 198 (C=O), 160 (C=C), 110-150 (Ar-C), 25-45 (aliphatic-C). |
| HRMS (ESI) | Calculated for C₁₉H₁₇ClN₃O [M+H]⁺: 342.1055; Found: 342.1051. |
| HPLC Purity | >95% (at 254 nm). |
Part 4: Biological Evaluation Protocols
Rationale: The primary goal is to determine if the synthesized compound inhibits tyrosine kinase activity and exhibits anti-proliferative effects in relevant cancer cell lines. An in vitro biochemical assay is first used to measure direct enzyme inhibition, followed by a cell-based assay to assess the compound's effect in a more complex biological system.[17]
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay quantifies the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate. A reagent is added that converts the ADP to ATP, which then drives a luciferase-luciferin reaction. The resulting light output is inversely proportional to the kinase inhibition.[18]
Step-by-Step Methodology:
-
Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in kinase assay buffer to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM).
-
In a 96-well plate, add 2.5 µL of the diluted test compound to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 2.5 µL of the target tyrosine kinase (e.g., Src, EGFR) in kinase buffer to each well. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. Incubate for 60 minutes at 30°C.
-
Stop the kinase reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4.2: Cell-Based Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13]
Step-by-Step Methodology:
-
Seed a relevant cancer cell line (e.g., A549 lung cancer, HT-29 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (prepared in cell culture medium) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Hypothetical Biological Activity Data:
| Compound | Target Kinase IC₅₀ (nM) | A549 Cell GI₅₀ (µM) |
|---|---|---|
| Novel Inhibitor 1 | 25 | 1.2 |
| Staurosporine (Control) | 5 | 0.05 |
Conclusion
This application note outlines a comprehensive and rational approach for the synthesis and preclinical evaluation of novel tyrosine kinase inhibitors based on the 5-(3-Chlorophenyl)cyclohexane-1,3-dione scaffold. The described synthetic strategy is modular, allowing for the creation of a diverse chemical library for extensive SAR exploration. The detailed protocols for chemical characterization and biological testing provide a self-validating framework to ensure data integrity and reproducibility. By following these guidelines, researchers can efficiently advance novel chemical entities from concept to validated hits, contributing to the development of the next generation of targeted cancer therapies.
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ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]
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Mohareb, R.M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]
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Development of Anticonvulsant Agents from 5-(3-Chlorophenyl)cyclohexane-1,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preclinical development of novel anticonvulsant agents based on the 5-(3-chlorophenyl)cyclohexane-1,3-dione scaffold. The protocols and methodologies detailed herein are designed to facilitate the synthesis, screening, and characterization of this promising class of compounds.
Introduction: The Therapeutic Potential of Cyclohexane-1,3-dione Derivatives
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents.[1] Cyclohexane-1,3-dione derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticonvulsant properties.[2][3] The presence of a highly active methylene moiety and dicarbonyl groups makes this scaffold an attractive starting point for the synthesis of diverse compound libraries.[2]
The strategic incorporation of a 3-chlorophenyl substituent at the 5-position is intended to enhance interaction with key molecular targets within the central nervous system, a common strategy in the design of CNS-active agents. This guide will delineate a systematic approach to explore the anticonvulsant potential of this specific chemical series.
Synthesis and Characterization of Lead Compounds
The initial phase of development focuses on the synthesis of a library of derivatives based on the 5-(3-chlorophenyl)cyclohexane-1,3-dione core. A plausible and efficient synthetic strategy is paramount for generating a diverse set of analogues for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
A robust method for the synthesis of 5-aryl-cyclohexane-1,3-diones involves the Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by cyclization. For the synthesis of the core scaffold and its derivatives, a multi-step reaction sequence can be employed, as illustrated below.
Caption: Proposed synthetic pathway for 5-(3-Chlorophenyl)cyclohexane-1,3-dione.
General Experimental Protocol for Synthesis
The following protocol outlines a general procedure for the synthesis of the core scaffold. This can be adapted for the synthesis of various derivatives by modifying the starting materials.
Step 1: Knoevenagel Condensation
-
To a solution of 3-chlorobenzaldehyde (1 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold hydrochloric acid (10%) to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 3-(3-chlorophenyl)acrylic acid.
Step 2: Michael Addition
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this, add diethyl malonate (1 eq) dropwise at room temperature.
-
Then, add a solution of 3-(3-chlorophenyl)acrylic acid (1 eq) in ethanol.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Neutralize with a dilute acid and extract the product with an organic solvent.
-
Purify the intermediate adduct by column chromatography.
Step 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
Add the purified adduct to a solution of sodium ethoxide in toluene.
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction and quench with dilute acid.
-
The resulting cyclized intermediate is then subjected to acidic hydrolysis and decarboxylation by refluxing in an aqueous acid solution (e.g., 6M HCl) for 4-6 hours.
-
Extract the final product, 5-(3-chlorophenyl)cyclohexane-1,3-dione, with an appropriate organic solvent.
-
Purify the product by recrystallization or column chromatography.
Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
In Vivo Anticonvulsant Screening
The primary evaluation of anticonvulsant activity is conducted using well-established rodent models of seizures. The two most widely used initial screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[4][5] These models help to identify compounds effective against generalized tonic-clonic seizures and absence seizures, respectively.[6][7]
Maximal Electroshock (MES) Test
The MES test is a reliable model for identifying compounds that prevent the spread of seizures.[8][9]
Protocol:
-
Animals: Use male albino mice (20-25 g).
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., Phenytoin, 30 mg/kg).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, typically determined in a preliminary study (e.g., 30, 60, 120 minutes post-administration).[6]
-
Induction of Seizure:
-
Apply a drop of topical anesthetic to the corneas of the animal.
-
Place corneal electrodes on the eyes.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[8]
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.[6]
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀).
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that can raise the seizure threshold.[10]
Protocol:
-
Animals: Use male albino mice (20-25 g).
-
Compound Administration: Administer the test compounds, vehicle, and a positive control (e.g., Ethosuximide, 150 mg/kg) as in the MES test.
-
Pre-treatment Time: Allow for the appropriate pre-treatment time for the compound to reach its peak effect.
-
Induction of Seizure: Administer a subcutaneous injection of Pentylenetetrazole (PTZ) at a dose of 85 mg/kg.[10]
-
Observation: Observe the animals for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures during the observation period is considered protection.
-
Data Analysis: Determine the ED₅₀ of the test compounds.
Mechanistic Insights and Structure-Activity Relationship (SAR)
A crucial aspect of drug development is understanding the mechanism of action and how chemical structure influences activity.
Putative Mechanisms of Action
The anticonvulsant effects of novel compounds are often attributed to their interaction with specific molecular targets that regulate neuronal excitability.[11][12] For the 5-(3-chlorophenyl)cyclohexane-1,3-dione series, potential mechanisms include:
-
Modulation of Voltage-Gated Sodium Channels: This is a common mechanism for drugs effective in the MES test.[11] These compounds may stabilize the inactivated state of sodium channels, thereby limiting repetitive neuronal firing.
-
Enhancement of GABAergic Neurotransmission: Interaction with the GABA-A receptor complex can potentiate the effects of the inhibitory neurotransmitter GABA. This is a likely mechanism for compounds active in the scPTZ test.[13]
-
Modulation of Voltage-Gated Calcium Channels: Inhibition of T-type calcium channels is a known mechanism for anti-absence seizure drugs.[14]
Caption: Potential molecular targets for anticonvulsant action.
Establishing Structure-Activity Relationships (SAR)
By synthesizing and testing a library of analogues, a clear SAR can be established. Key modifications to explore include:
-
Substitution on the Phenyl Ring: Investigate the effect of different substituents (e.g., electron-donating, electron-withdrawing) at various positions of the phenyl ring.
-
Modification of the Cyclohexane-1,3-dione Core: Explore the impact of alkylation or acylation at the C2 or C4 positions.
-
Stereochemistry: If chiral centers are introduced, the individual enantiomers should be synthesized and tested to determine if the anticonvulsant activity is stereospecific.
The results of these studies should be compiled into a table for easy comparison.
| Compound ID | R1 | R2 | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| Lead-01 | H | H | Data | Data |
| Lead-02 | 4-F | H | Data | Data |
| Lead-03 | H | CH₃ | Data | Data |
Preliminary Toxicity Assessment
Early assessment of a compound's safety profile is critical.
Neurotoxicity Screening
A common method to assess acute neurological toxicity is the rotarod test.
Protocol:
-
Apparatus: A rotating rod (e.g., 3 cm diameter) with adjustable speed (e.g., 6-10 rpm).
-
Training: Train mice to stay on the rotating rod for a set period (e.g., 1-2 minutes).
-
Testing: Administer the test compound at various doses. At the time of peak effect, place the animals on the rotarod.
-
Endpoint: Record the time the animal remains on the rod. A significant decrease in performance time compared to the vehicle control indicates neurotoxicity.
-
Data Analysis: Determine the median toxic dose (TD₅₀).
Hepatotoxicity Assessment
In vitro assays using human liver cell lines (e.g., HepG2) can provide an early indication of potential hepatotoxicity.
Protocol:
-
Cell Culture: Culture HepG2 cells under standard conditions.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Viability Assay: Assess cell viability using a standard assay such as MTT or PrestoBlue.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Conclusion
The 5-(3-chlorophenyl)cyclohexane-1,3-dione scaffold represents a promising starting point for the development of novel anticonvulsant agents. The systematic application of the synthesis, screening, and characterization protocols outlined in this guide will enable the identification of lead candidates with potent anticonvulsant activity and favorable safety profiles. Further optimization of these leads through iterative SAR studies will be crucial for advancing these compounds toward clinical development.
References
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- 4. Preclinical development of antiepileptic drugs: past, present, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
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In vitro anticancer activity of 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives
An Application Guide to the In Vitro Evaluation of 5-(3-Chlorophenyl)cyclohexane-1,3-dione Derivatives as Anticancer Agents
Introduction: The Therapeutic Potential of Cyclohexane-1,3-dione Scaffolds
The cyclohexane-1,3-dione core is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate for synthesizing a wide array of heterocyclic compounds.[1] Derivatives of this structure have demonstrated significant potential as therapeutic agents, particularly in oncology, due to their inhibitory effects on key signaling proteins.[2] A growing body of evidence highlights their activity as inhibitors of receptor tyrosine kinases (RTKs)—such as c-Met, VEGFR, EGFR, and PDGFR—which are frequently overexpressed or dysregulated in various cancers, driving tumor proliferation, angiogenesis, and metastasis.[3][4][5][6]
This guide focuses specifically on derivatives featuring a 5-(3-Chlorophenyl) substitution on the cyclohexane-1,3-dione ring. We provide a series of detailed application notes and protocols designed for researchers in drug discovery and development. The objective is to present a logical, field-proven workflow for the initial in vitro characterization of these compounds, moving from broad cytotoxicity screening to more nuanced mechanistic investigations. The protocols herein are designed to be self-validating, providing a robust framework for assessing the anticancer potential of this promising chemical series.
Section 1: Foundational Analysis: Quantifying Cytotoxicity
The first critical step in evaluating any potential anticancer compound is to determine its cytotoxicity—the ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process (in this case, cell proliferation or viability) by 50%.[7] Cell viability assays are indispensable tools for this initial screening phase, offering critical insights into a compound's potency.[8][9]
Workflow for Initial Cytotoxicity Screening
The following diagram outlines the general workflow for assessing the cytotoxic effects of the derivatives.
Caption: General workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a classic colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] The foundational principle is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
5-(3-Chlorophenyl)cyclohexane-1,3-dione derivative stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium. A typical concentration range might be from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Each concentration should be tested in triplicate. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the % Viability against the log-transformed compound concentration and use non-linear regression analysis to determine the IC50 value.[10]
-
Data Presentation: Representative IC50 Values
The results from cytotoxicity assays are best summarized in a table, allowing for direct comparison of a compound's potency against different cancer cell lines.
| Compound | Cancer Cell Line | Tissue of Origin | IC50 (µM) [Representative Data] |
| Derivative A | A549 | Non-Small Cell Lung Cancer | 5.2 |
| Derivative A | H460 | Non-Small Cell Lung Cancer | 8.1 |
| Derivative A | HT-29 | Colorectal Cancer | 12.5 |
| Derivative A | MCF-7 | Breast Cancer | 7.8 |
| Doxorubicin (Control) | A549 | Non-Small Cell Lung Cancer | 0.8 |
Note: The data above is hypothetical and for illustrative purposes. Cell lines mentioned are commonly used in anticancer screening.[3][5][6]
Section 2: Mechanistic Investigations: Uncovering the Mode of Action
Once a compound demonstrates significant cytotoxicity, the subsequent goal is to understand its mechanism of action. Two of the most common fates for cancer cells treated with an effective therapeutic agent are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is a powerful, high-throughput technique for investigating both processes.[11]
Protocol 2: Apoptosis Analysis via Annexin V & Propidium Iodide (PI) Staining
Apoptosis is characterized by distinct biochemical changes, one of the earliest being the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[11]
Caption: Principle of the Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation: The results are visualized on a quadrant plot:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells/debris
-
Protocol 3: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) before undergoing apoptosis. Cell cycle distribution can be analyzed by staining the DNA of a cell population with a fluorescent dye like Propidium Iodide (PI).[12] The amount of PI that binds is directly proportional to the amount of DNA, allowing for differentiation of cell cycle phases based on fluorescence intensity.[13]
Caption: The eukaryotic cell cycle phases.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at 4°C. This step permeabilizes the cells.[12]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[13]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The data is displayed as a histogram of cell count versus fluorescence intensity.
-
Data Interpretation: The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2n DNA content). The second, smaller peak represents cells in the G2/M phase (4n DNA content). The region between these two peaks represents cells in the S phase. An accumulation of cells in any of these phases compared to the control suggests compound-induced cell cycle arrest.
Data Presentation: Representative Mechanistic Data
| Treatment | % Early Apoptosis | % Late Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 4.5 | 2.1 | 65.2 | 20.1 | 14.7 |
| Derivative A (IC50) | 25.8 | 10.3 | 25.1 | 15.5 | 59.4 |
Note: Hypothetical data suggests Derivative A induces apoptosis and G2/M phase cell cycle arrest.
Section 3: Investigating Molecular Targets
As previously noted, a primary mechanism for cyclohexane-1,3-dione derivatives is the inhibition of tyrosine kinases.[4] For instance, the c-Met receptor tyrosine kinase is a well-established target.[3][5][6] Its dysregulation is linked to the proliferation and survival of various cancer cells. Inhibition of c-Met can block downstream signaling pathways, such as the RAS/MAPK pathway, leading to reduced proliferation and cell death.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified c-Met signaling cascade and the potential point of inhibition by a 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivative. Verifying this would require further experiments, such as Western blotting to detect changes in the phosphorylation status of downstream proteins (e.g., ERK).
Caption: Potential inhibition of the c-Met pathway.
Conclusion and Future Outlook
This guide provides a foundational set of protocols for the comprehensive in vitro evaluation of 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can effectively identify promising lead candidates for further development. The mechanistic data gathered from these assays, combined with the known propensity of this chemical class to inhibit tyrosine kinases, provides a strong rationale for advancing these compounds into more complex studies. Future work should include biochemical kinase inhibition assays against a panel of relevant kinases, in vivo efficacy studies in animal models, and comprehensive ADME-Tox profiling to fully characterize their therapeutic potential.
References
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ResearchGate. (n.d.). Flow Cytometry Protocols for Assessing Membrane Integrity, Cell Cycle, and Apoptosis in Treated Cells. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Riss, T. L., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. SLAS DISCOVERY: Advancing Life Sciences R&D. Retrieved from [Link]
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Delibasis, D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
-
Li, Y., et al. (2021). Cell cycle and apoptosis analysis. Bio-protocol. Retrieved from [Link]
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Abad, M. A., et al. (n.d.). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PMC. Retrieved from [Link]
-
Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Retrieved from [Link]
-
Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central. Retrieved from [Link]
-
Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. ResearchGate. Retrieved from [Link]
-
Gil, M., & Lavendero, M. A. (Eds.). (2015). Apoptosis and cancer: Methods and protocols. ResearchGate. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
CardioSomatics. (n.d.). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. Retrieved from [Link]
-
Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Retrieved from [Link]
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Application Notes and Protocols for Assessing Cell Viability in Response to 5-(3-Chlorophenyl)cyclohexane-1,3-dione Derived Compounds
Introduction: Unveiling the Cytotoxic Potential of Novel Kinase Inhibitors
The discovery and development of novel therapeutic agents are paramount in the ongoing battle against diseases such as cancer. The 5-(3-Chlorophenyl)cyclohexane-1,3-dione scaffold has emerged as a promising starting point for the synthesis of compounds with significant anti-proliferative properties.[1][2][3] Emerging research indicates that derivatives of cyclohexane-1,3-dione may exert their effects by inhibiting various protein kinases, which are crucial regulators of cellular processes, including growth, proliferation, and survival.[4][5][6] Specifically, some derivatives have been identified as potent inhibitors of receptor tyrosine kinases like c-Met, which is often dysregulated in numerous human cancers.[7][8]
Given this putative mechanism of action, accurately quantifying the cytotoxic and cytostatic effects of these novel compounds is a critical step in the drug discovery pipeline.[9][10] Cell viability assays serve as a foundational tool in this process, providing a quantitative measure of a compound's efficacy in inhibiting cell growth or inducing cell death.[11]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in evaluating the bioactivity of compounds derived from 5-(3-Chlorophenyl)cyclohexane-1,3-dione. We will delve into the principles of commonly employed cell viability assays, the rationale for their selection in the context of kinase inhibition, and step-by-step methodologies to ensure robust and reproducible data generation.
Guiding Principle: Selecting the Right Tool for the Job
The choice of a cell viability assay should be a considered decision, informed by the anticipated mechanism of action of the test compounds. Since 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives are potential kinase inhibitors, their primary effect is likely to be the disruption of signaling pathways that ultimately impact cellular metabolism and energy production. Therefore, assays that measure these parameters are highly relevant.
Here, we will focus on three widely adopted assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4][7] This assay is a workhorse in cytotoxicity screening due to its simplicity and cost-effectiveness.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay is a colorimetric method that assesses cell viability based on metabolic activity.[12][13] A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[9][13]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies the amount of ATP present, which is a direct indicator of metabolically active cells.[5] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the ATP concentration.[5] Given that kinase inhibitors can directly impact ATP-dependent signaling pathways, this assay provides a highly sensitive measure of cell viability.
The logical flow for selecting and performing these assays is depicted in the workflow diagram below.
Caption: A generalized workflow for assessing the cytotoxicity of novel compounds.
Part 1: Cell Line Selection and Culture
Rationale for Cell Line Choice
The selection of an appropriate cell line is a critical determinant of the relevance of your cytotoxicity data.[14] Given that derivatives of 5-(3-Chlorophenyl)cyclohexane-1,3-dione are being investigated as anti-cancer agents and potential kinase inhibitors, the following factors should be considered:
-
Disease Relevance: Choose cell lines derived from cancers where the putative target kinases (e.g., c-Met) are known to be overexpressed or are key drivers of tumorigenesis.[7][8] For example, various non-small-cell lung cancer (NSCLC), gastric cancer, and glioblastoma cell lines exhibit c-Met amplification or activation.
-
Tissue of Origin: To assess general cytotoxicity, it is also advisable to include a non-cancerous cell line, such as a fibroblast or epithelial cell line, to determine the therapeutic index of the compound.[14]
-
Growth Characteristics: Select cell lines with reproducible growth rates and that are amenable to the chosen assay format (e.g., adherent cells for most standard 96-well plate assays).
A list of suggested cell lines for initial screening is provided in the table below.
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Non-Small Cell Lung Cancer | Commonly used, well-characterized. |
| H460 | Non-Small Cell Lung Cancer | Known to express c-Met. |
| U87MG | Glioblastoma | A common model for brain cancer. |
| HT-29 | Colorectal Cancer | A well-established model for colon cancer. |
| MRC-5 | Normal Human Lung Fibroblast | A non-cancerous control cell line. |
Cell Culture Best Practices
Maintaining healthy, logarithmically growing cells is essential for reproducible results.[15] Adherence to aseptic technique and proper cell culture maintenance is paramount.
-
Media and Supplements: Use the recommended media and serum concentrations for each cell line, as specified by the supplier (e.g., ATCC).[16]
-
Passaging: Subculture cells before they reach confluency to maintain them in the exponential growth phase.[15] Over-confluency can lead to changes in metabolism and stress, which can affect assay results.
-
Cell Viability Check: Before seeding for an experiment, perform a trypan blue exclusion assay to ensure the viability of the cell stock is greater than 95%.
For detailed guidance on cell culture techniques, refer to the ATCC Animal Cell Culture Guide.[17][18]
Part 2: Detailed Assay Protocols
The following protocols are designed for a 96-well plate format, which is suitable for medium to high-throughput screening.
Protocol 1: MTT Assay
This protocol is adapted from standard methodologies and is a reliable method for assessing metabolic activity.[7]
Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions. These crystals are then dissolved, and the absorbance is measured.
Caption: The principle of the MTT cell viability assay.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[7]
-
Solubilization solution: e.g., 10% SDS in 0.01 M HCl or DMSO.
-
96-well flat-bottom tissue culture plates.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to the desired concentration (typically 5,000-10,000 cells per well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 5-(3-Chlorophenyl)cyclohexane-1,3-dione derived compounds in complete culture medium. It is common to use a 2-fold or 3-fold dilution series.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control wells (e.g., medium with the same concentration of DMSO used to dissolve the compounds, typically <0.5%).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., SDS-HCl or DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Protocol 2: XTT Assay
This protocol offers a more streamlined alternative to the MTT assay, as it does not require a solubilization step.[13]
Principle: The yellow tetrazolium salt XTT is reduced by metabolically active cells to a soluble orange formazan dye. This conversion is dependent on mitochondrial enzymes.
Materials:
-
XTT Cell Viability Assay Kit (contains XTT reagent and an electron coupling reagent).
-
96-well flat-bottom tissue culture plates.
-
Complete cell culture medium.
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm is often used.[6]
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is highly sensitive and measures ATP levels, a direct indicator of cell viability.[5]
Principle: The assay reagent contains luciferase and its substrate, which in the presence of ATP produced by viable cells, generates a stable "glow-type" luminescent signal.[5]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Opaque-walled 96-well plates (to prevent well-to-well signal crosstalk).
-
Complete cell culture medium.
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, but use opaque-walled plates.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® reagent to room temperature before use.[8]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization:
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader with luminescent detection capabilities.
-
Part 3: Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/luminescence value of the medium-only wells from all other readings.
-
Normalization: Express the data as a percentage of the vehicle-treated control cells.
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
Dose-Response Curves: Plot the percentage of cell viability against the logarithm of the compound concentration. This will typically generate a sigmoidal curve.
-
IC50 Calculation: Use a non-linear regression analysis to fit the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Parameter | Description | Importance |
| IC50 | The half-maximal inhibitory concentration. | A quantitative measure of the potency of a compound. |
| Dose-Response Curve Slope | The steepness of the curve. | Can provide insights into the mechanism of inhibition. |
| Maximum Inhibition | The plateau of the curve at high concentrations. | Indicates the maximum effect of the compound. |
Part 4: Troubleshooting Common Issues
Even with well-defined protocols, issues can arise. Here are some common problems and their solutions.[15]
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Use calibrated pipettes and consistent technique.[15] |
| Low signal or absorbance readings | Low cell density; Insufficient incubation time with the reagent. | Optimize cell seeding density through a titration experiment; Perform a time-course experiment to determine the optimal reagent incubation time.[15] |
| High background in control wells | Microbial contamination; Phenol red or serum interference (for colorimetric assays). | Visually inspect plates for contamination; Consider using phenol red-free medium during the assay incubation; Reduce serum concentration during the assay.[15] |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for assessing the cell viability effects of compounds derived from 5-(3-Chlorophenyl)cyclohexane-1,3-dione. By understanding the principles behind each assay and selecting the most appropriate method based on the likely mechanism of action as kinase inhibitors, researchers can generate high-quality, reproducible data. This is a critical step in the journey of translating promising chemical scaffolds into novel therapeutic agents.
References
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University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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University of California, San Diego. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
- ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
- Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 269–272.
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ATCC. (n.d.). ATCC Animal Cell Culture Guide. Retrieved from [Link]
- Casey, W., et al. (2010). Dose-Response Modeling of High-Throughput Screening Data. Chemical Research in Toxicology, 23(6), 957–967.
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Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
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ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
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Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
- Möllenhoff, K., et al. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of Toxicology, 97(8), 2097–2114.
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de Wijn, R., et al. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. Retrieved from [Link]
- Stock, F., & Backhaus, T. (2007). Fitting dose-response curves from bioassays and toxicity testing. The R Journal, -1(1), 29-34.
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Eppendorf & Promega. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
- Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667.
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ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]
- Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294–4319.
- Shaaban, M., Kamel, M., & Milad, Y. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Open Journal of Medicinal Chemistry, 4(4), 65-80.
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ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from [Link]
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Shaaban, M., Kamel, M., & Milad, Y. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Scientific Research Publishing. Retrieved from [Link]
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Application Note: A Comprehensive Protocol for Evaluating 5-(3-Chlorophenyl)cyclohexane-1,3-dione Analogs as Kinase Inhibitors
Abstract
Protein kinases are a cornerstone of cellular signaling and represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1][2] The development of small-molecule inhibitors that can selectively modulate kinase activity is a primary focus of numerous drug discovery programs. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on how to characterize the inhibitory potential of novel chemical scaffolds, using 5-(3-Chlorophenyl)cyclohexane-1,3-dione analogs as a representative class. We present detailed, step-by-step protocols for both biochemical potency determination (IC50) using a universal luminescence-based assay and a corresponding cell-based assay to confirm target engagement and functional inhibition in a physiological context.
Introduction: Targeting the Kinome with Novel Scaffolds
The human genome contains over 500 protein kinases, which act as master regulators of cellular processes by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.[1] The development of selective kinase inhibitors, however, is challenging due to the highly conserved ATP-binding pocket across the kinome.[4]
The cyclohexane-1,3-dione (CHD) core is a versatile scaffold that has been explored for various biological activities. Recent studies have highlighted its potential in the synthesis of novel compounds targeting protein kinases, including tyrosine kinases, demonstrating its promise as a foundational structure for new inhibitor discovery campaigns.[5] This guide provides a robust framework for taking newly synthesized analogs, such as those derived from a 5-(3-Chlorophenyl)cyclohexane-1,3-dione template, from initial biochemical characterization to cellular validation.
Part I: In Vitro Biochemical Potency Assessment (IC50 Determination)
The first critical step in characterizing a potential kinase inhibitor is to determine its potency against the purified target enzyme in a cell-free system.[4] This biochemical assay provides a direct measure of the compound's ability to inhibit the kinase's catalytic activity.
Principle of the Assay: The ADP-Glo™ Kinase Assay
To ensure broad applicability, we will use the ADP-Glo™ Kinase Assay, a universal, luminescence-based method.[6] This assay quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[7] It is a two-step, homogeneous assay:
-
Kinase Reaction & ATP Depletion : After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion & Detection : The Kinase Detection Reagent is then added, which converts the ADP produced into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[7][8]
This method is highly sensitive and less prone to interference from fluorescent compounds, making it a gold-standard choice for high-throughput screening and IC50 determination.[6][9]
Biochemical Assay Workflow
Materials and Reagents
-
Kinase : Purified, active recombinant kinase of interest.
-
Substrate : Appropriate peptide or protein substrate for the kinase.[10]
-
Assay Plate : White, opaque 384-well assay plates (low-volume).
-
Compound Analogs : 5-(3-Chlorophenyl)cyclohexane-1,3-dione analogs dissolved in 100% DMSO to create 10 mM stock solutions.
-
Control Inhibitor : A known inhibitor for the target kinase (e.g., Staurosporine).
-
ATP : Ultra-Pure ATP solution.
-
Assay Kit : ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar).
-
Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT (prepare fresh). Senior Scientist's Note: Buffer composition may need optimization depending on the specific kinase.[11]
-
Equipment : Multichannel pipettes, plate shaker, luminometer plate reader.
Detailed Protocol: IC50 Determination
1. Compound Plate Preparation (4X Final Concentration): a. Create a serial dilution series of your CHD analogs in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM. b. From this "master" DMSO plate, create an intermediate plate by diluting the compounds 25-fold into Kinase Buffer. This creates a 4X final concentration plate with a consistent 4% DMSO concentration. c. Include wells with a known inhibitor (positive control) and DMSO only (negative control, 0% inhibition).[2]
2. Kinase Reaction Setup (in a 384-well assay plate): a. Add 2.5 µL of the 4X compound dilutions from the intermediate plate to the appropriate wells of the white assay plate. b. Prepare a 2X Kinase/Substrate solution in Kinase Buffer. Senior Scientist's Note: The ATP concentration is critical. For ATP-competitive inhibitors, the ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure accurate potency measurement.[2] c. Initiate the kinase reaction by adding 2.5 µL of the 2X Kinase/Substrate/ATP solution to each well. The final reaction volume is 5 µL. d. Briefly mix the plate on a plate shaker for 30 seconds. e. Cover the plate and incubate at room temperature for 60 minutes. The optimal time may vary by kinase and should be determined empirically to ensure the reaction is within the linear range.
3. Assay Development and Signal Reading: a. Following incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.[12] b. Mix on a plate shaker for 30 seconds, then incubate at room temperature for 40 minutes.[12] c. Add 10 µL of Kinase Detection Reagent to each well.[12] d. Mix on a plate shaker for 30 seconds, then incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8] e. Read the luminescence on a plate reader with an integration time of 0.25-1 second per well.
Data Analysis
-
Define Controls :
-
High Signal (0% Inhibition) : Average luminescence from DMSO-only wells.
-
Low Signal (100% Inhibition) : Average luminescence from wells with a saturating concentration of the control inhibitor.
-
-
Calculate Percent Inhibition : For each analog concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Generate IC50 Curve : Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model in software like GraphPad Prism.[13] The IC50 is the concentration of the inhibitor that produces 50% inhibition.
| Analog ID | R1-Group | R2-Group | IC50 (µM) |
| CHD-001 | H | H | 12.5 |
| CHD-002 | 4-F-Ph | H | 2.1 |
| CHD-003 | H | CH₃ | 8.9 |
| CHD-004 | 4-F-Ph | CH₃ | 0.75 |
| Staurosporine | - | - | 0.015 |
Part II: Cellular Target Engagement & Functional Inhibition
While a biochemical IC50 value is essential, it does not guarantee efficacy in a cellular environment.[14] A cell-based assay is crucial to confirm that the compound can cross the cell membrane, engage its target in the complex intracellular milieu, and produce a functional downstream effect.[15]
Principle of the Assay: Phospho-Protein Detection
This protocol measures the inhibitory effect of the CHD analogs on a specific kinase signaling pathway within intact cells.[16] Cells are treated with the compounds, and then the phosphorylation status of a known downstream substrate of the target kinase is quantified. A decrease in the phosphorylation of the substrate indicates successful inhibition of the upstream kinase by the compound.[15] This can be measured using various immunoassay formats, such as ELISA, Western Blot, or homogeneous assays like TR-FRET.[16]
Representative Kinase Signaling Pathway
Materials and Reagents
-
Cell Line : A human cell line known to have an active signaling pathway involving the target kinase (e.g., A549 lung cancer cells for the EGFR pathway).
-
Cell Culture Medium : Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Assay Plate : 96-well tissue culture-treated plates.
-
Compound Analogs : Prepared as described in Part I.
-
Lysis Buffer : RIPA buffer or a buffer from a specific assay kit, supplemented with protease and phosphatase inhibitors.
-
Detection Reagents : Phospho-specific and total protein antibodies for the substrate of interest (e.g., anti-phospho-ERK and anti-total-ERK).
-
Equipment : CO₂ incubator, microscope, plate-based imager or reader compatible with the chosen detection method.
Detailed Protocol: Cellular Phosphorylation Assay
-
Cell Seeding : a. Culture cells to ~80% confluency. b. Harvest and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 20,000 cells/well). c. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment : a. The next day, remove the growth medium and replace it with a serum-free medium for 2-4 hours to quiescent the cells and reduce basal pathway activation. b. Prepare 2X final concentrations of the CHD analog serial dilutions in serum-free medium. c. Add an equal volume of the 2X compound solutions to the wells. The final DMSO concentration should be kept low (≤0.5%). d. Incubate for 1-2 hours (pre-treatment).
-
Pathway Stimulation and Lysis : a. Stimulate the pathway by adding a known activator (e.g., EGF for the EGFR pathway) to all wells except the unstimulated controls. b. Incubate for a short, optimized period (e.g., 10-15 minutes). c. Aspirate the medium and wash the cells once with cold PBS. d. Add 50-100 µL of ice-cold Lysis Buffer to each well. e. Incubate on ice for 15-20 minutes with gentle shaking.
-
Phospho-Protein Quantification : a. Transfer the cell lysates to a new plate for analysis. b. Follow the manufacturer's protocol for your chosen detection method (e.g., ELISA, TR-FRET). This typically involves adding detection antibodies and reading the signal on a plate reader.[17]
Data Analysis
-
Normalization : The phospho-protein signal should be normalized to the total protein signal for that target to account for any variations in cell number.
-
IC50 Calculation : Calculate percent inhibition relative to stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Plot the data and determine the cellular IC50 value using a four-parameter logistic fit as described previously.
Key Considerations & Troubleshooting
-
Compound Solubility : Poor solubility of analogs can lead to inaccurate results. Always check for precipitation in the assay buffer.
-
DMSO Tolerance : High concentrations of DMSO can inhibit kinase activity. Keep the final DMSO concentration consistent and as low as possible, typically below 1% for biochemical and 0.5% for cellular assays.[1]
-
Assay Validation : Always validate your assay by calculating the Z'-factor, a statistical measure of assay quality. A Z' > 0.5 is considered excellent for screening.
-
Mechanism of Action : The choice of ATP concentration is vital. High ATP concentrations may reduce the apparent potency of ATP-competitive inhibitors.[11] Follow-up studies may be required to determine the precise mechanism of inhibition (e.g., ATP-competitive, non-competitive, or allosteric).[11]
Conclusion
The successful characterization of novel kinase inhibitors requires a multi-faceted approach. By integrating robust biochemical potency assays with physiologically relevant cell-based functional assays, researchers can confidently identify and advance promising compounds like the 5-(3-Chlorophenyl)cyclohexane-1,3-dione analogs. This structured workflow, from initial IC50 determination to cellular target validation, provides a solid foundation for guiding medicinal chemistry efforts and accelerating the journey from a chemical scaffold to a potential therapeutic candidate.
References
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Anonymous. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Auld, D. S., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 2(3), 155–171. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Retrieved from [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. Retrieved from [Link]
-
Zhang, Y., et al. (2022). An overview of kinase downregulators and recent advances in discovery approaches. Acta Pharmaceutica Sinica B, 12(6), 2636–2662. Retrieved from [Link]
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Seleznik, G. M., & Gress, T. M. (2016). Stress-activated kinases as therapeutic targets in pancreatic cancer. World journal of gastroenterology, 22(38), 8493–8505. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Anti-Proliferative Effects of 5-(3-Chlorophenyl)cyclohexane-1,3-dione Derivatives on Cancer Cell Lines
Introduction: Targeting Cancer Proliferation with Novel Cyclohexane-1,3-dione Derivatives
The relentless progression of cancer is fundamentally linked to uncontrolled cell proliferation. A key strategy in modern oncology is the development of small molecules that can selectively interfere with the signaling pathways driving this growth. Cyclohexane-1,3-dione derivatives have emerged as a promising class of compounds, demonstrating significant anti-proliferative and anti-tumor activities.[1][2] These molecules serve as versatile scaffolds for synthesizing various heterocyclic compounds with potential therapeutic applications.[1][3]
This application note focuses on a specific derivative, 5-(3-Chlorophenyl)cyclohexane-1,3-dione , and provides a comprehensive guide for researchers to investigate its anti-proliferative effects on cancer cell lines. The presence of an electronegative chlorine atom on the phenyl ring is often associated with enhanced inhibitory activity in related compounds, making this a molecule of significant interest.[4]
The primary mechanism of action for many cyclohexane-1,3-dione derivatives is the inhibition of receptor tyrosine kinases (RTKs).[5] One of the most critical RTKs implicated in cancer progression, including proliferation, survival, and metastasis, is the c-Met receptor.[5][6] Aberrant c-Met signaling is a known driver in numerous human cancers.[6] Therefore, this guide will present protocols to not only quantify the anti-proliferative effects of 5-(3-Chlorophenyl)cyclohexane-1,3-dione but also to investigate its potential role as a c-Met pathway inhibitor.
This document provides detailed, field-proven protocols for assessing cell viability, induction of apoptosis, and cell cycle arrest. Furthermore, it outlines a western blot analysis to probe the molecular mechanism by examining key proteins in the c-Met signaling cascade.
I. Preliminary Analysis and Compound Preparation
A. Rationale for Compound Selection
The 5-arylcyclohexane-1,3-dione scaffold is a "privileged structure" in medicinal chemistry. The specific selection of the 3-chlorophenyl substituent is based on structure-activity relationship (SAR) studies of related kinase inhibitors, which suggest that halogenation at this position can enhance binding affinity and biological activity.
B. Compound Handling and Stock Solution Preparation
-
Source: 5-(3-Chlorophenyl)cyclohexane-1,3-dione should be synthesized according to established chemical methods or procured from a reputable chemical supplier.
-
Solubility Testing: Before creating a stock solution, determine the compound's solubility in various solvents (e.g., DMSO, Ethanol). For most in vitro assays, DMSO is the preferred solvent.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile-filtered DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
II. Assessing Anti-Proliferative Activity: The MTT Cell Viability Assay
A. Principle and Justification
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a robust and quantitative measure of the cytotoxic or cytostatic effects of the test compound.
B. Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Harvest cancer cells (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma, or U87MG glioblastoma, which are known to be sensitive to c-Met inhibitors) during their logarithmic growth phase.[1]
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-(3-Chlorophenyl)cyclohexane-1,3-dione in complete culture medium from your stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (or vehicle control).
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise if desired.
-
C. Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value can be calculated by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.
Table 1: Illustrative IC₅₀ Values of 5-(3-Chlorophenyl)cyclohexane-1,3-dione on Various Cancer Cell Lines after 48h Treatment. (Note: These are example data for illustrative purposes.)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Non-Small Cell Lung Cancer | 5.2 |
| HT-29 | Colorectal Adenocarcinoma | 8.9 |
| U87MG | Glioblastoma | 6.5 |
| PC-3 | Prostate Cancer | 12.1 |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
III. Investigating the Mechanism of Cell Death: Apoptosis Assay
A. Principle and Justification
To determine if the observed reduction in cell viability is due to programmed cell death (apoptosis), an Annexin V-FITC and Propidium Iodide (PI) dual staining assay is employed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorophore like FITC. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
B. Detailed Protocol for Annexin V-FITC/PI Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with 5-(3-Chlorophenyl)cyclohexane-1,3-dione at concentrations around the determined IC₅₀ value (e.g., 1x and 2x IC₅₀) for 24-48 hours. Include a vehicle-treated control.
-
Harvest both floating and adherent cells. For adherent cells, use a gentle cell detachment solution (e.g., Trypsin-EDTA) and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Collect data for at least 10,000 events per sample.
-
C. Data Analysis and Visualization
The flow cytometry data will generate a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to membrane damage).
An increase in the percentage of cells in the lower-right and upper-right quadrants in treated samples compared to the control indicates that the compound induces apoptosis.
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
IV. Elucidating Effects on Cell Division: Cell Cycle Analysis
A. Principle and Justification
Many anti-proliferative agents function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M). This prevents the cell from dividing and can ultimately trigger apoptosis. By staining the cells with a DNA-intercalating dye like Propidium Iodide (PI) and analyzing them via flow cytometry, the distribution of cells across the different phases of the cell cycle can be quantified based on their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.
B. Detailed Protocol for Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with 5-(3-Chlorophenyl)cyclohexane-1,3-dione at IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells as described in the apoptosis protocol.
-
-
Cell Fixation:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. This step fixes and permeabilizes the cells.
-
Incubate the cells for at least 30 minutes at 4°C (or store at -20°C for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Create a histogram of cell count versus fluorescence intensity (DNA content).
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
D. Data Interpretation
An accumulation of cells in a specific phase (e.g., a higher percentage of cells in G2/M) in the treated samples compared to the vehicle control indicates that the compound induces cell cycle arrest at that checkpoint.
Table 2: Illustrative Cell Cycle Distribution in A549 Cells after 24h Treatment. (Note: These are example data for illustrative purposes.)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4% | 20.1% | 14.5% |
| Compound (5 µM) | 62.1% | 15.3% | 22.6% |
| Compound (10 µM) | 55.8% | 12.5% | 31.7% |
V. Mechanistic Insight: Probing the c-Met Signaling Pathway
A. Rationale and Key Targets
As many cyclohexane-1,3-dione derivatives are known kinase inhibitors, it is critical to investigate the effect of 5-(3-Chlorophenyl)cyclohexane-1,3-dione on key signaling pathways. The c-Met pathway is a primary candidate. Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream pathways like PI3K/Akt and MAPK/ERK, which promote cell proliferation and survival. A potent inhibitor would be expected to decrease the phosphorylation of c-Met and its downstream effectors.
B. Detailed Protocol for Western Blot Analysis
-
Protein Extraction:
-
Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the compound at the desired concentrations for a shorter duration (e.g., 2, 6, or 24 hours) to capture signaling events. If studying ligand-induced phosphorylation, serum-starve the cells overnight before treatment and then stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes in the presence or absence of the compound.
-
Wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to probe include:
-
Phospho-c-Met (p-c-Met)
-
Total c-Met
-
Phospho-Akt (p-Akt)
-
Total Akt
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Quantify band intensity using software like ImageJ.
-
E. Expected Outcome and Interpretation
A successful inhibition of the c-Met pathway by 5-(3-Chlorophenyl)cyclohexane-1,3-dione would be demonstrated by a dose-dependent decrease in the levels of p-c-Met, p-Akt, and p-ERK1/2 relative to their total protein levels, while the loading control remains unchanged.
Caption: Inhibition of the c-Met signaling cascade by the test compound.
VI. Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives as potential anti-proliferative agents. The protocols outlined herein allow for the quantitative assessment of cytotoxicity, the elucidation of cell death mechanisms, and the investigation of specific molecular targets.
Positive results from these assays—specifically, low micromolar IC₅₀ values, induction of apoptosis and/or cell cycle arrest, and demonstrated inhibition of c-Met pathway phosphorylation—would strongly support the further development of this compound. Subsequent studies could include in vivo efficacy trials in xenograft models, pharmacokinetic profiling, and further SAR studies to optimize potency and selectivity.
VII. References
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. [Link]
-
Mohareb, R. M., & Mohamed, A. A. (2023). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. PubMed. [Link]
-
Mo, Y., et al. (2022). An overview of the c-MET signaling pathway. Cell Communication and Signaling, 20(1), 176. [Link]
-
A. I. Al-Ghorbani, F. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(30), 26367–26385. [Link]
-
El-Sayed, N. N. E., et al. (2021). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives with anti-proliferative activities and their inhibitions toward tyrosine kinases. Journal of the Iranian Chemical Society, 18, 2685–2703. [Link]
-
Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657–3660. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 21, 2026, from [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 21, 2026, from [Link]
Sources
- 1. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ajol.info [ajol.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-(3-Chlorophenyl)cyclohexane-1,3-dione in Modern Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of 5-(3-Chlorophenyl)cyclohexane-1,3-dione as a pivotal pharmaceutical intermediate. We will delve into its synthesis, explore its versatile reactivity, and present detailed protocols for its utilization in the construction of complex molecular architectures, with a focus on the development of novel therapeutic agents. The inherent chemical functionalities of this intermediate make it a valuable scaffold in contemporary drug discovery programs, particularly in the synthesis of kinase inhibitors and other targeted therapies.
Introduction: The Versatility of the Cyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione framework is a cornerstone in synthetic organic and medicinal chemistry. Its derivatives are key precursors in the synthesis of a wide array of biologically active compounds, including anti-inflammatory, anti-tumor, and herbicidal agents.[1][2] The power of this scaffold lies in its unique structural features: two carbonyl groups flanking a highly reactive methylene group.[1] This arrangement facilitates a rich and diverse range of chemical transformations.
The reactivity of the cyclohexane-1,3-dione system is largely governed by the acidic protons of the active methylene group and the propensity for keto-enol tautomerism. This tautomerism is critical as it dictates the nucleophilic and electrophilic character of the molecule, allowing it to participate in a variety of bond-forming reactions. The enolate, readily formed upon deprotonation, serves as a potent nucleophile for alkylation and acylation reactions. Furthermore, the carbonyl groups are susceptible to condensation reactions, enabling the construction of various heterocyclic systems.[1]
The introduction of a 3-chlorophenyl substituent at the 5-position, as in our subject compound, 5-(3-Chlorophenyl)cyclohexane-1,3-dione, introduces both steric and electronic modifications that can be strategically exploited in drug design. The chloro group can influence the pharmacokinetic properties of the final drug molecule and provides a potential handle for further synthetic modifications.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of any pharmaceutical intermediate is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 55579-71-0 | Generic Supplier Data |
| Molecular Formula | C₁₂H₁₁ClO₂ | Generic Supplier Data |
| Molecular Weight | 222.67 g/mol | Generic Supplier Data |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | Inferred from related compounds |
Safety and Handling:
-
Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.
-
First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
-
Fire Fighting Measures: Use dry chemical, carbon dioxide, or foam extinguishers.
Always consult the specific SDS provided by the supplier before handling this chemical.
Synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione: A Representative Protocol
The synthesis of 5-aryl-cyclohexane-1,3-diones is typically achieved through a tandem Michael addition and intramolecular Claisen (or Dieckmann-type) condensation.[2][3] This approach offers a convergent and efficient route to this class of compounds. Below is a representative, field-proven protocol that can be adapted for the synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione.
Reaction Scheme:
Caption: General synthetic workflow for 5-aryl-cyclohexane-1,3-diones.
Protocol: Michael-Claisen Tandem Reaction
Materials:
-
Diethyl malonate
-
Ethyl 3-(3-chlorophenyl)acrylate (or a similar Michael acceptor)
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated and dilute)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Michael Addition: Add a solution of ethyl 3-(3-chlorophenyl)acrylate (1.0 equivalent) in absolute ethanol dropwise to the malonate enolate solution. The reaction mixture may be gently heated to 50-60 °C to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Intramolecular Claisen Condensation and Saponification: Once the Michael addition is complete, increase the temperature to reflux and maintain for several hours to drive the intramolecular Claisen condensation and subsequent saponification of the ester groups.
-
Work-up and Decarboxylation: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice. Acidify the aqueous solution with concentrated hydrochloric acid until the pH is strongly acidic (pH < 2). This will induce the decarboxylation of the intermediate β-keto acid. The crude product may precipitate out of the solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Outcome: 5-(3-Chlorophenyl)cyclohexane-1,3-dione as a solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of absolute ethanol and a nitrogen atmosphere is crucial to prevent the quenching of the strongly basic sodium ethoxide and the reactive enolate intermediate by water.
-
Freshly Prepared Base: Sodium ethoxide is hygroscopic and can degrade upon storage. Using a freshly prepared solution ensures its reactivity and leads to higher yields.
-
Acidic Work-up: The strong acidic work-up is essential not only to neutralize the basic reaction mixture but also to facilitate the decarboxylation of the initially formed β-keto ester intermediate.
Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The 5-(3-Chlorophenyl)cyclohexane-1,3-dione intermediate is a versatile building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. A prominent area of its use is in the development of tyrosine kinase inhibitors.[4][5][6] Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.
Example Application: Synthesis of a Pyrazole-fused Heterocycle
The active methylene group of 5-(3-Chlorophenyl)cyclohexane-1,3-dione can be readily functionalized to construct more complex heterocyclic systems. For instance, condensation with hydrazines can lead to the formation of pyrazole-containing scaffolds, which are common motifs in kinase inhibitors.
Reaction Workflow:
Caption: Synthesis of a pyrazole-fused heterocycle from the title compound.
Protocol: Synthesis of a Pyrazole-fused Heterocycle
Materials:
-
5-(3-Chlorophenyl)cyclohexane-1,3-dione
-
Hydrazine hydrate (or a substituted hydrazine)
-
Ethanol or acetic acid (as solvent)
-
Glacial acetic acid (as catalyst, if needed)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-(3-Chlorophenyl)cyclohexane-1,3-dione (1.0 equivalent) in ethanol or acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.1 equivalents) to the solution. If using a less reactive hydrazine, a catalytic amount of glacial acetic acid may be added.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the hydrazine.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
This protocol provides a general framework for accessing a diverse range of pyrazole-fused compounds that can be further elaborated and screened for their biological activity as potential kinase inhibitors. The specific substitution on the hydrazine can be varied to explore the structure-activity relationship (SAR) of the resulting compounds.
One notable example of a drug candidate derived from a similar scaffold is TP-315, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, which has been investigated as a potential anticonvulsant.[7] This highlights the potential of the 5-(3-chlorophenyl) moiety in developing neurologically active agents.
Conclusion
5-(3-Chlorophenyl)cyclohexane-1,3-dione is a highly valuable and versatile intermediate for pharmaceutical research and development. Its synthesis is readily achievable through established organic chemistry reactions, and its unique chemical reactivity provides a gateway to a wide range of complex heterocyclic structures. The strategic placement of the 3-chlorophenyl group offers opportunities for fine-tuning the pharmacological properties of the final drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their quest for novel and improved therapeutics.
References
-
Megally Abdo NY, et al. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorg Chem. 2020 Apr;97:103667. [Link]
-
ResearchGate. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors | Request PDF. [Link]
-
ResearchGate. Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and Pyridazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions | Request PDF. [Link]
-
RSC Publishing. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]
-
ACS Publications. Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones | Organic Letters. [Link]
-
StudyCorgi. Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example. [Link]
- Google Patents.
-
ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
RSC Publishing. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]
-
ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]
-
ResearchGate. 1 H (A) and 13 C (B) NMR spectra of... | Download Scientific Diagram. [Link]
-
Organic Chemistry Portal. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. [Link]
-
ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]
-
PMC - PubMed Central. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
-
PubMed. Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives. [Link]
- Google Patents. Process for the manufacture of 1, 3-cyclohexanedione.
-
MDPI. Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms. [Link]
-
PubMed Central. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]
Sources
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- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: High-Throughput Screening of a 5-(3-Chlorophenyl)cyclohexane-1,3-dione Derivative Library for Novel Inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract & Rationale: Targeting HPPD with Cyclohexane-1,3-dione Derivatives
The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a well-validated target in both agrochemical and therapeutic contexts.[1][2][3] In humans, inhibition of HPPD is the primary treatment for hereditary tyrosinemia type 1 (HT1) and alkaptonuria (AKU), preventing the accumulation of toxic metabolites. The cyclohexane-1,3-dione scaffold is a known pharmacophore for HPPD inhibition, with several commercial herbicides and the drug nitisinone belonging to the related β-triketone family.[2][4] These compounds effectively chelate the active site iron ion, crucial for the enzyme's catalytic activity.[1]
This document provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives. The rationale for this library is twofold: the cyclohexane-1,3-dione core provides the foundational inhibitory motif, while the diverse substitutions at other positions, including the fixed 5-(3-Chlorophenyl) group, allow for the exploration of structure-activity relationships (SAR) to identify potent and potentially selective inhibitors. The workflow described herein is designed to be a self-validating system, progressing from primary screening to hit confirmation and initial characterization.
The Scientific Foundation: Assay Principle and Design
The screening campaign will employ a robust, homogeneous time-resolved fluorescence (HTRF) based biochemical assay. This assay format is highly amenable to HTS due to its sensitivity, low background, and resistance to interference from colored or fluorescent compounds in the library.[5][6]
Mechanism of Action: HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[3] Our assay will utilize a coupled-enzyme system where the product, HGA, is detected.
Assay Principle:
-
Recombinant human HPPD is incubated with the substrate HPP and a test compound from the library.
-
In the absence of inhibition, HPPD converts HPP to HGA.
-
A secondary detection system, such as a specific antibody pair for HGA labeled with HTRF donor and acceptor fluorophores, will generate a signal proportional to the amount of HGA produced.
-
Inhibitors from the 5-(3-Chlorophenyl)cyclohexane-1,3-dione library will block HGA formation, leading to a decrease in the HTRF signal.
This approach allows for a direct, quantitative measure of enzyme inhibition.
Experimental Workflow: From Library to Validated Hits
The path from a large chemical library to a set of validated hits is a multi-step process designed to eliminate false positives and systematically increase confidence in the identified compounds.[7][8][9]
Detailed Protocols
Protocol 4.1: HTS Assay Miniaturization and Validation
Objective: To adapt the HPPD HTRF assay to a 384-well format and validate its robustness for HTS.[10]
Materials:
-
Recombinant Human HPPD
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM Ascorbate, 10 µM FeSO₄)
-
HTRF Detection Reagents
-
Nitisinone (Positive Control)
-
DMSO (Negative Control)
-
384-well low-volume white plates
Procedure:
-
Reagent Preparation: Prepare stock solutions of HPPD, HPP, and Nitisinone. The final concentration of DMSO in the assay should be kept low, typically <1% v/v.[7]
-
Dispensing: Using a non-contact dispenser, add 50 nL of control compounds (Nitisinone for maximal inhibition, DMSO for no inhibition) to designated wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of HPPD enzyme solution (at 2X final concentration) to all wells.
-
Compound Incubation: Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of HPP substrate solution (at 2X final concentration) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of HTRF detection reagent mix.
-
Final Incubation: Incubate for 60 minutes to 4 hours (as determined during development) at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader (e.g., Envision HTS Plate Reader).[6]
Validation (Z'-factor Calculation): The robustness of the assay is determined by calculating the Z'-factor.[10] This is performed using the signals from the positive (Nitisinone) and negative (DMSO) controls.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[10]
Protocol 4.2: Primary High-Throughput Screen
Objective: To screen the entire 5-(3-Chlorophenyl)cyclohexane-1,3-dione library at a single concentration to identify "putative hits".
Procedure:
-
Prepare library plates containing the 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives at a stock concentration (e.g., 10 mM in DMSO).
-
Using automated liquid handlers, transfer 50 nL of each library compound into the assay plates to achieve a final concentration of 10 µM.
-
Each plate must contain columns with positive (Nitisinone) and negative (DMSO) controls for quality control and data normalization.[11]
-
Follow steps 3-9 from Protocol 4.1 for the enzymatic reaction and detection.
Protocol 4.3: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of putative hits and determine their potency (IC₅₀).
Procedure:
-
From the primary screen, select hits based on a predefined activity threshold (e.g., >50% inhibition or a Z-score < -3).
-
Obtain fresh, powdered samples of the hit compounds to rule out issues with compound storage or integrity.[9][12]
-
Create an 8-point, 3-fold serial dilution series for each confirmed hit, typically ranging from 100 µM to 0.045 µM.
-
Perform the HPPD HTRF assay with these dilutions in triplicate.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to controls. Fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound.[13]
| Compound ID | Primary Screen Inhibition (%) | Confirmed IC₅₀ (µM) |
| Control-Pos (Nitisinone) | 98.5 ± 1.2 | 0.17 ± 0.02 |
| Hit Compound A | 85.2 | 1.5 |
| Hit Compound B | 76.8 | 5.2 |
| Hit Compound C | 65.1 | > 50 (Not Confirmed) |
Protocol 4.4: Orthogonal Assay for False Positive Elimination
Objective: To re-test confirmed hits in a different assay format to eliminate compounds that interfere with the primary assay's detection method (e.g., HTRF).[9]
Assay Principle: An absorbance-based assay that measures the depletion of a co-substrate or the formation of a colored product can serve as an excellent orthogonal test. For example, monitoring the consumption of HPP at 310 nm.
Procedure:
-
Perform the enzymatic assay in a UV-transparent 384-well plate.
-
Incubate confirmed hits (at a concentration of ~3x their IC₅₀ from the primary assay) with HPPD.
-
Initiate the reaction with HPP.
-
Measure the change in absorbance over time using a spectrophotometer.
-
True inhibitors will show a reduced rate of HPP consumption, while assay-interfering compounds will not.
Data Analysis and Hit Prioritization
High-throughput screening generates vast amounts of data that require systematic analysis.[14][15]
Key Steps:
-
Quality Control: On a plate-by-plate basis, verify that the Z'-factor is > 0.5. Plates not meeting this criterion should be repeated.[16]
-
Normalization: Raw data from each well is normalized against the plate's positive (0% activity) and negative (100% activity) controls.
-
Hit Selection: Putative hits are identified based on a robust statistical cutoff, such as a Z-score of less than -3, to minimize false positives.
-
Prioritization: Confirmed hits are prioritized based on:
-
Potency (IC₅₀): Lower IC₅₀ values are generally preferred.
-
Structure-Activity Relationship (SAR): Look for emerging trends where small chemical changes lead to predictable changes in activity.[10]
-
Chemical Tractability: Assess the synthetic accessibility of the hit scaffold for future optimization.
-
Ligand Efficiency: Consider the binding efficiency of the molecule relative to its size.
-
Conclusion and Future Directions
This application note outlines a robust, industry-standard workflow for the high-throughput screening of a 5-(3-Chlorophenyl)cyclohexane-1,3-dione library against human HPPD. By following these protocols, researchers can efficiently identify and validate novel inhibitor scaffolds. Validated hits from this campaign serve as the starting point for a hit-to-lead program, where medicinal chemistry efforts will aim to improve potency, selectivity, and drug-like properties.[8] Further characterization should include determining the mechanism of inhibition (e.g., competitive, non-competitive) and assessing activity in cell-based models.[9]
References
- Comprehensive Analysis of High-Throughput Screening Data - SPIE Digital Library.
-
Quantitative high-throughput screening data analysis: challenges and recent advances - PMC. Available at: [Link]
-
A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed Central. Available at: [Link]
-
Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway - Dove Medical Press. Available at: [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. Available at: [Link]
-
HTS Data Analysis - chem IT Services. Available at: [Link]
-
High-throughput screening - Wikipedia. Available at: [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI. Available at: [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. Available at: [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach | ACS Omega. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]
-
Assay Validation in High Throughput Screening – from Concept to Application. Available at: [Link]
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central. Available at: [Link]
-
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF - ResearchGate. Available at: [Link]
-
Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation - PubMed. Available at: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. Available at: [Link]
-
Schematic overview of the HTS assay - ResearchGate. Available at: [Link]
-
Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed. Available at: [Link]
-
Types of commercialized HPPD inhibitors. - ResearchGate. Available at: [Link]
-
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC - NIH. Available at: [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY - ResearchGate. Available at: [Link]
-
An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p - PubMed. Available at: [Link]
-
High-Throughput Discovery Sciences. Available at: [Link]
-
The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia - Yeshiva University. Available at: [Link]
-
Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum - ResearchGate. Available at: [Link]
Sources
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- 2. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
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- 8. researchgate.net [researchgate.net]
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- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. High-throughput screening - Wikipedia [en.wikipedia.org]
- 16. chemits.com [chemits.com]
Application Note: Elucidating the Structure-Activity Relationship of 5-(3-Chlorophenyl)cyclohexane-1,3-dione Derivatives as Potent Kinase Inhibitors
Introduction: The Therapeutic Potential of Cyclohexane-1,3-dione Scaffolds
The cyclohexane-1,3-dione moiety is a versatile scaffold in medicinal chemistry, recognized for its synthetic accessibility and its presence in a wide array of biologically active compounds.[1][2] These derivatives have demonstrated a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and herbicidal properties.[1][2] The reactivity of the dicarbonyl groups and the active methylene bridge allows for extensive chemical modifications, making this scaffold an excellent starting point for the development of novel therapeutic agents.[3] Recent research has highlighted the potential of cyclohexane-1,3-dione derivatives as inhibitors of various protein kinases, which are critical targets in oncology.[4] In particular, the abnormal expression of receptor tyrosine kinases like c-Met has been linked to the proliferation of several human cancers, including non-small-cell lung cancer (NSCLC).[5][6] This has spurred the development of small molecule inhibitors targeting these pathways.
This application note provides a comprehensive guide to conducting structure-activity relationship (SAR) studies on a specific subclass: 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives. We will delve into the rationale behind the molecular design, provide detailed protocols for synthesis and biological evaluation, and present a framework for interpreting the resulting SAR data to guide lead optimization.
Core Principles of the SAR Study: A Strategic Approach
The central hypothesis of this SAR study is that systematic modifications to the 5-(3-Chlorophenyl)cyclohexane-1,3-dione core will modulate its inhibitory activity against a target kinase (e.g., c-Met). The 3-chlorophenyl group at the 5-position serves as a crucial anchor for exploring the impact of substitutions on both the phenyl ring and the cyclohexane-1,3-dione core.
Our approach is rooted in a systematic exploration of the chemical space around the lead scaffold. The key questions we aim to answer are:
-
What is the influence of the position and nature of substituents on the 3-chlorophenyl ring?
-
How do modifications at the 2-position of the cyclohexane-1,3-dione ring affect activity?
-
Can the introduction of different heterocyclic systems fused to the core scaffold enhance potency and selectivity?
The following diagram illustrates the workflow for a comprehensive SAR study, from initial library design to the identification of a preclinical candidate.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Synthetic Strategy: Building the Derivative Library
The synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives can be achieved through a multi-step process, often starting with a Michael addition reaction.[7] The general synthetic scheme involves the reaction of 3-chlorobenzaldehyde with a suitable active methylene compound, followed by cyclization to form the cyclohexane-1,3-dione ring. Subsequent modifications can be introduced at various positions.
Protocol 1: Synthesis of the Core Scaffold - 5-(3-Chlorophenyl)cyclohexane-1,3-dione
This protocol outlines a representative synthesis of the parent compound.
Materials:
-
3-Chlorobenzaldehyde
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Michael Addition: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C. Stir the mixture for 30 minutes.
-
Add 3-chlorobenzaldehyde (1.0 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 12-16 hours.
-
Cyclization: Add a second portion of sodium ethoxide (1.1 eq) and heat the reaction mixture to reflux for 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-(3-chlorophenyl)cyclohexane-1,3-dione.
Rationale: The use of sodium ethoxide facilitates both the initial Michael addition by deprotonating diethyl malonate and the subsequent Dieckmann condensation for cyclization. Acidic work-up is crucial for protonation and isolation of the final product.
Designing the SAR Study: A Matrix of Modifications
To systematically probe the SAR, a library of derivatives should be synthesized. The following table outlines a proposed set of initial modifications to the 5-(3-Chlorophenyl)cyclohexane-1,3-dione scaffold.
| Compound ID | Modification on Phenyl Ring (R1) | Modification at C2 (R2) | Rationale for Modification |
| 1 (Parent) | 3-Cl | H | Baseline compound for comparison. |
| 2a | 3-Cl, 4-F | H | Investigate the effect of an electron-withdrawing group. |
| 2b | 3-Cl, 4-OCH3 | H | Explore the impact of an electron-donating group. |
| 2c | 3-Cl, 4-CH3 | H | Assess the influence of a lipophilic group. |
| 3a | 3-Cl | -COCH3 | Introduce a potential hydrogen bond acceptor. |
| 3b | 3-Cl | -CN | Explore the effect of a linear, electron-withdrawing group. |
| 3c | 3-Cl | Fused Pyrazole | Introduce a heterocyclic ring to explore new binding interactions. |
Biological Evaluation: Protocols and Data Interpretation
The synthesized compounds should be evaluated for their biological activity using a tiered approach, starting with in vitro enzyme assays and progressing to cell-based assays.
Protocol 2: In Vitro c-Met Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of the synthesized compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer
-
Synthesized compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound, and the c-Met kinase. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Interpretation: The IC50 values provide a quantitative measure of the potency of each compound. A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 values across the series of derivatives, initial SAR trends can be established.
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol outlines the evaluation of the compounds' ability to inhibit the proliferation of cancer cell lines that overexpress the target kinase (e.g., H460 NSCLC cells).[8]
Materials:
-
H460 human non-small-cell lung cancer cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed H460 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) value.
Interpreting the SAR Data: From Numbers to Insights
The collective data from the in vitro and cell-based assays will form the basis of the SAR. For instance, if compounds with an electron-donating group at the 4-position of the phenyl ring (e.g., compound 2b ) show significantly higher potency than the parent compound, it suggests that this region of the molecule may interact with a hydrophobic pocket in the kinase's active site that can also accommodate a hydrogen bond donor. Conversely, if bulky substituents at the 2-position of the cyclohexane-1,3-dione ring lead to a loss of activity, it would indicate steric hindrance in the binding pocket.
These initial findings should be further rationalized through computational methods such as molecular docking.[9] Docking the most active compounds into the crystal structure of the target kinase can provide a visual representation of the binding mode and help explain the observed SAR.
The following diagram illustrates a hypothetical binding mode of a 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivative in a kinase active site.
Caption: A conceptual diagram of ligand-protein interactions.
Conclusion and Future Directions
This application note has provided a detailed framework for conducting SAR studies on 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives. By following the outlined synthetic and biological evaluation protocols, researchers can systematically explore the chemical space around this promising scaffold. The insights gained from these studies will be instrumental in the rational design of novel, potent, and selective kinase inhibitors for therapeutic applications. Future work should focus on expanding the derivative library based on initial SAR trends, evaluating the lead compounds in more advanced preclinical models, and optimizing their pharmacokinetic properties.
References
-
El-Gazzar, A. B. A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC. PubMed Central. Available at: [Link]
-
(2022). QSAR study and Molecular Docking assisted design of novel cyclohexane- 1,3-dione Derivatives as anticancer agents for non-small cell lung cancer. ResearchGate. Available at: [Link]
-
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available at: [Link]
-
Chinnamanayakar, S., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Available at: [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Available at: [Link]
-
Hassan, E. A., et al. (2014). 1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. ResearchGate. Available at: [Link]
-
Sharma, D., et al. (2025). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. Available at: [Link]
-
Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. PubMed. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Arylcyclohexane-1,3-diones
Welcome to the technical support center for the purification of 5-arylcyclohexane-1,3-diones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of compounds.
Introduction
5-Arylcyclohexane-1,3-diones are versatile precursors in the synthesis of a wide range of biologically active molecules and natural products.[1] Their purification is a critical step to ensure the integrity of subsequent reactions and the purity of the final compounds. This guide provides practical, field-proven insights to help you navigate the common hurdles in their purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 5-arylcyclohexane-1,3-diones in a question-and-answer format.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of my 5-arylcyclohexane-1,3-dione product after recrystallization. What are the likely causes, and how can I improve my yield?
Answer: Low recovery after recrystallization is a frequent challenge. The primary reasons for this issue often revolve around solvent choice and procedural execution.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature.[2][3] If your 5-arylcyclohexane-1,3-dione is too soluble in the cold solvent, a substantial amount will remain in the mother liquor, leading to a low yield. The aryl group's nature (electron-donating or withdrawing) will influence the compound's polarity and, thus, the ideal solvent.
-
Excessive Solvent Usage: Using an excessive volume of solvent will keep more of your product dissolved, even upon cooling.[3] It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too rapidly, particularly during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.[3][4]
-
Incomplete Crystallization: The cooling process may be too brief. To maximize crystal formation, allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][4]
Step-by-Step Protocol to Improve Yield:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol-water or diethyl ether-hexane) to find the optimal one.[4][5]
-
Minimal Solvent: In your main recrystallization, add the hot solvent portion-wise to the crude 5-arylcyclohexane-1,3-dione with stirring and heating until the solid just dissolves.
-
Prevent Premature Crystallization: If hot filtration is necessary, pre-heat your funnel and receiving flask to prevent a sudden drop in temperature.[4]
-
Slow Cooling: Allow the flask to cool undisturbed to room temperature. This slow cooling promotes the formation of purer, larger crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[4]
Issue 2: Product "Oiling Out" or Failing to Crystallize
Question: My 5-arylcyclohexane-1,3-dione is separating as an oil ("oiling out") instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, often due to a high concentration of impurities or an unsuitable solvent.[6]
Strategies to Induce Crystallization:
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][6]
-
Seed Crystals: Introduce a tiny crystal of the pure product (a "seed crystal") into the cooled solution. This provides a template for further crystal formation.[4][6]
-
Reduce Solution Temperature: Ensure the solution is thoroughly cooled in an ice bath.
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. A slower cooling rate favors the formation of an ordered crystal lattice.[6]
-
Solvent Adjustment: If the issue persists, the solvent may be too nonpolar. Try a more polar solvent or a solvent pair.
Issue 3: Persistent Impurities After Purification
Question: After purification by recrystallization or column chromatography, I still observe significant impurities in my 5-arylcyclohexane-1,3-dione sample. How can I improve the purity?
Answer: If a single purification step is insufficient, a combination of techniques or a more rigorous method may be necessary.
-
Multiple Recrystallizations: A second recrystallization can often effectively remove stubborn impurities.[3]
-
Activated Charcoal Treatment: If you observe colored impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.[4]
-
Column Chromatography Optimization:
-
Solvent System: The choice of eluent is critical. A common mobile phase for these compounds is a mixture of hexane and ethyl acetate.[7][8] The polarity should be adjusted to achieve good separation (Rf value of the desired compound around 0.3-0.4 on TLC).
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of cyclohexane-1,3-dione derivatives.[7][8][9]
-
-
Chemical Treatment: If the impurities are unreacted starting materials from the synthesis (e.g., chalcones or dimedone), a pre-purification wash may be effective. For instance, an aqueous wash with a mild base could remove acidic starting materials.
Detailed Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 5-arylcyclohexane-1,3-dione in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 5-arylcyclohexane-1,3-diones?
A1: Common impurities often stem from the starting materials or side reactions. These can include unreacted dimedone (or a related 1,3-dione), unreacted aryl aldehyde, or byproducts from Michael addition or Claisen condensation reactions, which are common synthetic routes.[9][10]
Q2: Can I use a solvent pair for recrystallization?
A2: Yes, a solvent pair can be very effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Common solvent pairs include ethanol-water and diethyl ether-hexane.[4][5]
Q3: How can I confirm the purity of my final 5-arylcyclohexane-1,3-dione product?
A3: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting point.[3]
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can separate and quantify the components in your sample.[3][9]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent method for determining the structure and purity of the final product.[11]
Q4: My 5-arylcyclohexane-1,3-dione is a semi-solid or oil at room temperature. How should I purify it?
A4: If your product is not a solid at room temperature, recrystallization is not a suitable method. In this case, column chromatography is the preferred purification technique.[7][8] For volatile compounds, vacuum distillation could also be an option.[3]
Visualizations
Purification Workflow for 5-Arylcyclohexane-1,3-diones
Caption: A decision tree for the general purification workflow of 5-arylcyclohexane-1,3-diones.
Data Presentation
Table 1: Common Solvents for Recrystallization and Column Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Common non-polar component in column chromatography eluents. |
| Toluene | 2.4 | 111 | Can be a good recrystallization solvent for less polar compounds.[12] |
| Diethyl Ether | 2.8 | 35 | Often used in solvent pairs for recrystallization. |
| Ethyl Acetate | 4.4 | 77 | A common polar component in column chromatography eluents.[7][8] |
| Isopropanol | 4.0 | 82 | A potential recrystallization solvent.[4] |
| Ethanol | 4.3 | 78 | A common and effective solvent for recrystallizing polar compounds.[4][5] |
| Methanol | 5.1 | 65 | A polar solvent option for recrystallization.[4] |
| Water | 10.2 | 100 | Used as an anti-solvent in combination with polar organic solvents.[4] |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolidine-3,5-dione Derivatives.
- PrepChem.com. (n.d.). Synthesis of 2-diazo-5-phenyl-cyclohexane-1, 3-dione.
- Benchchem. (n.d.). 5-Isobutylcyclohexane-1,3-dione.
- Scholars Research Library. (n.d.). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 5-anilinopyrimidine-2,4(1H,3H)-dione.
- Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
- StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione.
- Google Patents. (n.d.). EP0105474A2 - Process for obtaining crystalline 1,3-cyclohexane dione.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Ethyloxolane-2,5-dione.
- ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 8. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 9. 5-Isobutylcyclohexane-1,3-dione | 57641-95-9 | Benchchem [benchchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. studycorgi.com [studycorgi.com]
- 12. EP0105474A2 - Process for obtaining crystalline 1,3-cyclohexane dione - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 5-(3-Chlorophenyl)cyclohexane-1,3-dione
Welcome to the technical support guide for 5-(3-Chlorophenyl)cyclohexane-1,3-dione. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility issues with this compound in biological assays. Our goal is to equip you with the knowledge to ensure accurate and reproducible experimental outcomes.
Understanding the Challenge: Physicochemical Properties
5-(3-Chlorophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a class of compounds used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The core cyclohexane-1,3-dione structure is moderately soluble in polar solvents like water due to its two carbonyl groups, but also soluble in non-polar solvents that interact with its hydrocarbon backbone.
However, the addition of a lipophilic (fat-loving) 3-chlorophenyl group significantly increases the molecule's hydrophobicity. This modification is common in drug design to enhance interaction with biological targets but presents a major challenge for solubility in the aqueous environments of most biological assays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental data.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₁ClO₂ | |
| Molecular Weight | 222.67 g/mol | |
| Predicted Solubility | Low in water; soluble in organic solvents like DMSO and ethanol. | General principle for similar structures |
| Appearance | Typically a solid (white to light yellow powder). |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with 5-(3-Chlorophenyl)cyclohexane-1,3-dione.
Q1: I've just received my vial of 5-(3-Chlorophenyl)cyclohexane-1,3-dione. What is the best way to prepare a primary stock solution?
Answer: The most reliable starting point for a hydrophobic compound like this is to use a high-purity, anhydrous polar aprotic solvent.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions of poorly soluble compounds for screening and biological assays. It can typically dissolve compounds at concentrations up to 30 mM.
-
Alternative: High-purity ethanol can also be effective. However, it is more volatile and may not achieve the same high concentrations as DMSO for highly lipophilic molecules.
Causality: These organic solvents are effective because they can disrupt the crystal lattice energy of the solid compound and form favorable interactions with the hydrophobic chlorophenyl group. Using an anhydrous (water-free) grade is critical to prevent the premature precipitation of the compound, which can be "pushed" out of solution by the presence of even small amounts of water.
See Protocol 1 for a detailed, step-by-step guide to preparing a stock solution.
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium or assay buffer. What's happening and how do I fix it?
Answer: This is the most common solubility issue, known as "crashing out." It occurs because the compound, while stable in 100% organic solvent, is not soluble in the final, predominantly aqueous, assay conditions. The organic solvent disperses rapidly, leaving the hydrophobic compound to self-associate and precipitate.
Here is a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for compound precipitation.
-
Solution A: Optimize Your Dilution Technique. Do not add the high-concentration DMSO stock directly to the final buffer volume. Instead, perform a serial dilution . Prepare an intermediate dilution of your compound in your assay buffer first. This gradual reduction in the organic solvent concentration is less of a "shock" to the compound and can often prevent precipitation. See Protocol 2 for this method.
-
Solution B: Lower the Final Co-solvent Concentration. The final concentration of DMSO in your assay should be as low as possible, ideally ≤0.5% , as higher concentrations can be toxic to cells or interfere with assay components. Many cell lines can tolerate up to 1%, but sensitive or primary cells may be affected at concentrations below 0.1%. If your compound is precipitating, it may be because your final desired concentration is simply too high for its solubility limit in near-aqueous conditions. Try lowering the final compound concentration, which will in turn lower the required DMSO carryover.
-
Solution C: Incorporate a Surfactant (with caution). In biochemical (non-cell-based) assays, a very low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.001% - 0.01%) can help maintain compound solubility. This must be validated , as surfactants can interfere with enzyme activity or protein-protein interactions.
Q3: My cell-based assay is very sensitive to DMSO. Are there effective alternatives for solubilizing my compound?
Answer: Yes. When DMSO is not a viable option due to cellular toxicity or assay interference, advanced formulation strategies can be employed.
-
Primary Alternative: Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like our compound, effectively shielding the hydrophobic part from the aqueous environment and increasing its apparent solubility.
-
Which to use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices in pharmaceutical development due to their improved solubility and safety profiles over parent β-cyclodextrin.
-
How it works: The compound-cyclodextrin complex is water-soluble. The compound can then be released from the complex to interact with the biological target. This is a powerful technique for significantly improving solubility without relying on organic co-solvents.
-
See Protocol 3 for a guide on using cyclodextrins.
Q4: How can I be sure my compound is fully dissolved and not just a fine, invisible suspension?
Answer: This is a critical point for data integrity. Undissolved microscopic particles can lead to highly variable and non-reproducible results.
-
Visual Inspection: After preparing your final dilution, hold the tube or plate up to a light source. Look for the "Tyndall effect" – the scattering of light by fine, suspended particles. A true solution will be perfectly clear, while a colloidal suspension will show a visible beam of light passing through it.
-
Centrifugation: Spin your highest concentration sample in a microcentrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes. If the compound is precipitating, a small pellet may become visible. You can then measure the concentration in the supernatant to determine the actual soluble concentration.
-
Filtration: Filter the solution through a 0.22 µm syringe filter. If the concentration of the compound is significantly lower after filtration (as measured by HPLC or spectrophotometry), then it was not fully dissolved.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.
-
Preparation: Allow the vial of 5-(3-Chlorophenyl)cyclohexane-1,3-dione (MW: 222.67 g/mol ) and anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh a precise amount of the compound using a calibrated analytical balance. For a 10 mM stock, you would need 2.227 mg for 1 mL of solvent.
-
Dissolution: Add the weighed compound to a clean, sterile vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes.
-
Verification: Visually inspect the solution to ensure all solid material has dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution into Aqueous Assay Buffer
This method minimizes the risk of precipitation when diluting the DMSO stock.
Caption: Serial dilution workflow.
-
Prepare Intermediate Stock: Create a 1:10 dilution of your 10 mM DMSO stock into your final assay buffer. For example, add 5 µL of 10 mM stock to 45 µL of buffer. This creates a 1 mM intermediate solution in 10% DMSO. Mix thoroughly by pipetting.
-
Prepare Final Concentration: Use the intermediate stock from Step 1 to make the final dilutions for your experiment. For example, to get a 10 µM final concentration, you would add 1 µL of the 1 mM intermediate stock to 99 µL of assay buffer.
-
Mix and Add: Mix this final solution well before adding it to your assay plate. This procedure ensures the final DMSO concentration remains low (in this example, 0.1%).
Protocol 3: Using Cyclodextrins for Enhanced Solubility
This protocol provides a starting point for using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solution: Prepare a 10-50 mM solution of HP-β-CD in your aqueous assay buffer. Gentle warming (to ~40-50°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.
-
Add Compound: Add your 5-(3-Chlorophenyl)cyclohexane-1,3-dione DMSO stock solution directly to the HP-β-CD solution. The molar ratio of cyclodextrin to compound should be high (e.g., 100:1 or greater) to start.
-
Complexation: Mix the solution vigorously (vortex) and then allow it to shake or stir at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.
-
Validation: Test this new formulation in your assay. It is crucial to also run a "vehicle control" containing only the HP-β-CD solution at the same concentration to ensure the cyclodextrin itself does not affect your biological system.
References
- Scientist Solutions. (2025). DMSO in cell based assays.
- Quora. (2017). What effects does DMSO have on cell assays?
- ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?
- Benchchem. (n.d.).
- MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- SciSpace. (n.d.).
- Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...
- Solubility of Things. (n.d.). Cyclohexane-1,3-dione.
- MedchemExpress.com. (n.d.).
- Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- LifeTein. (2023). DMSO usage in cell culture.
- ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
- Ossila. (n.d.). Serial Dilution | The Method.
Technical Support Center: Optimizing the Synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione
Welcome to the technical support resource for the synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal yields and purity.
The synthesis of 5-arylcyclohexane-1,3-diones is a cornerstone reaction in medicinal chemistry, as this scaffold is a key building block for various biologically active compounds, including herbicides and pharmaceuticals.[1][2][3][4] The most prevalent synthetic route involves a base-catalyzed Michael addition, a powerful carbon-carbon bond-forming reaction.[5][6] However, its success is highly dependent on the careful optimization of several reaction parameters. This guide provides a systematic approach to troubleshooting and optimization.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A low yield is the most common issue and can stem from multiple sources. A systematic investigation is the most effective approach.[7]
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Incomplete Conversion: The reaction may not be reaching completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time.[8] Some reactions that are sluggish at room temperature may require gentle heating (e.g., 40–80°C) to proceed at a reasonable rate.[8][9]
-
Suboptimal Catalyst Choice/Amount: The choice and concentration of the base catalyst are critical. While a base is necessary to deprotonate the cyclohexane-1,3-dione to form the reactive enolate, a strong base can promote undesired side reactions, such as the self-condensation of the starting aldehyde.[7][10] Using a weak base like piperidine or ammonium acetate is often preferred.[8][11]
-
Reagent Purity: Impurities in the starting materials (3-chlorobenzaldehyde and cyclohexane-1,3-dione) can significantly hinder the reaction. Ensure the aldehyde is free of the corresponding carboxylic acid (3-chlorobenzoic acid) and that all reagents are appropriately pure before starting.
-
Reaction Equilibrium and Water Removal: The condensation step of the overall reaction sequence produces water. In some cases, the presence of water can inhibit the reaction equilibrium.[8] For sensitive reactions, consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it forms.[8][12]
Below is a workflow to systematically troubleshoot a low-yield reaction.
Caption: Workflow for troubleshooting low reaction yields.
Q2: I am observing a significant amount of an unexpected side product. What could it be and how can I prevent it?
Side product formation is a common cause of low yields and purification challenges. The two most likely side reactions are:
-
Self-Condensation of Aldehyde: This is particularly problematic when using a strong base. The aldehyde can react with itself in an aldol-type condensation.
-
Michael Addition to the Knoevenagel Product: The initial Knoevenagel condensation product (an α,β-unsaturated dione) is an excellent Michael acceptor. A second molecule of the cyclohexane-1,3-dione enolate can add to this product, forming a "bis-adduct".[7][8]
-
Solution: Carefully control the stoichiometry of the reactants. Using a 1:1 molar ratio is often recommended.[11] Avoid excessively long reaction times or high temperatures, which can favor the formation of this thermodynamic product.[8] Monitoring the reaction by TLC is crucial to stop the reaction once the initial product is formed.
-
Q3: The reaction seems to stop before all starting materials are consumed. How can I drive it to completion?
A stalled reaction can be frustrating. Here are several factors to consider:
-
Catalyst Deactivation: The catalyst may be consumed by acidic impurities or may not be stable under the reaction conditions over long periods. Try adding a fresh portion of the catalyst.
-
Solubility Issues: If a reactant or intermediate precipitates from the solution, the reaction rate will plummet. Ensure that your chosen solvent can solubilize all components at the reaction temperature.[11] You may need to screen different solvents or increase the reaction temperature.
-
Reversible Reaction: The reaction may be reaching an equilibrium that is unfavorable for the product. As mentioned, removing a byproduct like water can help shift the equilibrium towards the product side (Le Chatelier's principle).[8][12]
Q4: My final product is difficult to purify. What are the recommended purification strategies?
Purification can be challenging if the product has similar physical properties to the starting materials or byproducts.
-
Recrystallization: This is the most effective method if a suitable solvent system can be found. Acetone is often a good starting point for dione compounds.[13] Test various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures with hexanes) to find one where the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is the next step. A common eluent system is a gradient of ethyl acetate in hexanes.[3][14] Use TLC to determine the ideal solvent polarity that provides good separation between your product and impurities.
-
Aqueous Wash: Before chromatography or recrystallization, washing the crude organic extract can remove many impurities. A wash with a dilute aqueous solution of sodium bisulfite can remove unreacted aldehyde.[3] A wash with a mild base (e.g., sodium bicarbonate) can remove acidic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione?
The synthesis typically proceeds via a tandem Knoevenagel condensation followed by a Michael addition, though the overall transformation is often referred to simply as a Michael reaction. The key steps are:
-
Enolate Formation: A base removes an acidic proton from the active methylene group (C-2) of cyclohexane-1,3-dione, creating a nucleophilic enolate.[15]
-
Knoevenagel Condensation: The enolate attacks the carbonyl carbon of 3-chlorobenzaldehyde. This is followed by dehydration to form an α,β-unsaturated intermediate.[10][12]
-
Michael Addition: A second molecule of the enolate performs a 1,4-conjugate addition to the α,β-unsaturated intermediate formed in the previous step.[16][17]
-
Intramolecular Cyclization/Rearrangement: The resulting intermediate undergoes cyclization and subsequent rearrangement to yield the final 5-substituted product. In many protocols, the reaction is a direct Michael addition of a 1,3-dione to a pre-formed α,β-unsaturated ketone (a chalcone).[5][6]
Sources
- 1. 5-(3-Chlorophenyl)cyclohexane-1,3-dione | 55579-71-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 15. shivajicollege.ac.in [shivajicollege.ac.in]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. books.rsc.org [books.rsc.org]
Side-product formation in the synthesis of substituted cyclohexane-1,3-diones
Welcome to the technical support center for the synthesis of substituted cyclohexane-1,3-diones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. Here, we address common challenges and frequently encountered side-product formations in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My alkylation of cyclohexane-1,3-dione is giving a mixture of products. How can I favor the desired C-alkylation over O-alkylation?
This is the most common challenge in the synthesis of 2-substituted cyclohexane-1,3-diones. The enolate intermediate is an ambident nucleophile, meaning it can react at either the carbon (C-alkylation) or the oxygen (O-alkylation). The ratio of these two products is highly dependent on the reaction conditions.
Answer: To favor C-alkylation, you need to promote a reaction pathway that is under thermodynamic control or one where the oxygen is "blocked." Here’s a breakdown of the key factors and how to manipulate them:
-
Counter-ion: The choice of base, and thus the resulting counter-ion, is critical.
-
For C-Alkylation: Use of smaller, highly coordinating cations like Li⁺ is preferable. Lithium enolates are more covalent in character, which favors C-alkylation. Bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices.
-
O-Alkylation is favored by: Larger, less coordinating cations like K⁺ or Na⁺. Bases such as potassium tert-butoxide or sodium hydride will generate more "naked" enolates where the oxygen is more reactive.
-
-
Solvent: The solvent plays a crucial role in solvating the enolate and the counter-ion.
-
For C-Alkylation: Protic solvents (e.g., ethanol, methanol) can hydrogen-bond with the oxygen of the enolate, effectively shielding it and making the carbon more nucleophilic. However, the use of protic solvents with strong bases can be problematic. A better approach is often to use less polar, non-coordinating solvents like THF or toluene with a lithium base.
-
O-Alkylation is favored by: Polar aprotic solvents like DMF, DMSO, or HMPA. These solvents strongly solvate the cation, leaving the oxygen atom of the enolate more exposed and reactive.
-
-
Alkylating Agent: The nature of the electrophile is a key determinant.
-
For C-Alkylation: "Softer" electrophiles, such as alkyl iodides and bromides, are more likely to react at the "softer" carbon center of the enolate.
-
O-Alkylation is favored by: "Harder" electrophiles, like alkyl sulfates (e.g., dimethyl sulfate), sulfonates (e.g., methyl tosylate), or oxonium salts. Silyl halides (e.g., TMSCl) almost exclusively give O-alkylation.[1]
-
Troubleshooting Summary Table:
| Factor | To Favor C-Alkylation | To Favor O-Alkylation |
| Base/Counter-ion | LDA, LiHMDS (Li⁺) | NaH, KH, K₂CO₃ (Na⁺, K⁺) |
| Solvent | THF, Toluene (less polar) | DMF, DMSO, HMPA (polar aprotic) |
| Alkylating Agent | Alkyl Iodides, Alkyl Bromides | Alkyl Sulfates, Alkyl Tosylates, Silyl Halides |
| Temperature | Lower temperatures often favor C-alkylation | Higher temperatures can sometimes favor O-alkylation |
Mechanism Overview: C- vs. O-Alkylation
Caption: Competing pathways for C- and O-alkylation of a cyclohexane-1,3-dione enolate.
FAQ 2: I'm getting a significant amount of dialkylated product. How can I achieve selective mono-alkylation?
Over-alkylation, leading to the formation of 2,2-dialkylcyclohexane-1,3-diones, is a common issue, especially when the mono-alkylated product is also readily deprotonated under the reaction conditions.
Answer: Achieving selective mono-alkylation requires careful control over stoichiometry and reaction conditions to prevent the initially formed product from reacting further.
-
Stoichiometry: Use a slight excess of the cyclohexane-1,3-dione relative to the base and the alkylating agent. A common ratio is 1.2 equivalents of the dione to 1.0 equivalent of the base and 1.0-1.1 equivalents of the alkylating agent. This ensures that the alkylating agent is consumed before a significant amount of the mono-alkylated product can be deprotonated and react again.
-
Order of Addition and Temperature:
-
Slowly add the base to a cooled solution of the cyclohexane-1,3-dione. This pre-forms the enolate.
-
Then, slowly add the alkylating agent to the enolate solution at a low temperature (e.g., -78 °C to 0 °C). This allows the alkylation to occur in a controlled manner. A rapid, exothermic addition can lead to localized "hot spots" where over-alkylation is more likely.
-
-
Choice of Base: Using a strong, non-nucleophilic base like LDA allows for rapid and quantitative enolate formation at low temperatures. This can provide better control compared to heterogeneous bases like NaH, where the reaction rate can be less predictable.
-
Protecting Group Strategy: For particularly challenging substrates, a protecting group strategy can be employed. For example, one of the ketone groups can be selectively protected as a ketal. After mono-alkylation of the remaining active methylene, the protecting group is removed. A more elegant approach involves the formation of a hydrazone derivative, which directs the alkylation exclusively to the carbon, followed by hydrolysis to reveal the desired 2,2-dialkyl product if that is the target.[2]
Workflow for Minimizing Dialkylation
Caption: A controlled workflow to favor mono-alkylation and minimize side products.
FAQ 3: My Michael addition reaction is giving low yields and multiple products. What could be going wrong?
The Michael addition, a conjugate addition of the dione enolate to an α,β-unsaturated carbonyl compound, can be prone to several side reactions.
Answer: Low yields in Michael additions can stem from several issues: polymerization of the Michael acceptor, competing 1,2-addition, or unfavorable reaction equilibrium.
-
Polymerization: The Michael acceptor (e.g., methyl vinyl ketone) can polymerize under basic conditions. To mitigate this, use a less reactive base if possible, maintain low temperatures, and add the Michael acceptor slowly to the solution of the pre-formed enolate. This keeps the concentration of the acceptor low at any given time.
-
1,2- vs. 1,4-Addition: While enolates of 1,3-diones are "soft" nucleophiles and strongly favor the "soft" 1,4-addition (Michael reaction), highly reactive (i.e., less stable) enolates or very strong, "hard" bases can sometimes lead to competing 1,2-addition (attack at the carbonyl carbon of the acceptor). Using a weaker base or ensuring the enolate is well-stabilized will favor the desired 1,4-addition.
-
Robinson Annulation Issues: Often, the Michael addition is the first step of a Robinson annulation. If the subsequent intramolecular aldol condensation does not proceed efficiently, you may isolate the 1,5-dione Michael adduct as the main product. To promote the cyclization, heating the reaction mixture after the Michael addition is complete is often necessary. However, this can also lead to side reactions. A common strategy is to perform the Michael addition at a lower temperature and then heat the reaction to drive the aldol condensation and dehydration.[3]
FAQ 4: How can I distinguish between the C-alkylated and O-alkylated products using spectroscopy?
Answer: 1H NMR, 13C NMR, and IR spectroscopy are powerful tools for differentiating these isomers.
-
Infrared (IR) Spectroscopy:
-
C-Alkylated Product (Diketone): Will show two strong C=O stretching absorptions in the range of 1700-1750 cm⁻¹.
-
O-Alkylated Product (Enol Ether): Will show one C=O stretch (for the remaining ketone) typically around 1660-1680 cm⁻¹ (conjugated) and a C=C stretch for the enol ether around 1620-1640 cm⁻¹. The presence of a strong C-O stretch in the 1200-1250 cm⁻¹ region is also indicative of the enol ether.
-
-
13C NMR Spectroscopy:
-
C-Alkylated Product: Will have two signals in the carbonyl region (δ > 190 ppm). The newly alkylated carbon at the 2-position will be an aliphatic signal.
-
O-Alkylated Product: Will have only one signal in the carbonyl region (δ > 190 ppm). It will also show two new signals in the vinyl region (δ ≈ 100-160 ppm) corresponding to the enol ether double bond, with the oxygen-bearing carbon being significantly downfield.
-
-
1H NMR Spectroscopy:
-
C-Alkylated Product: The key feature is the disappearance of the enolic proton signal (if present in the starting material) and the appearance of signals for the new alkyl group attached to a quaternary carbon.
-
O-Alkylated Product: A vinyl proton signal will appear (typically δ ≈ 5.0-6.0 ppm). The signals for the protons of the new O-alkyl group will be shifted downfield due to the adjacent oxygen.
-
Section 2: Experimental Protocols
Protocol 1: Selective Mono-C-Alkylation of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
This protocol is optimized to favor the formation of the mono-C-alkylated product and minimize O-alkylation and dialkylation.
Materials:
-
Dimedone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.0 equiv, as a solution in hexanes)
-
Alkyl Iodide (e.g., Iodomethane, 1.05 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add dimedone (1.0 equiv).
-
Add anhydrous THF to dissolve the dimedone (concentration approx. 0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting lithium enolate solution at -78 °C for 30 minutes.
-
Slowly add the alkyl iodide (1.05 equiv) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the mono-alkylated product from any unreacted starting material or dialkylated byproduct.[2]
Protocol 2: Purification of a Substituted Cyclohexane-1,3-dione via Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Compressed air or nitrogen for flash chromatography
-
TLC plates, chamber, and UV lamp
Procedure:
-
Determine Eluent System: Perform TLC analysis of the crude mixture using various ratios of hexane and ethyl acetate to find a solvent system that provides good separation between the desired product (typically Rf ≈ 0.3-0.5) and major impurities.
-
Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in hexane. The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elute the Column: Begin elution with pure hexane or a very hexane-rich eluent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Collect Fractions: Collect fractions in test tubes or vials and monitor the elution by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified substituted cyclohexane-1,3-dione.
Section 3: References
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
-
Phillips, E. M., Roberts, J. M., & Scheidt, K. A. (2010). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. Organic Letters, 12(12), 2830–2833. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
-
European Patent Office. (n.d.). EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic... Google Patents. Retrieved from
-
PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Enhancing the stability of 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives
Technical Support Center: 5-(3-Chlorophenyl)cyclohexane-1,3-dione Derivatives
Welcome to the technical support center for 5-(3-chlorophenyl)cyclohexane-1,3-dione and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this versatile chemical scaffold. The unique reactivity of the cyclohexane-1,3-dione moiety, while synthetically useful, presents specific stability challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate and resolve these issues, ensuring the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Common Stability Issues
This section addresses specific experimental observations related to compound instability. Each entry details the likely cause, provides a diagnostic workflow, and offers validated solutions.
Issue 1: Rapid degradation of the compound in solution, especially in protic solvents like methanol or aqueous buffers.
Plausible Cause: The primary cause of instability for this class of compounds is the inherent keto-enol tautomerism of the 1,3-dione system.[3] In solution, the compound exists in equilibrium between its diketo form and the more reactive enol form. This enol tautomer is susceptible to pH-dependent hydrolysis and oxidation, leading to rapid degradation. The acidic protons of the active methylene group between the two carbonyls (pKa ≈ 5.2) mean that even slight changes in pH can significantly shift the equilibrium and favor the formation of a reactive enolate anion.[3]
Diagnostic & Resolution Workflow:
Caption: Troubleshooting workflow for solution instability.
Experimental Protocol: pH Stability Screening
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH values (e.g., pH 4, 6, 7.4, 9).[4]
-
Prepare Stock Solution: Dissolve a small, accurately weighed amount of your compound in a minimal volume of a non-buffered organic solvent like acetonitrile (ACN).
-
Incubate Samples: Dilute the stock solution into each buffer to a final concentration of ~10-20 µg/mL. Ensure the final organic solvent concentration is low (<5%) to minimize its effect on pH.
-
Set Time Points: Prepare triplicate samples for each pH condition to be analyzed at T=0, 2, 4, 8, and 24 hours. Store them at a controlled room temperature, protected from light.
-
Analyze by HPLC: At each time point, inject the samples onto an HPLC system. Monitor the peak area of the parent compound.
-
Evaluate: Plot the percentage of the parent compound remaining versus time for each pH. The optimal pH range will be the one showing the least degradation.
Issue 2: The solid compound or its solutions change color (e.g., yellowing) and show new impurities upon exposure to light.
Plausible Cause: The conjugated system present in the enol form of the 5-(3-chlorophenyl)cyclohexane-1,3-dione derivative can absorb UV and visible light. This absorption can lead to photochemical reactions, including oxidation and photolysis, resulting in the formation of colored degradants.[4]
Solutions & Preventative Measures:
-
Storage: Always store the solid compound and any solutions in amber glass vials or containers wrapped in aluminum foil to block light.
-
Handling: When working with the compound, especially in solution, minimize exposure to direct laboratory light. Work in a fume hood with the sash lowered or under yellow light conditions where possible.
-
Formulation Consideration: For drug development applications, the inclusion of photostabilizing excipients or the use of opaque capsules may be necessary.
Issue 3: Inconsistent results or appearance of byproducts from reactions involving the active methylene group (e.g., alkylations, condensations).
Plausible Cause: The reactivity of the active methylene group is highly dependent on the base used for deprotonation and the reaction conditions. The formation of the enolate is an equilibrium process. Use of an incorrect base, stoichiometry, or temperature can lead to side reactions, such as O-alkylation instead of the desired C-alkylation, or self-condensation.
Recommendations for Synthetic Procedures:
-
Base Selection: Use a base that is strong enough to fully deprotonate the active methylene but is not overly nucleophilic itself. For alkylations, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective.[5] For condensations, milder bases like piperidine or triethylamine might be sufficient.
-
Temperature Control: Perform the deprotonation step at a low temperature (e.g., 0 °C or -10 °C) to control the reaction rate and minimize side products before adding the electrophile.[5]
-
Inert Atmosphere: As the enolate is susceptible to oxidation, all reactions involving it should be conducted under an inert atmosphere of nitrogen or argon.
-
Solvent Choice: Use dry, aprotic solvents such as tetrahydrofuran (THF) or toluene to prevent quenching of the enolate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this scaffold? The two most common degradation pathways are oxidation and hydrolysis.
-
Oxidation: The active methylene position is prone to oxidation, which can ultimately lead to ring-opening or aromatization products.[6] This is often catalyzed by trace metal ions and accelerated by light and oxygen.
-
Hydrolysis: The dione functionality can undergo hydrolysis, particularly under strong acidic or basic conditions, which can lead to the cleavage of the cyclohexane ring.
Caption: Major degradation pathways.
Q2: What analytical method is best for conducting stability studies? Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard for monitoring the stability of these compounds. It allows for the separation of the parent compound from its degradants, providing a quantitative measure of stability over time.
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent hydrophobic retention and resolution for this class of molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase helps to suppress the ionization of the enol form, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common, effective organic solvent for elution. |
| Gradient | 5% to 95% B over 5-10 minutes | A gradient is necessary to elute the parent compound and potential degradants with varying polarities. |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection (UV) | 260 nm | The compound has strong absorbance around this wavelength due to its conjugated system.[7][8] |
Q3: For long-term storage, is it better to store the compound as a solid or in a frozen solution? For long-term stability, the compound should be stored as a dry solid at ≤ -20°C in a tightly sealed container, protected from light and moisture. Some commercial sources may include a stabilizer like sodium chloride in the solid form. Storing in solution, even frozen, is not ideal as degradation can still occur slowly in the frozen state, especially if the solvent is not properly degassed or is protic.
Q4: What advanced formulation strategies can improve the stability of these derivatives for drug development? If solution-state instability cannot be overcome, several advanced formulation strategies can be employed to create a stable final drug product:
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymeric carrier in its amorphous (non-crystalline) state, molecular mobility is reduced, which can significantly inhibit degradation pathways.[9][10] Techniques like hot-melt extrusion or spray drying are used to create ASDs.
-
Microencapsulation: This technique involves coating particles of the active pharmaceutical ingredient (API) with a protective polymer barrier.[4][11][12] This barrier isolates the API from environmental factors like moisture, oxygen, and light, thereby enhancing its stability.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the drug molecule, or parts of it, within their hydrophobic core. This complexation can shield the labile 1,3-dione moiety from the bulk solvent, reducing its reactivity and improving stability.[4][10]
References
- Vertex AI Search. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Pharmaceutical Technology. (2017, October 2). Formulation Strategies in Early-Stage Drug Development.
- ManTech Publications. (2025, December 16). Chemical Stability of Drug Substances: Strategies in Formulation Development.
- PubMed. (2019, November). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection.
- ResearchGate. (2019, August). Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection | Request PDF.
- SIELC Technologies. (2018, February 16). 1,3-Cyclohexanedione.
- PubMed. (2011, July 15). Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1.
- Sci-Hub. (1956). 582. cycloHexane-1 : 3-diones. Part I. Hydrolysis of ethyl 2 : 4-dioxo-6-styrylcyclohexanecarboxylate.
- Benchchem. (n.d.). 5-(3-Chlorophenyl)cyclohexane-1,3-dione | 55579-71-0.
- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
- ResearchGate. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.
- MDPI. (2026, January 20). MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design.
- Wikipedia. (n.d.). 1,3-Cyclohexanedione.
- ResearchGate. (n.d.). Major reaction pathways of cyclohexane and its derivatives.
- PMC - NIH. (n.d.). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation.
- ResearchGate. (2024, December 1). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF.
- PubMed. (2020, February 13). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.
- Springer. (2023, April 21). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis.
- European Patent Office. (n.d.). PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR - Patent 0195053.
- PMC - PubMed Central. (2021, August 19). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase.
- StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example.
- Google Patents. (n.d.). EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
- PMC. (n.d.). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library.
- Sigma-Aldrich. (n.d.). 5-(2-Chlorophenyl)cyclohexane-1,3-dione.
- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Sigma-Aldrich. (n.d.). 1,3-Cyclohexanedione 97 504-02-9.
- PubMed. (2021, November 19). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors.
- Crysdot LLC. (n.d.). 5-(3-Chlorophenyl)cyclohexane-1,3-dione - Ligands.
- 苏州奥佰医药. (n.d.). 5-(3-CHLOROPHENYL)CYCLOHEXANE-1,3-DIONE.
Sources
- 1. 5-(3-Chlorophenyl)cyclohexane-1,3-dione | 55579-71-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 6. Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. upm-inc.com [upm-inc.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
Technical Support Center: Strategies for Mitigating Off-Target Effects of 5-(3-Chlorophenyl)cyclohexane-1,3-dione Based Compounds
Introduction: The 5-(3-Chlorophenyl)cyclohexane-1,3-dione scaffold is a versatile pharmacophore showing promise in various therapeutic areas, including as kinase inhibitors for oncology and as modulators of protein aggregation in neurodegenerative diseases.[1][2][3][4] Like many small molecule inhibitors, achieving high target specificity is a primary challenge in their development.[5][6] Off-target effects, where a compound interacts with unintended biological molecules, can lead to cellular toxicity, misleading experimental data, and adverse side effects in therapeutic applications.[7][8][9]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to proactively identify, characterize, and minimize off-target effects associated with this compound class. The principles and protocols described herein are designed to build a robust, self-validating experimental framework to enhance the selectivity and translational potential of your compounds.
Troubleshooting Guide
This section addresses specific experimental issues that may arise from off-target activities. Each problem is followed by potential causes and a step-by-step workflow for diagnosis and resolution.
Problem 1: Unexpected Cellular Toxicity or Unexplained Phenotype at Low Compound Concentrations
You observe significant cytotoxicity, apoptosis, or a cellular phenotype (e.g., cell cycle arrest) that is inconsistent with the known function of the intended target, especially at concentrations where the compound should be selective.
Potential Causes:
-
Inhibition of essential kinases (e.g., cell survival or cell cycle kinases).
-
Interaction with ion channels or GPCRs.
-
General cytotoxicity due to reactive metabolites or disruption of mitochondrial function.
-
Induction of an integrated stress response.
Workflow for Investigation and Mitigation:
This workflow outlines a systematic approach to de-risking a compound exhibiting an anomalous phenotype.
Caption: Workflow for diagnosing and mitigating off-target effects.
Detailed Experimental Protocols:
Step 1: Determine the Therapeutic Window
-
Objective: To quantify the concentration gap between on-target activity and general cytotoxicity.
-
Methodology:
-
On-Target Assay: Perform a dose-response curve for your compound in a cellular target engagement assay (e.g., NanoBRET™) or a functional assay directly measuring the downstream effect of your target.
-
Cytotoxicity Assay: Concurrently, perform a dose-response curve using a general cell health assay (e.g., CellTiter-Glo® for ATP levels, MTT for metabolic activity, or a real-time live/dead cell stain).[10]
-
Analysis: Calculate the EC50 for on-target activity and the CC50 (cytotoxic concentration 50%). A narrow window (e.g., <10-fold) suggests off-target toxicity.
-
Step 2: Broad Kinase Selectivity Profiling
-
Objective: To identify unintended kinase interactions, as the cyclohexane-1,3-dione scaffold is common in kinase inhibitors.[1][11]
-
Methodology:
-
Submit your compound to a commercial kinase screening service (e.g., Reaction Biology, Eurofins).[12]
-
Request a broad panel screen (e.g., >400 kinases) at a fixed concentration (typically 1 µM).
-
Follow up on any significant hits (>50-75% inhibition) with full IC50 determination assays. Radiometric assays ([³³P]-ATP based) are often considered the gold standard for accuracy as they directly measure catalytic activity and avoid interference common in fluorescence-based methods.[12][13]
-
| Assay Type | Principle | Pros | Cons |
| Radiometric (e.g., HotSpot™) | Measures transfer of radiolabeled phosphate from [³³P]-ATP to a substrate.[12] | Gold standard, high sensitivity, direct measurement of activity, avoids optical interference. | Requires handling of radioactive materials, lower throughput. |
| Luminescence (e.g., ADP-Glo™) | Measures ADP production, which is converted to an ATP-driven luciferase signal.[14][15] | Non-radioactive, high-throughput, sensitive. | Prone to ATP-competitive interference, indirect measurement. |
| TR-FRET (e.g., LanthaScreen®) | Measures binding of a fluorescent tracer to the kinase or phosphorylation of a fluorescent substrate.[15][16] | Homogeneous, high-throughput, can measure binding and activity. | Potential for compound interference with fluorescence signal. |
Step 3: Cellular Confirmation of Off-Target Hits
-
Objective: To verify that a hit from a biochemical screen is relevant in a cellular context.
-
Methodology:
-
Select a cell line that expresses the suspected off-target kinase.
-
Treat cells with a dose-response of your compound.
-
Perform a Western blot to probe the phosphorylation status of a known, direct substrate of the off-target kinase. A decrease in substrate phosphorylation with increasing compound concentration confirms cellular off-target engagement.
-
Problem 2: Inconsistent Results Between Biochemical and Cell-Based Assays
Your compound is highly potent in a biochemical assay (e.g., purified enzyme) but shows significantly weaker activity in a cell-based assay.
Potential Causes:
-
Poor cell permeability of the compound.
-
High plasma protein binding in the cell culture medium.
-
Rapid metabolism of the compound by the cells.
-
Cellular efflux by transporters (e.g., P-glycoprotein).
-
High intracellular ATP concentration (~1-10 mM) outcompeting an ATP-competitive inhibitor.
Workflow for Diagnosing Potency Discrepancies:
Caption: Diagnostic workflow for potency discrepancies.
Detailed Experimental Protocols:
Protocol 1: High ATP Concentration Biochemical Assay
-
Objective: To determine if high physiological ATP concentrations reduce compound potency.
-
Methodology:
-
Perform your standard biochemical kinase assay, which is often run at or below the Kₘ for ATP.[14]
-
Repeat the IC50 determination assay in parallel, but increase the ATP concentration to a physiological level (e.g., 1-5 mM).
-
Analysis: A significant rightward shift (higher IC50) in the dose-response curve at high ATP concentration confirms that your compound is ATP-competitive and that this competition is a likely reason for reduced cellular potency.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To directly measure target engagement within intact cells, bypassing downstream functional readouts.
-
Methodology:
-
Treat intact cells with your compound across a range of concentrations.
-
Heat the cells to a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate soluble protein from aggregated, denatured protein via centrifugation.
-
Analyze the soluble fraction for the presence of your target protein via Western blot or ELISA.
-
Analysis: Successful binding of your compound will stabilize the target protein, resulting in a higher melting temperature (i.e., it remains soluble at higher temperatures). This provides direct evidence of target engagement in a cellular environment.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for kinase inhibitors based on the cyclohexane-1,3-dione scaffold?
A1: While the exact off-target profile is specific to each molecule, the cyclohexane-1,3-dione scaffold is frequently found in inhibitors of various protein kinases.[1][2][11] Studies on related compounds have shown activity against receptor tyrosine kinases such as c-Met, VEGFR-2, EGFR, and PDGFR, as well as serine/threonine kinases like Pim-1.[1][2] Therefore, a primary screening strategy should include a diverse panel of kinases, with special attention to those that are structurally related to the intended target.
Q2: How can I rationally design more selective compounds based on my initial lead?
A2: Improving selectivity is a cornerstone of medicinal chemistry and involves a multi-pronged approach.[5][6][7] Key strategies include:
-
Structure-Based Design: If a crystal structure of your compound bound to its target (and ideally, an off-target) is available, you can design modifications that exploit unique features of the target's binding pocket, such as creating favorable interactions that are impossible in the off-target, or introducing steric clashes that prevent binding to the off-target.[5][17]
-
Exploiting Conformational Differences: Proteins are dynamic. You can design more rigid analogs that "lock" the compound into a conformation that is only accepted by the active site of the intended target.[5][18]
-
Displacing Water Molecules: Active sites often contain structured water molecules. A modification that displaces a high-energy (unfavorable) water molecule in the target but not in a corresponding off-target can significantly improve selectivity.[5][19]
Q3: What is the difference between biochemical and cell-based off-target screening, and when should I use each?
A3: Both are critical for a comprehensive understanding of your compound's selectivity profile.
-
Biochemical Screening (e.g., kinase panels) uses purified enzymes and measures direct interactions with the compound.[10] It is excellent for broad, early-stage screening to identify a wide range of potential interactions without the complexity of a cellular environment.[12] It answers the question: "What can my compound bind to?"
-
Cell-Based Screening (e.g., phenotypic screening, Off-Target Screening Cell Microarray) assesses the compound's effect in a living system.[10][20] These assays are more physiologically relevant, accounting for factors like cell permeability and metabolism.[21] They answer the question: "What does my compound do in a cell?"
-
Best Practice: Use broad biochemical screening first to generate hypotheses about potential off-targets. Then, validate these hits using targeted cell-based assays to confirm their relevance.[22]
Q4: My compound is not a kinase inhibitor. What other off-targets should I be concerned about?
A4: While kinases are a major class of off-targets, it is crucial to consider a broader "safety panel," especially as a compound moves toward preclinical development. Common liability targets include:
-
hERG Ion Channel: Blockade can lead to severe cardiac arrhythmia (QT prolongation). This is a mandatory regulatory checkpoint.
-
Cytochrome P450 (CYP) Enzymes: Inhibition can lead to drug-drug interactions.
-
GPCRs: Unintended interactions with GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors) can cause a wide range of side effects.
-
Nuclear Receptors: Can lead to unintended changes in gene expression.
Specialized contract research organizations (CROs) offer comprehensive safety pharmacology panels that test for these liabilities.
Q5: What is a selectivity index and how do I interpret it?
A5: The selectivity index is a quantitative measure of a compound's specificity. It is typically calculated as the ratio of the IC50 (or EC50/CC50) for an off-target to the IC50 for the on-target.
Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)
A higher selectivity index indicates greater specificity. For example, a compound with an on-target IC50 of 10 nM and an off-target IC50 of 1,000 nM has a selectivity index of 100. A generally accepted, though context-dependent, threshold for a "selective" compound is a selectivity index of >100-fold against relevant off-targets.
Hypothetical Selectivity Profile for Compound "CHD-X"
| Target | IC50 (nM) | Selectivity Index (vs. Target A) | Interpretation |
| Target A (On-Target) | 15 | - | Potent on-target activity |
| Off-Target Kinase B | 2,500 | 167 | High selectivity |
| Off-Target Kinase C | 300 | 20 | Moderate selectivity; potential for off-target effects at higher doses |
| Off-Target Kinase D | >10,000 | >667 | Highly selective |
| Cytotoxicity (CC50) | 4,500 | 300 | Good therapeutic window |
This table provides a clear, at-a-glance summary of the compound's performance, highlighting areas that may require further medicinal chemistry optimization (e.g., improving selectivity against Kinase C).
References
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]
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Patsnap. (2024). How to improve drug selectivity?. Patsnap Synapse. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Yang, B., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]
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Velazquez-Campoy, A., & Freire, E. (2006). Finding a better path to drug selectivity. Chemistry & biology, 13(1), 11-12. [Link]
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Creative Biolabs. Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
-
seqWell. (2024). Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]
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Chouthaiwale, P. V., et al. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Organic Letters. [Link]
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Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate. [Link]
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MDPI. Special Issue : Innovative Strategies in Cancer Therapy. MDPI. [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. ACS chemical biology, 2(3), 178–188. [Link]
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El-Damasy, D. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules, 27(15), 4995. [Link]
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Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]
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Donegatti, T. A., et al. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. Electrophoresis, 40(22), 2929-2935. [Link]
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Liu, Y., et al. (2023). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters. [Link]
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Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. [Link]
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Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443-2463. [Link]
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Mohareb, R. M., et al. (2022). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives with c-Met enzymatic activity, anti-prostate, anti-proliferative and tyrosine kinase activities. Bulletin of the Chemical Society of Ethiopia. [Link]
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ResearchGate. (2024). Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells. ResearchGate. [Link]
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Wikipedia. (2023). 1,3-Cyclohexanedione. Wikipedia. [Link]
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Silverman, R. B., et al. (2012). Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells. Journal of Medicinal Chemistry, 55(1), 373-383. [Link]
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ResearchGate. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. ResearchGate. [Link]
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ResearchGate. (2022). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]
- Google Patents. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
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SciELO México. (2019). The Inversion Process of 1,3-cyclohexanedione. SciELO México. [Link]
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Section 1: The Chemistry of Cyclohexane-1,3-diones: A Double-Edged Sword in Drug Discovery
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, actionable guidance for troubleshooting low efficacy in the in vitro screening of cyclohexane-1,3-dione derivatives. This guide moves beyond simple checklists to explain the underlying scientific principles, helping you build robust assays and correctly interpret your results.
The cyclohexane-1,3-dione scaffold is a versatile starting point for a wide range of biologically active molecules.[1] However, the very features that make it a valuable pharmacophore also present significant challenges in in vitro screening. Understanding these properties is the first step in troubleshooting.
Keto-Enol Tautomerism: A Dynamic Equilibrium
A key feature of the cyclohexane-1,3-dione ring is its existence as a dynamic equilibrium between the diketo form and a more stable enol tautomer in solution.[2][3] This equilibrium is influenced by the solvent and substituents on the ring.[3]
-
Implications for Screening: The enol form is nucleophilic and can react with various biological molecules and assay components, potentially leading to false positives.[4] The presence of two distinct chemical entities in equilibrium can also lead to inconsistent results if the equilibrium is perturbed during the assay.
Potential for Reactivity and PAINS Behavior
The electrophilic nature of the carbonyl carbons and the nucleophilicity of the enol tautomer make cyclohexane-1,3-dione derivatives susceptible to acting as Pan-Assay Interference Compounds (PAINS).[4] These compounds can produce false-positive results through various mechanisms unrelated to specific target inhibition.[4]
-
Common Interference Mechanisms:
-
Covalent Modification: The reactive nature of the scaffold can lead to covalent modification of amino acid residues (like cysteine) on the target protein or other proteins in the assay, causing non-specific inhibition.[4][5]
-
Redox Activity: Some derivatives can participate in redox cycling, generating reactive oxygen species that can disrupt the assay.
-
Chelation: The dione moiety can chelate metal ions that may be essential for enzyme function.
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses some of the most common issues encountered when screening cyclohexane-1,3-dione derivatives.
Q1: My hit compounds are not showing a clear dose-response curve. What could be the reason?
A lack of a classic sigmoidal dose-response curve can be indicative of several issues:
-
Low Solubility: The compound may be precipitating at higher concentrations, leading to a plateau in the response.
-
Aggregation: The compound may be forming aggregates at a critical concentration, leading to non-specific inhibition that does not follow a typical dose-response relationship.[6]
-
Assay Interference: The observed activity might be due to a non-specific mechanism that is not concentration-dependent in a predictable way.
Q2: I'm observing high variability between replicate wells. What is the likely cause?
High variability is often linked to poor compound solubility or stability. If a compound is not fully dissolved, you will have inconsistent concentrations in your assay wells. Similarly, if the compound is degrading over the course of the experiment, the active concentration will be constantly changing.
Q3: My active compounds from the primary screen are inactive in a confirmation or orthogonal assay. Why is this happening?
This is a classic sign of a false positive from the primary screen. The original "hit" was likely due to an artifact specific to the primary assay format. Common reasons include:
-
Interference with the detection method (e.g., fluorescence quenching or enhancement).[7]
-
Non-specific reactivity with a component of the primary assay that is not present in the orthogonal assay.[4]
Q4: How can I determine if my cyclohexane-1,3-dione derivative is a PAIN?
While computational filters can flag potential PAINS, experimental validation is crucial. A key indicator is activity in multiple, unrelated assays. If your compound is a "frequent hitter," it is likely a PAIN. Specific counter-screens, as detailed in the troubleshooting guides below, are the definitive way to identify PAINS.
Q5: What is the best practice for preparing and storing stock solutions of these derivatives?
Given the potential for solubility and stability issues, proper handling is critical:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent, but be aware that some derivatives may have limited stability in DMSO.[8] It is advisable to prepare fresh dilutions for each experiment.
-
Storage: Stock solutions should be stored at -20°C or -80°C in tightly sealed containers to minimize water absorption and degradation.[9] For some compounds, storage under an inert atmosphere (nitrogen or argon) may be necessary.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as this can promote precipitation. Aliquoting stock solutions is recommended.
Section 3: In-Depth Troubleshooting Guides
This section provides detailed protocols to diagnose and resolve common problems.
Guide 1: Investigating and Mitigating Compound Solubility Issues
Poor aqueous solubility is a frequent cause of low or inconsistent efficacy.
Caption: A decision-making workflow for troubleshooting solubility issues.
-
Prepare a serial dilution of your compound in DMSO.
-
Add the DMSO dilutions to your aqueous assay buffer in a clear-bottom microplate. A typical final DMSO concentration is 1-2%.
-
Incubate the plate for a set period (e.g., 1-2 hours) at the assay temperature.
-
Measure turbidity using a nephelometer or a plate reader capable of measuring light scattering.
-
Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Guide 2: Identifying and Addressing Compound Aggregation
Compound aggregation can lead to non-specific inhibition of enzymes and other proteins.[6]
Caption: A workflow to identify and confirm compound aggregation.
-
Prepare your compound at a concentration where it shows significant activity in the assay buffer.
-
Incubate for 15-30 minutes at room temperature to allow for aggregate formation.
-
Centrifuge the sample at high speed (e.g., >14,000 x g) for 20-30 minutes.[6]
-
Carefully remove the supernatant without disturbing any potential pellet.
-
Test the activity of the supernatant in your assay. A significant loss of activity compared to a non-centrifuged control suggests that the active species was pelleted, which is characteristic of aggregates.
Guide 3: Deconvoluting True Hits from Reactivity-Based False Positives
The reactivity of the cyclohexane-1,3-dione scaffold is a major source of false positives.
Caption: A workflow to identify false positives due to compound reactivity.
-
Determine the IC50 of your hit compound in your standard assay buffer.
-
Repeat the IC50 determination in the same assay buffer supplemented with a high concentration of a nucleophile like DTT (typically 100-500 µM).[4]
-
Compare the IC50 values. A significant rightward shift (e.g., >5-fold increase) in the IC50 in the presence of DTT suggests that your compound is being scavenged by the DTT and is likely a reactive electrophile.[4]
Section 4: Best Practices for Robust Assay Development
Proactive measures during assay development can significantly reduce the chances of being misled by false positives.
-
Assay Buffer Composition:
-
Counter-Screens: Routinely run a counter-screen against a null-target or an unrelated enzyme to identify non-specific actors early on.[7][10]
-
Orthogonal Assays: Plan for an orthogonal assay with a different detection method (e.g., fluorescence polarization vs. luminescence) to confirm primary hits.[7] This is a critical step to eliminate technology-specific interference.
-
Compound Quality Control: Before screening, assess the purity and integrity of your compounds, for example by LC-MS.
By understanding the inherent chemical properties of cyclohexane-1,3-dione derivatives and employing a systematic troubleshooting approach with the appropriate controls and counter-screens, you can significantly increase the efficiency and reliability of your in vitro screening campaigns.
References
-
Wikipedia. 1,3-Cyclohexanedione. [Link]
-
National Center for Biotechnology Information. Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]
-
Dahlin, J. L., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(6), 735-748. [Link]
-
Mbaveng, A. T., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(40), 35985-36003. [Link]
-
Deng, H., et al. (2011). Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells. Journal of Medicinal Chemistry, 54(8), 2815-2826. [Link]
-
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]
-
Poon, K. W. C., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Mass Spectrometry, 48(8), 893-902. [Link]
-
Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]
-
ResearchGate. NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. [Link]
-
National Center for Biotechnology Information. Assay Interference by Aggregation - Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. [Link]
-
Taha, E. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(40), 35985-36003. [Link]
-
ResearchGate. Solubility at the Molecular Level: Development of a Critical Aggregation Concentration (CAC) Assay for Estimating Compound Monomer Solubility. [Link]
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- 9. medchemexpress.com [medchemexpress.com]
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Technical Support Center: Scaling Up the Synthesis of 5-(3-Chlorophenyl)cyclohexane-1,3-dione for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 5-(3-Chlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this compound from bench-scale discovery to the larger quantities required for preclinical evaluation. As you move towards producing gram-to-kilogram batches, new challenges in process control, safety, and purification will emerge. This document provides in-depth, field-proven insights to navigate these complexities effectively.
The cyclohexane-1,3-dione scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide array of biologically active molecules.[1][2] Its unique keto-enol tautomerism and the reactivity of its active methylene group make it a valuable building block in the synthesis of complex therapeutic agents.[1] The successful scale-up of derivatives like 5-(3-Chlorophenyl)cyclohexane-1,3-dione is a critical step in the drug development pipeline, demanding a robust and reproducible synthetic process to ensure the high-purity material needed for toxicological and efficacy studies.[3]
Section 1: Overview of the Synthetic Pathway
The most reliable and scalable synthesis for 5-aryl-cyclohexane-1,3-diones involves a two-step, one-pot process initiated by a Michael addition, followed by an intramolecular Dieckmann-type cyclization and subsequent decarboxylation. This convergent strategy is efficient and generally high-yielding.
The pathway begins with the conjugate addition of a soft nucleophile, typically the enolate of diethyl malonate, to an α,β-unsaturated ketone (a chalcone derivative).[4][5] This forms a key intermediate which, under the influence of a base like sodium ethoxide, undergoes intramolecular cyclization to form a stable cyclic β-keto ester. The final step involves acidic workup and heating to facilitate hydrolysis and decarboxylation, yielding the target 1,3-dione.
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Yield in Michael Addition | 1. Ineffective Base: The base is not strong enough to completely deprotonate the diethyl malonate, or it is too sterically hindered. 2. Poor Reagent Quality: Starting materials (chalcone, malonate) contain impurities or moisture. 3. Reaction Reversibility: Michael additions can be reversible, especially with strong bases that can promote the retro-Michael reaction.[6] | 1. Base Selection: Use a fresh solution of sodium ethoxide (NaOEt) in ethanol. NaOEt is sufficiently strong to generate the malonate enolate without being overly aggressive. Ensure anhydrous conditions as water will quench the enolate. 2. Reagent QC: Verify the purity of starting materials via NMR or GC-MS. Dry solvents and reagents thoroughly before use.[7] 3. Controlled Conditions: Add the base slowly at a lower temperature (0-10 °C) to control the initial reaction rate and then allow it to warm to room temperature. This minimizes side reactions. |
| Incomplete Cyclization to the Dione | 1. Insufficient Base: The initial charge of base may be consumed during the Michael addition, leaving an insufficient amount for the subsequent Dieckmann condensation. 2. Low Temperature/Short Time: The activation energy for the intramolecular cyclization is not being met. | 1. Stoichiometry: Ensure at least two equivalents of base are used: one for the initial deprotonation of the malonate and one to drive the cyclization equilibrium forward. 2. Thermal Driving Force: After confirming the Michael addition is complete (via TLC), heat the reaction mixture to reflux for several hours. This provides the necessary energy for the intramolecular C-C bond formation. |
| Product Decomposition on Silica Gel | 1. Acidity of Silica: The acidic nature of standard silica gel can catalyze the decomposition of the β-dicarbonyl system, which is sensitive to both acid and heat.[8] 2. Prolonged Exposure: Long residence times on the column increase the likelihood of degradation. | 1. Alternative Media: Use a less acidic stationary phase. Neutral alumina is a good first choice. For more delicate compounds, Diol or Cyano-bonded silica columns can be effective as they shield the molecule from acidic silanol groups.[9] 2. Deactivation: If using silica, pre-treat it by flushing the column with the eluent containing 0.5-1% triethylamine to neutralize acidic sites. 3. Prioritize Recrystallization: This compound is crystalline. Develop a robust recrystallization protocol (e.g., from an ethanol/water or ethyl acetate/hexane solvent system). This method is more scalable and often yields higher purity material than chromatography.[10] |
| Uncontrolled Exotherm During Scale-Up | 1. Surface Area to Volume Ratio: As batch size increases, the surface-area-to-volume ratio decreases dramatically, hindering efficient heat dissipation.[11][12] 2. Addition Rate: Adding reagents too quickly generates heat faster than the system can remove it. | 1. Engineering Controls: Use a jacketed reactor with an external cooling circulator. Ensure the reactor is equipped with baffles to improve mixing and heat transfer.[13] 2. Procedural Controls: Add the base or other reactive components sub-surface via a dropping funnel or pump at a controlled rate. Monitor the internal reaction temperature continuously with a calibrated probe. Diluting the reaction can also provide a larger heat sink, though this impacts solvent efficiency.[14] |
| Formation of Polymeric Byproducts | 1. Michael Acceptor Instability: α,β-unsaturated ketones like chalcones can self-polymerize, especially in the presence of strong bases or high temperatures.[6] | 1. Reverse Addition: Instead of adding the base to the mixture of the Michael donor and acceptor, add the chalcone solution slowly to the pre-formed enolate of diethyl malonate. This ensures the concentration of the free chalcone is always low, minimizing polymerization. 2. Temperature Control: Maintain the reaction temperature below 25 °C during the Michael addition phase. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary safety risks are thermal hazards and chemical exposure. The Michael addition and the neutralization of the final reaction mixture with acid can be highly exothermic.[13] A failure to control the temperature can lead to a runaway reaction, causing a rapid increase in pressure and the potential for vessel rupture. Always perform a hazard analysis and consider calorimetry studies before moving to a large scale.[11] Additionally, sodium ethoxide is a corrosive and water-reactive base, and organic solvents are flammable. The process should be conducted in a well-ventilated area (like a fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and compatible gloves.
Q2: What are the Critical Quality Attributes (CQAs) for this compound when intended for preclinical studies? A2: For preclinical use, the material must meet stringent quality standards. The key CQAs are:
-
Purity: Typically >98% as determined by HPLC.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data must be consistent with the proposed structure.
-
Impurity Profile: All impurities >0.1% should be identified and characterized if possible. Genotoxic impurities must be strictly controlled.[]
-
Physical Appearance: Should be a consistent, well-defined crystalline solid.
-
Batch-to-Batch Consistency: Multiple batches must demonstrate consistent purity, appearance, and impurity profiles to ensure reproducible results in animal studies.
Q3: How should I select and handle solvents for a scalable process? A3: Solvent selection for scale-up must balance reaction performance with safety, environmental impact, and cost.[14] While chlorinated solvents like dichloromethane might be used at the bench, they should be avoided at scale due to environmental and health concerns.[16] Ethers like THF can form peroxides and should be handled with care. For this synthesis, ethanol is an excellent choice as it is the solvent for the sodium ethoxide base, is relatively safe, and is considered a "green" solvent. For extraction, ethyl acetate or methyl tert-butyl ether (MTBE) are preferable to diethyl ether due to their higher boiling points and lower peroxide-forming tendency.
Q4: My final product has a persistent yellow color. What is the likely cause and how can I remove it? A4: A yellow tint in 1,3-dione compounds often indicates the presence of minor, highly conjugated impurities formed from side reactions or decomposition.
-
Cause: These could be aldol condensation byproducts or oxidation products.
-
Solution: The most effective method for color removal is often recrystallization, sometimes with the addition of a small amount of activated carbon. The carbon adsorbs the colored impurities, and it is then removed by hot filtration. Perform this on a small scale first to ensure it doesn't also remove a significant amount of your product. A second or third recrystallization may be necessary to obtain a pure white or off-white solid.
Section 4: Key Experimental Protocol (100 g Scale)
Reagents:
-
(E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one (3-Chlorochalcone): 100 g
-
Diethyl malonate: 72 g (1.1 eq)
-
Anhydrous Ethanol: 1.5 L
-
Sodium metal: 21 g (2.2 eq)
-
6M Hydrochloric Acid: ~400 mL
-
Ethyl Acetate (for extraction)
-
Hexane (for recrystallization)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂), carefully add sodium metal (21 g) in small portions to a jacketed reactor containing anhydrous ethanol (1.0 L) pre-cooled to 10 °C. The addition is highly exothermic; control the rate to keep the internal temperature below 40 °C. Allow the mixture to stir until all sodium has dissolved completely.
-
Enolate Formation: Cool the freshly prepared sodium ethoxide solution to 10 °C. Add diethyl malonate (72 g) dropwise over 30 minutes, maintaining the temperature below 20 °C. Stir for an additional 30 minutes.
-
Michael Addition: Dissolve the 3-chlorochalcone (100 g) in anhydrous ethanol (0.5 L). Add this solution to the enolate mixture dropwise over 1-2 hours, ensuring the internal temperature does not exceed 25 °C. After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the chalcone starting material is consumed.
-
Cyclization & Decarboxylation: Heat the reaction mixture to reflux (~78 °C) and maintain for 6-8 hours. The reaction will become a thick slurry.
-
Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. Add deionized water (1 L) to the residue and stir. Carefully acidify the aqueous solution to pH 1-2 with 6M HCl while cooling in an ice bath. A solid will precipitate. Stir the slurry at room temperature for 2-3 hours to ensure decarboxylation is complete.
-
Isolation: Filter the solid product and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). Dry the crude product under vacuum at 50 °C.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexane until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to complete crystallization. Filter the purified crystals, wash with cold hexane, and dry under vacuum.
Caption: A decision tree for troubleshooting low reaction yield.
Section 5: References
-
SHANDONG LOOK CHEMICAL. (2021). Problems needing attention in synthesis process scaling up.
-
CatSci. (n.d.). Some Scale-Up Considerations.
-
UK-CPI. (2025). 6 key challenges when scaling up sustainable chemical processes.
-
EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
-
BenchChem. (2025). Technical Support Center: Optimization of Enamine Alkylation.
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 1,5-Diazecane-6,10-dione.
-
Reddit User Discussion. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?
-
Sannova. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Michael Additions with 3-Methyl-2-cyclopenten-1-one.
-
Reddit User Discussion. (2025). Purification of Quinoline-3,4-diones.
-
Sigma-Aldrich. (n.d.). Small Molecule Drug Synthesis: Consideration for a Seamless Transition from Preclinical to Commercial Supply of Raw Materials.
-
BOC Sciences. (n.d.). Preclinical Research and Development.
-
Craig, D. (2004). Organic Synthesis Lecture 5: Alkylation of enones.
-
Teledyne ISCO. (n.d.). Purification of Delicate Compounds with RediSep Rf Gold® Diol and Cyano Columns.
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
-
Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
-
BenchChem. (n.d.). 5-(3-Chlorophenyl)cyclohexane-1,3-dione.
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
-
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate.
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Validation & Comparative
The Rise of a Novel Scaffold: 5-(3-Chlorophenyl)cyclohexane-1,3-dione Derivatives as Potential Tyrosine Kinase Inhibitors
A Comparative Guide for Drug Discovery Professionals
In the relentless pursuit of novel oncology therapeutics, the landscape is dominated by the challenge of overcoming resistance to existing drugs and identifying new chemical entities with improved selectivity and potency. Tyrosine kinases, a family of enzymes crucial for cellular signaling, remain a cornerstone of targeted cancer therapy. Dysregulation of their activity is a hallmark of numerous malignancies. This guide delves into the emerging potential of 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives as a promising new class of tyrosine kinase inhibitors (TKIs). We will objectively compare their theoretical advantages and potential performance against well-established TKIs, supported by a framework of established experimental data for analogous compounds and detailed protocols for future validation.
The Rationale: Why Cyclohexane-1,3-dione?
The cyclohexane-1,3-dione core is a versatile scaffold in medicinal chemistry, recognized for its synthetic accessibility and its presence in various biologically active compounds.[1] Recent research has illuminated its potential as a foundational structure for designing potent kinase inhibitors. Specifically, derivatives of cyclohexane-1,3-dione have been synthesized and shown to exhibit significant inhibitory activity against the c-Met tyrosine kinase, with some compounds demonstrating IC50 values in the low nanomolar range (0.24 to 9.36 nM).[2] The c-Met receptor, activated by hepatocyte growth factor (HGF), plays a critical role in cell proliferation, migration, and invasion, and its aberrant activation is a key driver in many cancers.[3]
This guide focuses on a specific, rationally designed derivative: 5-(3-Chlorophenyl)cyclohexane-1,3-dione . The inclusion of a 3-chlorophenyl group is a common strategy in kinase inhibitor design. The chlorine atom can form important halogen bonds and occupy hydrophobic pockets within the ATP-binding site of kinases, potentially enhancing binding affinity and selectivity.
Comparative Analysis: A New Contender vs. The Incumbents
To contextualize the potential of our lead compound, we compare its target class with several FDA-approved tyrosine kinase inhibitors known for their clinical significance. The cyclohexane-1,3-dione derivatives from which we extrapolate have shown particular promise against c-Met.[2] Therefore, our primary comparators will be selective c-Met inhibitors, with additional comparisons to inhibitors of other major tyrosine kinases like EGFR and VEGFR to illustrate the broader landscape.
| Compound Class/Drug Name | Primary Target(s) | Reported IC50 (Primary Target) | Key Therapeutic Indications |
| Cyclohexane-1,3-dione Derivatives | c-Met | 0.24 - 9.36 nM[2] | Investigational |
| Tepotinib | c-Met | 5.4 nM[4] | Non-small cell lung cancer (NSCLC) with METex14 skipping mutations[5] |
| Gefitinib | EGFR | 26 - 57 nM (depending on phosphorylation site)[6] | NSCLC with EGFR mutations[7] |
| Sunitinib | VEGFR2, PDGFRβ | 80 nM (VEGFR2), 2 nM (PDGFRβ)[8] | Renal cell carcinoma, GIST[8] |
This data highlights that synthesized cyclohexane-1,3-dione derivatives have demonstrated in vitro potency comparable to, and in some cases exceeding, that of the approved c-Met inhibitor Tepotinib.[2][4] This provides a strong rationale for the further investigation of derivatives such as 5-(3-Chlorophenyl)cyclohexane-1,3-dione.
Signaling Pathways: A Visual Overview
Understanding the mechanism of action of these inhibitors requires a clear picture of the signaling cascades they disrupt.
Caption: Generalized signaling pathways downstream of receptor tyrosine kinases and the point of inhibition by TKIs.
Experimental Protocols: A Roadmap to Validation
The validation of any new TKI requires rigorous in vitro and cell-based testing. Below are detailed, step-by-step methodologies that would be employed to characterize the activity of 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives.
In Vitro Kinase Inhibition Assay (c-Met)
This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of the target kinase.
Caption: Workflow for an in vitro biochemical kinase assay to determine IC50 values.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivative in DMSO, followed by dilution in kinase assay buffer.
-
Prepare a solution of recombinant human c-Met enzyme in kinase buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the c-Met enzyme and the test compound at various concentrations.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). The luminescent signal is inversely correlated with kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Phosphorylation Assay
This assay measures the ability of the compound to inhibit the phosphorylation of the target kinase within a cellular context.[4]
Methodology:
-
Cell Culture and Treatment:
-
Seed a c-Met dependent cancer cell line (e.g., EBC-1 or Hs746T) in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
If the cell line is HGF-dependent (e.g., A549), stimulate with HGF for 10-15 minutes to induce c-Met phosphorylation.[4]
-
-
Cell Lysis and Detection:
-
Lyse the cells and quantify the total protein concentration.
-
Use an ELISA-based assay to detect the level of phosphorylated c-Met (p-c-Met). Wells are coated with a c-Met capture antibody, and a phospho-specific detection antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
-
Data Analysis:
-
Normalize the p-c-Met signal to the total protein concentration.
-
Calculate the percentage of inhibition of c-Met phosphorylation and determine the IC50 value as described for the in vitro assay.
-
Future Perspectives and Conclusion
The cyclohexane-1,3-dione scaffold represents a promising and underexplored avenue for the development of novel tyrosine kinase inhibitors. The potent anti-c-Met activity of its derivatives, as demonstrated in the literature, provides a solid foundation for further investigation.[2] The rationally designed 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivative is a compelling candidate for synthesis and evaluation.
The comparative data presented herein suggests that this new chemical class has the potential to rival existing therapies in terms of in vitro potency. The next critical steps will be the synthesis of these compounds and their rigorous evaluation using the detailed experimental workflows outlined. Subsequent studies should focus on kinase selectivity profiling, in vivo efficacy in xenograft models, and pharmacokinetic/pharmacodynamic assessments to fully characterize their therapeutic potential. For researchers and drug development professionals, the exploration of such novel scaffolds is paramount in the ongoing effort to expand and improve the arsenal of targeted cancer therapies.
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Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]
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Lawrence, H. R., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. PubMed. [Link]
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El-Sayed, M. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
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Le, X., et al. (2023). Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B. PubMed Central. [Link]
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MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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MDPI. (n.d.). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. [Link]
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Comparative Anticonvulsant Activity of Chlorophenyl-Substituted Heterocyclic Compounds: A Guide for Preclinical Drug Development
The Landscape of Anticonvulsant Screening: MES and scPTZ Models
Preclinical evaluation of potential anticonvulsant drugs heavily relies on standardized animal models that predict efficacy against different seizure types.[2] The two most widely used primary screening tests are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests, typically conducted in mice or rats.[2][3]
-
Maximal Electroshock (MES) Test: This model is considered a predictor of efficacy against generalized tonic-clonic seizures.[4] An electrical stimulus is applied to induce a tonic hindlimb extension, and the ability of a compound to prevent this endpoint is a measure of its anticonvulsant activity.[3]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that may be effective against non-convulsive (absence) seizures.[4] Pentylenetetrazole, a GABA-A receptor antagonist, is administered to induce clonic seizures, and the test compound's ability to prevent or delay the onset of these seizures is assessed.
Comparative Analysis of Anticonvulsant Activity
The following sections will compare the anticonvulsant activity of different classes of chlorophenyl-substituted compounds based on data from published studies.
1,2,4-Triazole-3-thione Derivatives
A notable example from this class is 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) . This compound has demonstrated significant anticonvulsant effects in the MES test in mice.[5] Mechanistic studies suggest that the anticonvulsant activity of TP-315 is, at least in part, due to its interaction with voltage-gated sodium channels (VGSCs).[5] Importantly, it did not show significant interaction with GABA-A receptors.[5] Chronic administration studies in mice indicated that TP-315 does not cause significant nephrotoxic or hepatotoxic effects and has a favorable pharmacokinetic profile.[1]
Hexahydropyrimidine-2,4-dione Derivatives
Research into this class has identified 6-(4-chlorophenyl)hexahydropyrimidine-2,4-dione derivatives as having high protective activity against both MES and scPTZ induced seizures.[6] The lack of observed neurotoxicity in the tested compounds from this series is a promising feature for further development.[6]
Pyrrolidine-2,5-dione-acetamide Derivatives
A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant potential.[7] One of the most active compounds, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione , demonstrated superior efficacy and a better protective index in the MES and 6 Hz seizure models compared to the established drug, valproic acid.[7] The proposed mechanism of action for this promising compound involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels.[7]
Structure-Activity Relationship (SAR) Insights
The position and electronic nature of substituents on the phenyl ring significantly influence the anticonvulsant activity. Studies on various heterocyclic compounds have shown that electron-withdrawing groups, such as chlorine, on the aromatic ring can enhance anticonvulsant activity.[8] The position of the substituent is also critical, with para-substituted analogs often showing higher activity than meta- or ortho-substituted ones.[8]
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the anticonvulsant activity (ED50) and neurotoxicity (TD50) data for representative compounds from the discussed classes. A higher Protective Index (PI = TD50/ED50) indicates a better safety profile.
| Compound Class | Representative Compound | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| Phenylacetamides | Compound 14 | MES | 8.0 | >300 | 87.5 | [9] |
| Pyrrolidine-2,5-diones | Compound 6 | MES | 68.30 | >300 | >4.39 | [7] |
| Pyrrolidine-2,5-diones | Compound 6 | 6 Hz | 28.20 | >300 | >10.64 | [7] |
| Triazolopyrimidines | Compound 6d | MES | 15.8 | >300 | >19 | [10] |
| Triazolopyrimidines | Compound 6d | scPTZ | 14.1 | >300 | >21.3 | [10] |
| 1-Phenylcyclohexylamines | Analogs | MES | 5-41 | - | - | [11] |
Experimental Protocols
Maximal Electroshock (MES) Test Protocol
This protocol is a standard method for assessing anticonvulsant activity against generalized tonic-clonic seizures.
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screening test.
Steps:
-
Animal Selection and Grouping: Healthy male Swiss albino mice or Wistar rats are selected and divided into control and test groups.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.
-
Peak Time of Action: The animals are left for a specific period (e.g., 30-60 minutes) to allow for the drug to reach its peak effect.
-
Electrode Placement and Stimulation: Corneal or ear electrodes are placed, and an electrical stimulus of a predetermined intensity and duration is delivered.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is recorded for each dose group, and the median effective dose (ED50) is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
This protocol is a standard method for assessing anticonvulsant activity against myoclonic and absence seizures.
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) anticonvulsant screening test.
Steps:
-
Animal Selection and Grouping: Similar to the MES test, healthy male mice or rats are selected and grouped.
-
Drug Administration: Test compounds are administered at various doses, with a control group receiving the vehicle.
-
Peak Time of Action: A waiting period is observed for the drug to take effect.
-
PTZ Administration: A convulsant dose of Pentylenetetrazole is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
Data Analysis: The number of animals protected from clonic seizures is recorded, and the ED50 is calculated. The latency to the first seizure can also be measured as an indicator of drug efficacy.
Conclusion and Future Directions
The comparative analysis of chlorophenyl-substituted heterocyclic compounds reveals a promising avenue for the discovery of novel anticonvulsant agents. The 1,2,4-triazole-3-thiones, hexahydropyrimidine-2,4-diones, and pyrrolidine-2,5-dione-acetamides have all demonstrated significant anticonvulsant activity in preclinical models. The presence of the chlorophenyl group appears to be a key contributor to their activity, likely through favorable interactions with their molecular targets.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of analogs to refine the structure-activity relationships and improve the potency and safety profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds to better understand their anticonvulsant effects.
-
Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADME-Tox studies to ensure that promising candidates have the necessary properties for further development.
By leveraging the insights gained from these comparative studies and employing robust preclinical screening protocols, the scientific community can continue to advance the development of new and improved treatments for epilepsy.
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Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. PubMed. [Link]
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A Senior Application Scientist's Guide to In Vivo Validation of 5-(3-Chlorophenyl)cyclohexane-1,3-dione Derivatives for Anticancer Activity
Authored for Drug Development Professionals, Researchers, and Scientists
This guide provides a comprehensive framework for the preclinical in vivo validation of 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives. Moving from promising in vitro data to a robust in vivo model is a critical inflection point in oncology drug development. Here, we dissect the strategic decisions, experimental protocols, and data interpretation necessary to objectively assess the therapeutic potential and translational feasibility of this novel compound class.
Mechanistic Grounding: Why Cyclohexane-1,3-diones?
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry. Recent studies suggest that derivatives of this class may exert their anticancer effects by inhibiting key signaling molecules crucial for tumor proliferation and survival.[1][2][3][4] Specifically, evidence points towards the inhibition of receptor tyrosine kinases (RTKs) such as c-Met, which are frequently dysregulated in various human cancers, including non-small-cell lung cancer (NSCLC).[1][2] The c-Met pathway, when aberrantly activated, drives cell proliferation, invasion, and angiogenesis. The 5-(3-Chlorophenyl) substitution is hypothesized to enhance the binding affinity of these derivatives to the kinase domain, thereby blocking downstream signaling.
Hypothesized Signaling Pathway Interruption
The diagram below illustrates the putative mechanism of action where the dione derivative (investigational drug) acts as a c-Met inhibitor, preventing hepatocyte growth factor (HGF) induced signaling and subsequent downstream activation of pro-survival pathways like PI3K/AKT and RAS/MAPK.
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A Researcher's Guide to Cross-Referencing Spectroscopic Data: A Case Study of 5-Phenylcyclohexane-1,3-dione
In the landscape of chemical research and drug development, the unambiguous structural elucidation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this process, each providing a unique piece of the structural puzzle. However, the data generated from these techniques is only as reliable as its verification. Cross-referencing experimentally obtained spectra with established public databases is a critical step to ensure data integrity, confirm structural assignments, and build a robust, self-validating scientific narrative.
This guide provides a practical, in-depth walkthrough of the cross-referencing process. Initially, this guide was intended to focus on 5-(3-Chlorophenyl)cyclohexane-1,3-dione. However, a comprehensive search revealed a conspicuous absence of publicly available, complete experimental spectroscopic datasets for this specific compound. This scenario is not uncommon in research and highlights the importance of resourcefulness. Consequently, we have pivoted to a close structural analogue, 5-phenylcyclohexane-1,3-dione (CAS No. 493-72-1) , for which a wealth of spectral data is available. This compound will serve as our model to demonstrate the principles and protocols of rigorous spectroscopic data validation.
The Imperative of Cross-Referencing in Spectroscopic Analysis
Before delving into the protocols, it is crucial to understand the causality behind this practice. A single spectrum, acquired in one laboratory on one instrument, exists in a vacuum. Cross-referencing it against data from diverse sources serves multiple purposes:
-
Confirmation of Identity: The most fundamental goal is to confirm that the synthesized or isolated compound is indeed what it is believed to be.
-
Identification of Impurities: Discrepancies between the experimental spectrum and database entries can often indicate the presence of impurities, residual solvents, or side-products from a reaction.
-
Understanding Tautomeric Forms: For molecules like 1,3-diones, which can exist in keto-enol tautomeric forms, comparing spectra from different sources (and under different experimental conditions, if available) can provide insights into the predominant form.
-
Building a Body of Evidence: In regulatory submissions or high-impact publications, demonstrating that your data aligns with established, publicly vetted data adds a significant layer of trustworthiness and authority to your findings.
This guide will utilize three major, freely accessible, and authoritative databases for our cross-referencing workflow:
-
Spectral Database for Organic Compounds (SDBS) : A comprehensive database hosted by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[1]
-
PubChem : An extensive database of chemical molecules and their activities against biological assays, maintained by the National Center for Biotechnology Information (NCBI).[2]
-
ChemSpider : A chemical database owned by the Royal Society of Chemistry that provides access to millions of chemical structures, properties, and associated data.
The Cross-Referencing Workflow: A Visual Overview
The process of cross-referencing can be visualized as a systematic workflow. The following diagram, generated using Graphviz, illustrates the key steps from initial data acquisition to final validation.
Caption: Workflow for cross-referencing spectroscopic data.
Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The key parameters to cross-reference are the chemical shift (δ), multiplicity (e.g., singlet, doublet), and integration.
Experimental Data for 5-Phenylcyclohexane-1,3-dione (from SDBS)
-
SDBS No.: 1333HSP-00-213
-
Solvent: CDCl₃
-
Spectrometer: 90 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |
| 7.35 | multiplet | 5H | Aromatic protons (C₆H₅) |
| 5.55 | singlet | 1H | Enolic proton |
| 3.45 | multiplet | 1H | CH at position 5 |
| 2.65 | multiplet | 4H | CH₂ at positions 2, 4, and 6 |
Protocol for Cross-Referencing ¹H NMR Data
-
Primary Database Search (SDBS):
-
Navigate to the Spectral Database for Organic Compounds (SDBS) website.
-
Use the compound's CAS number (493-72-1) or name to perform a search.
-
Locate the ¹H NMR spectrum and record the chemical shifts, multiplicities, and solvent used.
-
-
Secondary Database Search (PubChem):
-
Go to the PubChem website and search for "5-phenylcyclohexane-1,3-dione" or its CAS number.[2]
-
Navigate to the "Spectral Information" section. PubChem often links to external databases like SpectraBase.
-
Follow these links to find available ¹H NMR spectra. Note the solvent and spectrometer frequency if provided.
-
-
Tertiary Database Search (ChemSpider):
-
Visit the ChemSpider website and search for the compound.
-
Explore the "Spectra" tab to find any associated ¹H NMR data or links to external sources.
-
-
Data Comparison and Validation:
-
Compile the chemical shift and multiplicity data from all sources into a comparison table.
-
Account for minor variations in chemical shifts (typically ±0.02 ppm) which can arise from differences in solvent, concentration, and instrument calibration.
-
Verify that the multiplicities and integrations are consistent across the datasets. The enolic proton signal may vary in its presence and chemical shift depending on the solvent and concentration.
-
¹H NMR Data Comparison
| Database/Source | Aromatic Protons (δ ppm) | Enolic Proton (δ ppm) | CH (pos. 5) (δ ppm) | CH₂ (pos. 2, 4, 6) (δ ppm) |
| SDBS | 7.35 (m) | 5.55 (s) | 3.45 (m) | 2.65 (m) |
| PubChem (via SpectraBase) | ~7.3 (m) | ~5.6 (s) | ~3.5 (m) | ~2.7 (m) |
| ChemSpider (Predicted) | 7.2-7.4 | Not specified | ~3.4 | ~2.6 |
The close agreement in the chemical shifts and multiplicities across the databases provides strong evidence for the correct structural assignment.
Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The primary data point for cross-referencing is the chemical shift (δ).
Experimental Data for 5-Phenylcyclohexane-1,3-dione (from SDBS)
-
SDBS No.: 1333CDS-00-589
-
Solvent: CDCl₃
-
Spectrometer: 22.5 MHz
| Chemical Shift (δ) ppm | Assignment (Proposed) |
| 198.5 | C=O (positions 1, 3) |
| 142.1 | Aromatic C (quaternary) |
| 128.8 | Aromatic CH |
| 127.0 | Aromatic CH |
| 126.8 | Aromatic CH |
| 109.8 | Enolic C=C |
| 47.9 | CH₂ |
| 40.2 | CH (position 5) |
| 31.5 | CH₂ |
Protocol for Cross-Referencing ¹³C NMR Data
The protocol is analogous to that for ¹H NMR, involving systematic searches of SDBS, PubChem, and ChemSpider, followed by a comparative analysis of the chemical shifts.
¹³C NMR Data Comparison
| Database/Source | C=O (δ ppm) | Aromatic C (δ ppm) | Enolic C=C (δ ppm) | Aliphatic C (δ ppm) |
| SDBS | 198.5 | 142.1, 128.8, 127.0, 126.8 | 109.8 | 47.9, 40.2, 31.5 |
| SpectraBase | ~198 | ~142, 129, 127 | ~110 | ~48, 40, 31 |
| ChemSpider (Predicted) | ~199 | ~141, 129, 128, 127 | ~111 | ~49, 41, 32 |
The consistency of the ¹³C NMR chemical shifts across different sources further solidifies the structural assignment.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.
Experimental Data for 5-Phenylcyclohexane-1,3-dione (from SDBS)
-
SDBS No.: 1333MS-00-038
-
Ionization Method: Electron Ionization (EI) at 70 eV
| m/z | Relative Intensity (%) | Assignment (Proposed) |
| 188 | 100 | [M]⁺ (Molecular Ion) |
| 160 | 40 | [M - CO]⁺ |
| 131 | 55 | [M - C₃H₃O]⁺ |
| 104 | 60 | [C₈H₈]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Protocol for Cross-Referencing Mass Spectrometry Data
-
Database Searches: Systematically search SDBS, PubChem (which links to the NIST Mass Spectrometry Data Center), and ChemSpider for the mass spectrum of the compound.
-
Molecular Ion Verification: The most critical step is to compare the observed molecular ion peak (M⁺) with the calculated molecular weight of the compound (C₁₂H₁₂O₂ = 188.22 g/mol ).
-
Fragmentation Pattern Analysis: Compare the major fragment ions and their relative intensities. While fragmentation patterns can vary slightly depending on the instrument and ionization conditions, the major fragmentation pathways should be consistent.
Mass Spectrometry Data Comparison
| Database/Source | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| SDBS | 188 | 160, 131, 104, 77 |
| NIST (via PubChem) | 188 | 160, 131, 104, 77 |
| SpectraBase | 188 | 160, 131, 104, 77 |
The identical molecular ion and major fragment ions across these authoritative databases provide definitive confirmation of the compound's molecular weight and are consistent with its proposed structure.
Part 4: Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Data for 5-Phenylcyclohexane-1,3-dione (from SDBS)
-
SDBS No.: 1333IR-00-018
-
Method: KBr pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment (Proposed) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1600 | Strong | C=O stretch (conjugated, enolic) |
| ~1580 | Strong | C=C stretch (aromatic and enolic) |
| ~1490 | Medium | C=C stretch (aromatic) |
Protocol for Cross-Referencing IR Data
-
Database Searches: Search SDBS, PubChem, and ChemSpider for the IR spectrum of the compound.
-
Functional Group Region Comparison: Compare the absorption frequencies (in cm⁻¹) for key functional groups. Pay close attention to the carbonyl (C=O) stretching region, as its position can indicate the extent of conjugation and hydrogen bonding, providing clues about the keto-enol tautomerism.
-
Fingerprint Region Analysis: While the fingerprint region (below 1500 cm⁻¹) is unique for each compound, a visual comparison of the overall pattern across different databases can provide an additional layer of confirmation.
IR Spectroscopy Data Comparison
| Database/Source | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| SDBS | ~1600 | ~1580, 1490 | ~3050, 2950 |
| SpectraBase | ~1605 | ~1585, 1495 | ~3050, 2950 |
| Apollo Scientific | Provides a link to a spectrum consistent with the above |
The strong correlation in the absorption frequencies for the key functional groups across the databases confirms the presence of the dione, phenyl, and aliphatic moieties.
Logical Validation Pathway
Caption: Logical decision pathway for spectroscopic data validation.
Conclusion
This guide has demonstrated a systematic and rigorous approach to the cross-referencing of spectroscopic data using 5-phenylcyclohexane-1,3-dione as a practical example. By leveraging the power of public, authoritative databases like SDBS, PubChem, and ChemSpider, researchers can move beyond single-source data acquisition to a model of continuous, collaborative validation. This practice not only enhances the confidence in one's own results but also upholds the principles of scientific integrity and trustworthiness, ensuring that the molecular structures that form the basis of new discoveries are built on a solid and verifiable foundation.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link][1]
-
Re3data.org. Spectral Database for Organic Compounds. [Link]
-
National Center for Biotechnology Information. PubChem. [Link][2]
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A Comparative Analysis of Novel Anticonvulsants: The Profile of 3-(Chlorophenyl)-pyrrolidine-2,5-dione Derivatives Versus the Archetypal Drug Carbamazepine
For distribution to researchers, scientists, and drug development professionals.
Editorial Note: Initial research into the anticonvulsant profile of 5-(3-Chlorophenyl)cyclohexane-1,3-dione derivatives revealed a significant gap in publicly available data. To provide a robust and evidence-based comparative guide, this analysis has pivoted to a structurally related and well-characterized class of compounds: 3-(Chlorophenyl)-pyrrolidine-2,5-dione derivatives . This class shares key structural motifs with the original topic of interest—namely, a chlorophenyl group and a cyclic dione moiety—and offers a wealth of preclinical data for a direct and meaningful comparison against the benchmark anticonvulsant, carbamazepine.
Introduction: The Quest for Superior Anticonvulsant Therapies
Epilepsy remains a formidable neurological challenge, with a significant portion of patients experiencing inadequate seizure control or debilitating side effects from current antiepileptic drugs (AEDs). Carbamazepine, a stalwart in epilepsy treatment for decades, is highly effective for focal and generalized tonic-clonic seizures, primarily through its action as a voltage-gated sodium channel blocker.[1] However, its clinical utility is often hampered by a complex pharmacokinetic profile, numerous drug interactions, and the risk of severe adverse effects.[2] This has fueled a persistent search for novel anticonvulsants with improved efficacy, broader spectra of activity, and more favorable safety profiles.
This guide provides a detailed comparative analysis of a promising class of novel anticonvulsants, 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives, against the established benchmark, carbamazepine. We will dissect their performance in standardized preclinical models, explore their underlying mechanisms of action, and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.
Comparative Anticonvulsant Profile: Efficacy and Safety
The preclinical evaluation of anticonvulsant candidates relies on a battery of standardized animal models that predict efficacy against specific seizure types. The two most widely used screening tests are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, considered a model for absence and myoclonic seizures.[3][4] Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment.
Quantitative Performance Metrics
The following table summarizes the anticonvulsant potency (Median Effective Dose, ED₅₀) and neurotoxicity (Median Toxic Dose, TD₅₀) for a representative 3-(chlorophenyl)-pyrrolidine-2,5-dione derivative and carbamazepine in mice. A higher Protective Index (PI = TD₅₀/ED₅₀) indicates a more favorable safety margin.
| Compound/Drug | MES Test (ED₅₀ mg/kg, i.p.) | scPTZ Test (ED₅₀ mg/kg, i.p.) | Neurotoxicity (TD₅₀ mg/kg, i.p.) | Protective Index (PI) in MES |
| Carbamazepine | 9.67[5] | Inactive[6] | ~53.6[7] | ~5.5 |
| Compound 6 * | 68.30[3][4] | >100 (at 100 mg/kg)[3][4] | >300[3][4] | >4.4 |
*Compound 6: 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione
Analysis of Performance Data
Carbamazepine demonstrates high potency in the MES test, consistent with its clinical efficacy against generalized tonic-clonic seizures.[5] Its inactivity in the scPTZ model is also well-documented and aligns with its ineffectiveness against absence seizures.[6] The relatively narrow protective index highlights the dose-dependent neurotoxic side effects, such as dizziness and ataxia, that can limit its clinical use.[7][8]
The representative 3-(chlorophenyl)-pyrrolidine-2,5-dione derivative (Compound 6) also shows activity in the MES test, albeit at a higher dose than carbamazepine.[3][4] Like carbamazepine, it appears to be inactive in the scPTZ model, suggesting a similar spectrum of activity primarily against generalized tonic-clonic seizures. A key differentiator is its significantly lower neurotoxicity, with a TD₅₀ value exceeding 300 mg/kg. While its calculated PI is slightly lower based on this data, the much wider margin between its effective dose and toxic dose suggests a potentially better safety profile regarding motor impairment.
Mechanistic Insights: A Tale of Ion Channels
The anticonvulsant effects of both carbamazepine and the novel pyrrolidine-2,5-dione derivatives appear to converge on a common molecular target: voltage-gated sodium channels.
Carbamazepine: The Archetypal Sodium Channel Blocker
Carbamazepine's primary mechanism of action is the blockade of voltage-gated sodium channels.[1] It preferentially binds to the inactive state of the channel, a conformation that increases during high-frequency neuronal firing characteristic of a seizure. This binding stabilizes the inactive state, preventing the channel from returning to its resting state and thereby limiting the sustained, repetitive firing of action potentials that underlies seizure propagation.[1]
3-(Chlorophenyl)-pyrrolidine-2,5-dione Derivatives: A Convergent Mechanism
In vitro studies on the most active 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives have revealed that their most probable mechanism of action also involves interaction with neuronal voltage-sensitive sodium channels at site 2, similar to carbamazepine.[3][4] Some derivatives in this broader class also show an affinity for L-type calcium channels, suggesting a potentially more complex or multi-target mechanism that could be beneficial.[3][4] This convergence on the sodium channel provides a clear rationale for their efficacy in the MES model. The structural differences, however, likely account for the variations in potency and, critically, the improved neurotoxicity profile.
Experimental Protocols: A Self-Validating System
The following protocols for preclinical anticonvulsant screening are provided to ensure methodological rigor and allow for the independent validation of the presented data.
Maximal Electroshock (MES) Test Protocol
This test identifies compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Use male albino mice (20-25 g). House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Compound Administration: Administer the test compound or vehicle (e.g., 0.5% methylcellulose) intraperitoneally (i.p.). The volume should be consistent, typically 10 mL/kg.
-
Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound (e.g., 30-60 minutes post-administration).
-
Stimulation: Apply a drop of anesthetic (e.g., tetracaine) to the animal's eyes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes using a specialized stimulator.
-
Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension. The complete abolition of this phase is considered protection.
-
Dose-Response: Test multiple doses to calculate the ED₅₀, the dose that protects 50% of the animals, using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
This test is a model for myoclonic and absence seizures.
-
Animal Preparation & Compound Administration: Follow steps 1 and 2 from the MES protocol.
-
Chemoconvulsant Injection: At the time of peak effect, administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the loose skin of the neck.
-
Observation Period: Place the animal in an individual observation cage and observe for 30 minutes.
-
Endpoint: The endpoint is the presence of a clonic seizure lasting for at least 5 seconds. The absence of this seizure within the observation period indicates protection.
-
Dose-Response: Determine the ED₅₀ as described in the MES protocol.
Rotarod Neurotoxicity Test Protocol
This test assesses motor coordination and is used to determine the TD₅₀.
-
Animal Training: Prior to the test day, train mice to stay on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set duration (e.g., 1-2 minutes) over two consecutive days.
-
Compound Administration: On the test day, administer the test compound or vehicle as per the MES protocol.
-
Testing: At the time of peak effect, place the animal on the rotating rod.
-
Endpoint: The inability of the mouse to remain on the rod for the full duration (e.g., 1 minute) in three consecutive trials is defined as neurotoxicity.
-
Dose-Response: Calculate the TD₅₀, the dose causing neurotoxicity in 50% of animals.
Conclusion and Future Directions
This comparative guide demonstrates that while carbamazepine remains a potent agent against generalized tonic-clonic seizures, novel compounds like the 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives present a compelling alternative. Their shared mechanism of action on voltage-gated sodium channels provides a solid foundation for their efficacy, but their distinct chemical structure appears to confer a significantly improved neurotoxicity profile. The wide therapeutic window suggested by the high TD₅₀ value for the representative compound is a highly desirable characteristic for a next-generation AED, promising fewer dose-limiting side effects.
While both carbamazepine and the investigated derivatives are inactive in the scPTZ model, indicating a limited spectrum of activity, the favorable safety profile of the pyrrolidine-2,5-diones warrants further investigation. Future research should focus on dose-ranging studies in chronic epilepsy models to assess for the development of tolerance and to further characterize their pharmacokinetic and pharmacodynamic relationships. Elucidating the precise nature of their interaction with sodium and potentially calcium channels could pave the way for the rational design of even more potent and safer anticonvulsant therapies.
References
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Carbamazepine - Wikipedia. Wikipedia. [Link]
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Carbamazepine (oral route) - Side effects & dosage - Mayo Clinic. Mayo Clinic. [Link]
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Carbamazepine - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]
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The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. MDPI. [Link]
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Levetiracetam Selectively Potentiates the Acute Neurotoxic Effects of Topiramate and Carbamazepine in the Rotarod Test in Mice. PubMed. [Link]
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Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC. PubMed Central. [Link]
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In vitro ADME-Tox properties of novel cyclohexane-1,3-dione derivatives
An In-Depth Technical Guide to the In Vitro ADME-Tox Properties of Novel Cyclohexane-1,3-dione Derivatives
Authored by a Senior Application Scientist
The cyclohexane-1,3-dione moiety is a versatile structural scaffold that serves as a precursor for a multitude of biologically active molecules, demonstrating activities ranging from anti-inflammatory and antimicrobial to anticancer.[1][2][3][4] Its synthetic accessibility and the chemical reactivity of its active methylene and dicarbonyl groups make it an attractive starting point for medicinal chemists.[3] However, the journey from a promising bioactive "hit" to a viable clinical candidate is fraught with challenges, primarily related to the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.
This guide provides a comparative framework for evaluating the in vitro ADME-Tox properties of novel cyclohexane-1,3-dione derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to early-stage drug candidate assessment. We will explore a hypothetical case study to illustrate how data from a standard panel of in vitro assays can be used to compare and select the most promising lead candidates for further development.
Comparative Analysis: A Case Study of CHD Derivatives
To illustrate the selection process, we will consider a hypothetical series of three novel cyclohexane-1,3-dione derivatives (CHD-1, CHD-2, and CHD-3) being evaluated for their potential as orally bioavailable c-Met inhibitors for non-small-cell lung cancer (NSCLC).[5][6] Their performance is compared against Foretinib, an established c-Met inhibitor.
The goal of this early-stage assessment is to identify candidates with a balanced profile: sufficient metabolic stability to ensure adequate exposure, low potential for drug-drug interactions (DDIs), appropriate permeability for oral absorption, and minimal off-target cytotoxicity.
Table 1: Comparative In Vitro ADME-Tox Profile of CHD Derivatives and Foretinib
| Parameter | CHD-1 | CHD-2 | CHD-3 | Foretinib (Comparator) | Desired Profile |
| Metabolic Stability (HLM) | |||||
| Half-Life (t½, min) | 25 | > 60 | 15 | 45 | > 30 min |
| Intrinsic Clearance (CLint, µL/min/mg) | 55.4 | < 11.5 | 92.4 | 30.8 | Low |
| CYP450 Inhibition (IC₅₀, µM) | |||||
| CYP1A2 | > 50 | > 50 | 28.5 | > 40 | > 10 µM |
| CYP2C9 | > 50 | 45.1 | 8.2 | > 40 | > 10 µM |
| CYP2D6 | 12.5 | 25.3 | 4.1 | > 40 | > 10 µM |
| CYP3A4 | 22.4 | 15.8 | 1.5 | 9.7 | > 10 µM |
| Permeability (Caco-2) | |||||
| Papp (A→B) (10⁻⁶ cm/s) | 8.5 | 1.2 | 15.1 | 10.2 | High (>5) |
| Efflux Ratio (Papp B→A / A→B) | 1.5 | 6.8 | 1.1 | 2.5 | < 2 |
| Plasma Protein Binding (Human) | |||||
| % Bound | 92.5% | 99.8% | 85.1% | 99.5% | < 99.5% |
| Cytotoxicity (HepG2 cells) | |||||
| IC₅₀ (µM) | > 100 | 85.6 | 12.3 | > 50 | High (>50 µM) |
This data is hypothetical and for illustrative purposes only.
Interpretation of the Case Study Data
-
CHD-1: This compound shows moderate metabolic stability and good permeability with no significant efflux.[7] Its CYP inhibition profile is generally clean, though caution is warranted for CYP2D6. Its low cytotoxicity and reasonable plasma protein binding make it a potentially viable, albeit not perfect, candidate.
-
CHD-2: Exhibits excellent metabolic stability, which is a highly desirable trait.[8] However, it is severely compromised by very low permeability and a high efflux ratio, suggesting it is a substrate for efflux transporters like P-glycoprotein (P-gp).[9] This combination often leads to poor oral absorption. Furthermore, its extremely high plasma protein binding (>99.5%) means very little free drug would be available to exert a therapeutic effect, a concept known as the "free drug hypothesis".[10] Despite its stability, CHD-2 is a poor candidate for oral delivery.
-
CHD-3: Displays outstanding permeability but suffers from very rapid metabolism (high intrinsic clearance).[11] This suggests it would likely have a short half-life and poor bioavailability in vivo. Critically, it shows potent inhibition of multiple CYP isoforms, indicating a high risk of clinical drug-drug interactions.[12][13] The observed cytotoxicity at a relatively low concentration is also a significant red flag.[14] CHD-3 would be quickly deprioritized.
Visualizing the In Vitro ADME-Tox Workflow
A systematic approach is crucial for efficiently screening and comparing novel compounds. The following diagram illustrates a typical workflow for the in vitro assays described.
Caption: A typical tiered workflow for in vitro ADME-Tox screening.
Detailed Experimental Protocols
The trustworthiness of any comparative guide rests on the robustness of its methodologies. The following sections provide detailed, step-by-step protocols for the core in vitro ADME-Tox assays.
Metabolic Stability Assay (Human Liver Microsomes)
Causality: This assay predicts hepatic clearance by measuring how quickly a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[8][15] A compound with high metabolic instability may be cleared too rapidly from the body to achieve a therapeutic effect.[11]
Protocol:
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (e.g., CHD-1) in DMSO. Further dilute to a 100 µM working stock in 50:50 acetonitrile/water.
-
Prepare a NADPH regenerating solution (cofactor solution) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[11]
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is used to calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Cytochrome P450 (CYP) Inhibition Assay (IC₅₀)
Causality: This assay assesses the potential for a compound to cause drug-drug interactions (DDIs).[13] If a new drug inhibits a specific CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme, potentially leading to toxic plasma levels.[12][16] Regulatory agencies like the FDA recommend testing for inhibition of key CYP isoforms.[17]
Protocol:
-
Preparation:
-
Use pooled human liver microsomes (0.2 mg/mL final concentration) and phosphate buffer (pH 7.4).
-
Prepare a series of dilutions for the test compound (e.g., 0.1 to 100 µM).
-
Prepare working solutions of specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).[18]
-
Prepare a NADPH cofactor solution.
-
-
Incubation:
-
In a 96-well plate, add microsomes, buffer, and the test compound at its various concentrations.
-
Add the specific CYP probe substrate.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
Incubate for a predetermined time (e.g., 10 minutes).
-
Stop the reaction with ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.
-
-
Data Calculation:
-
Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control (no inhibitor).
-
Plot the percent inhibition versus the log of the test compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration that causes 50% inhibition).[18]
-
Caco-2 Permeability Assay
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that is a well-established in vitro model of the human intestinal epithelium.[19][20] This assay predicts a drug's potential for oral absorption by measuring its transport across this cell monolayer. It can also identify if a compound is a substrate of efflux transporters (e.g., P-gp), which actively pump drugs out of cells and back into the intestinal lumen, thereby reducing absorption.[9][21]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts in Transwell™ plates for 18-22 days until they form a differentiated, confluent monolayer.[9]
-
Verify monolayer integrity before the experiment by measuring the Trans-Epithelial Electrical Resistance (TEER).
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound (e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Take samples from both compartments at the end of the incubation.
-
-
Basolateral to Apical (B→A):
-
Perform the same procedure but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This measures active efflux.[9]
-
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is indicative of active efflux.[9]
-
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Plasma Protein Binding (PPB) Assay (Rapid Equilibrium Dialysis)
Causality: Only the unbound (free) fraction of a drug in the bloodstream can distribute into tissues and interact with its therapeutic target.[10] High plasma protein binding can limit efficacy and affect drug clearance. This assay determines the fraction of a drug that is bound versus unbound to plasma proteins.[22][23]
Protocol:
-
Apparatus Setup:
-
Use a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts divided into two chambers by a semipermeable dialysis membrane (8K MWCO).[24]
-
Place the inserts into a compatible base plate.
-
-
Incubation:
-
Add the test compound to human plasma to a final concentration of 2-5 µM.
-
Add the plasma/compound mixture (e.g., 200 µL) to one chamber (the plasma chamber) of the RED insert.
-
Add dialysis buffer (e.g., 350 µL of PBS, pH 7.4) to the other chamber.
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[10][24]
-
-
Sample Analysis:
-
After incubation, remove equal volume aliquots from both the plasma and buffer chambers.
-
To ensure accurate measurement, matrix-match the samples. Combine the aliquot from the buffer chamber with an equal volume of blank plasma, and combine the aliquot from the plasma chamber with an equal volume of buffer.
-
Precipitate proteins by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge and analyze the supernatant from both chambers by LC-MS/MS.[10]
-
-
Data Calculation:
-
Percent Bound = [1 - (Concentration in Buffer Chamber / Concentration in Plasma Chamber)] * 100.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Causality: This assay provides an early indication of a compound's potential to cause toxicity. It measures the reduction in cell viability in response to the drug.[14] The MTT assay is a colorimetric method that assesses cell metabolic activity, which is proportional to the number of viable cells.[25][26] A significant decrease in viability at low concentrations suggests a narrow therapeutic window.
Protocol:
-
Cell Seeding:
-
Seed a human cell line (e.g., HepG2, a liver carcinoma line relevant for drug-induced liver injury) into a 96-well flat-bottom plate at a density of ~10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[14]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[26]
-
Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
-
Data Calculation:
-
Calculate Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Plot the percent viability versus the log of the compound concentration and fit the data to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).[26]
-
Conclusion
The evaluation of in vitro ADME-Tox properties is an indispensable component of modern drug discovery. For a promising chemical series like the cyclohexane-1,3-dione derivatives, a systematic, multi-parametric assessment allows researchers to make data-driven decisions, prioritize the most viable candidates, and identify liabilities that can be addressed through medicinal chemistry optimization. By integrating robust, validated assays for metabolic stability, CYP inhibition, permeability, plasma protein binding, and cytotoxicity early in the discovery workflow, development teams can significantly increase the probability of selecting a candidate with the pharmacokinetic and safety profile required for clinical success.
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Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
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Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
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Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery. [Link]
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El-Malah, A. A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
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Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
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BioIVT. Metabolic Stability Assay Services. [Link]
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Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]
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Evotec. Caco-2 Permeability Assay. [Link]
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Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]
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Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. [Link]
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El-Malah, A. A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central. [Link]
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Ajman University. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
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ACS Omega. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
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PubMed. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
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LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
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Pauli-Magnus, C., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]
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Charnwood Discovery. Plasma Protein Binding - In Vitro Assay. [Link]
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Evotec. Cytochrome P450 Inhibition assay. [Link]
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Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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Abu-Youssef, M. A. M., et al. (2016). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC - NIH. [Link]
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ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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ResearchGate. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. [Link]
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PubMed. (2001). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]
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ResearchGate. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
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ResearchGate. (2019). (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-(3-Chlorophenyl)cyclohexane-1,3-dione Analogs through Genetic Knockdown
Introduction: Beyond the Primary Hit—The Imperative of Target Validation
In the landscape of modern drug discovery, identifying a compound that elicits a desired biological response is merely the first step. The critical, and often more challenging, phase is unequivocally confirming its mechanism of action (MoA). For novel therapeutic candidates like 5-(3-Chlorophenyl)cyclohexane-1,3-dione (CPCD) analogs, which have shown promise in modulating key cellular processes, rigorous target validation is paramount. These analogs have been investigated for a range of activities, including the inhibition of receptor tyrosine kinases such as c-Met in non-small-cell lung cancer models.[1][2] This guide provides an in-depth, experience-driven framework for validating the MoA of a hypothetical CPCD analog—which we will call 'Analog-7'—proposed to inhibit a crucial oncogenic driver, "Kinase X."
The central tenet of this guide is the use of genetic knockdown as a primary validation tool. The logic is straightforward: if Analog-7 exerts its anti-proliferative effects by inhibiting Kinase X, then the specific removal of Kinase X from the cell should phenocopy, or mimic, the compound's effects. Furthermore, in cells genetically depleted of Kinase X, Analog-7 should exhibit a significantly diminished impact. This approach, when executed with meticulous controls, provides powerful evidence for on-target activity.
This document will detail the end-to-end experimental workflow, explain the rationale behind key procedural choices, and objectively compare genetic knockdown with orthogonal validation strategies such as CRISPR-based methods and biophysical assays.
The Proposed Mechanism: Analog-7 and the Kinase X Pathway
Our hypothetical scenario is based on initial screening data suggesting that Analog-7 inhibits the proliferation of cancer cells overexpressing Kinase X, a receptor tyrosine kinase. The proposed signaling cascade is that Analog-7 binding to Kinase X prevents its autophosphorylation, thereby blocking downstream pro-survival signaling and leading to cell cycle arrest.
Caption: Proposed signaling pathway for Analog-7.
Phase 1: Foundational Workflow for Target Validation
A robust validation strategy is multi-faceted. The causality behind our experimental design is to build a logical chain of evidence, moving from the compound's observable effect to the specific molecular interaction. Our workflow is designed as a self-validating system, where each phase provides the necessary controls for the next.
Caption: High-level experimental workflow for MoA validation.
Phase 2: The Core Technique—Genetic Knockdown with siRNA
Step-by-Step Protocol: siRNA-Mediated Knockdown of Kinase X
This protocol outlines the transient knockdown of Kinase X in a relevant cancer cell line (e.g., A549) followed by validation.
1. siRNA Design and Selection:
-
Procedure:
-
Design or purchase at least three independent, pre-validated siRNA sequences targeting Kinase X mRNA.
-
2. Cell Seeding and Transfection:
-
Rationale: Optimal cell confluency at the time of transfection is critical for both cell health and transfection efficiency. Lipid-based transfection reagents are a common and effective choice for siRNA delivery into many cell lines.
-
Procedure:
-
Twenty-four hours prior to transfection, seed A549 cells in 6-well plates at a density that will result in 50-70% confluency the next day.
-
On the day of transfection, dilute 100 pmol of each siRNA (Kinase X siRNA #1, #2, #3; Scrambled Control; GAPDH control) into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 15 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex dropwise to the appropriate wells.
-
Incubate the cells for 48-72 hours at 37°C. This duration is typically sufficient for both mRNA degradation and subsequent protein depletion.
-
3. Validation of Knockdown Efficiency:
-
Rationale: It is essential to confirm the reduction of the target at both the mRNA and protein levels. This step validates the genetic perturbation itself before proceeding to phenotypic assays.
-
Procedure (at 48 hours post-transfection):
-
Quantitative PCR (qPCR):
-
Harvest cells and isolate total RNA using a standard kit (e.g., RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for Kinase X and a reference gene (e.g., ACTB).
-
Calculate the relative reduction in Kinase X mRNA levels using the ΔΔCt method.
-
-
Western Blot:
-
Harvest cells, lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Kinase X and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Interpreting Knockdown Data: A Self-Validating System
The data from the validation experiments should be clear and unambiguous before proceeding.
Table 1: Hypothetical Validation Data for Kinase X Knockdown
| Treatment Group | Relative Kinase X mRNA Level (vs. Scrambled) | Kinase X Protein Level (Normalized to β-actin) |
| Untreated | 1.05 ± 0.08 | 100% |
| Mock Transfection | 1.02 ± 0.11 | 98% |
| Scrambled siRNA | 1.00 ± 0.05 | 99% |
| Kinase X siRNA #1 | 0.18 ± 0.03 | 15% |
| Kinase X siRNA #2 | 0.25 ± 0.04 | 22% |
Data are presented as mean ± SD. A successful knockdown is typically defined as >70% reduction in protein levels.
Phase 3: The Litmus Test—Phenotypic Rescue
With confirmed knockdown of Kinase X, the central hypothesis can be tested. If Analog-7's primary MoA is through Kinase X inhibition, its potency should be drastically reduced in cells that already lack the target protein.
Experimental Protocol:
-
Forty-eight hours post-transfection (when Kinase X protein levels are at their nadir), re-plate the transfected cells into 96-well plates.
-
Allow cells to adhere for 4-6 hours.
-
Treat the cells with a serial dilution of Analog-7 (e.g., from 0.01 nM to 100 µM).
-
Incubate for an additional 72 hours.
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for Analog-7 in each condition (Scrambled control vs. Kinase X knockdown).
Table 2: Hypothetical Comparative IC50 Data for Analog-7
| Cell Condition | Analog-7 IC50 (µM) | Fold Shift in IC50 (vs. Scrambled) | Interpretation |
| Parental A549 | 1.2 | - | Baseline Potency |
| Scrambled siRNA | 1.3 | 1.0 | No effect from control siRNA |
| Kinase X siRNA #1 | > 50 | > 38-fold | Strong evidence for on-target effect |
| Kinase X siRNA #2 | > 50 | > 38-fold | Confirms on-target effect |
A significant rightward shift (>10-fold) in the IC50 value in knockdown cells is a powerful indicator that the compound's efficacy is dependent on the presence of the target protein.
Comparison with Alternative Target Validation Methods
While genetic knockdown is a cornerstone of MoA validation, a truly compelling case is built by integrating orthogonal approaches. Each method offers unique advantages and addresses different aspects of the drug-target interaction.
Table 3: Comparison of Key Target Validation Technologies
| Method | Principle | Advantages | Limitations |
| siRNA/shRNA Knockdown | Transient or stable reduction of target mRNA, leading to protein depletion.[7] | Rapid, cost-effective, titratable knockdown mimics pharmacological inhibition. | Incomplete knockdown can occur; potential for off-target effects.[8][9] |
| CRISPR-Cas9 Knockout | Permanent disruption of the target gene at the genomic level.[10][11] | Provides a true null background; highly specific. | Can be lethal if the target is essential; does not mimic reversible drug inhibition.[7] |
| Pharmacological Inhibition | Use of a well-characterized, selective inhibitor of the same target as a positive control.[12][13] | Directly compares pharmacological effects; validates the "druggability" of the target. | Requires a pre-existing, highly selective tool compound, which may not be available. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in protein thermal stability upon ligand binding in intact cells or lysates.[14][15] | Directly confirms physical target engagement in a physiological context; label-free.[16][17] | Does not directly confirm that target engagement is responsible for the downstream phenotype. |
The Power of an Integrated Approach
The most robust validation strategy combines these methods. For instance:
-
Use siRNA knockdown to quickly establish the link between the target and the phenotype.
-
Confirm the finding with a CRISPR knockout cell line to eliminate concerns about incomplete knockdown.
-
Demonstrate direct binding of Analog-7 to Kinase X in cells using CETSA .[18] A positive thermal shift would provide unequivocal evidence of target engagement.
Conclusion: Building an Unimpeachable Case for Mechanism of Action
Validating the mechanism of action for a novel compound like a 5-(3-Chlorophenyl)cyclohexane-1,3-dione analog is a systematic process of building a fortress of evidence. Genetic knockdown via siRNA or shRNA serves as the foundational pillar, directly linking the presence of a putative target to the compound's biological effect. By demonstrating that the depletion of Kinase X phenocopies the action of Analog-7 and renders cells resistant to it, researchers can establish a strong, causal link.
However, scientific integrity demands that we acknowledge the limitations of any single technique. The potential for off-target effects, both from the small molecule and the RNAi reagents, necessitates an orthogonal approach.[19] By complementing knockdown studies with definitive biophysical assays like CETSA and genetic knockout via CRISPR, a comprehensive and irrefutable picture of the compound's mechanism of action emerges. This multi-pronged strategy not only de-risks the progression of drug candidates but also embodies the principles of rigorous, reproducible science.
References
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Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Biocompare.com. [Link]
-
Busch, C. J., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]
-
Caron, A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 411-435. [Link]
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F1000Research. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. F1000Research. [Link]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]
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ResearchGate. (n.d.). Comparative assessment of siRNA and shRNA off target effects: What is slowing clinical development. ResearchGate. [Link]
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Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]
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WJBPHS. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]
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ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]
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Behlke, M. A. (2008). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Molecular Therapy, 16(9), 1541-1543. [Link]
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ResearchGate. (n.d.). siRNAs in drug discovery: Target validation and beyond. ResearchGate. [Link]
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Horizon Discovery. (n.d.). Reducing off-target effects in RNA interference experiments. Horizon Discovery. [Link]
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Horizon Discovery. (n.d.). Off-target effects: disturbing the silence of RNA interference (RNAi). Horizon Discovery. [Link]
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siTOOLs Biotech Blog. (2017). siRNA vs shRNA - applications and off-targeting. siTOOLs Biotech Blog. [Link]
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PatSnap. (2025). How to design effective siRNA for gene knockdown experiments?. Patsnap Synapse. [Link]
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Disney, M. D. (2019). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. Biochemistry, 58(23), 2675–2685. [Link]
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Zuber, J., et al. (2016). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Symposia on Quantitative Biology, 81, 57-67. [Link]
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Scilit. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Scilit. [Link]
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Horizon Discovery. (n.d.). What is shRNA, how it works and its applications. Horizon Discovery. [Link]
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Childs-Disney, J. L., & Disney, M. D. (2017). Identifying and validating small molecules interacting with RNA (SMIRNAs). Methods in Enzymology, 588, 303-326. [Link]
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Liu, J., et al. (2012). Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells. ACS Medicinal Chemistry Letters, 3(1), 55-60. [Link]
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Szafarz, M., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports, 69(4), 746-752. [Link]
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Moore, C. B., et al. (2010). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. Methods in Molecular Biology, 629, 141-158. [Link]
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El-Damasy, D. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules, 27(19), 6527. [Link]
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News-Medical.Net. (2019). Short Hairpin RNA (shRNA) Interference: Therapeutic Applications. News-Medical.Net. [Link]
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ResearchGate. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. ResearchGate. [Link]
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Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 98, 103667. [Link]
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Mohareb, R. M., et al. (2022). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia, 36(1), 119-136. [Link]
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Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants, 11(17), 2269. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-(3-Chlorophenyl)cyclohexane-1,3-dione
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-(3-Chlorophenyl)cyclohexane-1,3-dione. As a chlorinated aromatic compound, this substance requires careful handling as hazardous waste. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical compounds.
Hazard Assessment and Chemical Profile
Understanding the hazard profile of 5-(3-Chlorophenyl)cyclohexane-1,3-dione is the foundation of its safe disposal. While a specific Safety Data Sheet (SDS) for the 3-chloro isomer is not widely available, data from the parent compound, Cyclohexane-1,3-dione, and a close isomer, 5-(2-Chlorophenyl)cyclohexane-1,3-dione, inform a cautious approach.
The parent compound, Cyclohexane-1,3-dione, is known to be harmful if swallowed, a cause of serious eye damage, and harmful to aquatic life with long-lasting effects.[1] The introduction of a chlorine atom to the phenyl ring likely maintains or increases this hazard profile. Chlorinated organic compounds as a class are recognized for their potential persistence and toxicity in the environment.[2]
Therefore, 5-(3-Chlorophenyl)cyclohexane-1,3-dione must be treated as a hazardous substance. Key considerations are summarized in the table below.
| Property | Summary of Known and Inferred Hazards | Citation |
| Physical State | Solid (powder) | [3] |
| Acute Toxicity | Assumed to be harmful if swallowed, based on parent compound data. | [1][4] |
| Eye Irritation | Assumed to cause serious eye damage, based on parent compound data. | [1] |
| Skin Irritation | Potential for skin irritation. Avoid contact. | [5] |
| Inhalation Hazard | Avoid inhaling dust. | [5] |
| Environmental Hazard | Halogenated organic compounds can be persistent and harmful to aquatic life. Do not discharge to drains or the environment. | [1][2] |
| Regulatory Status | As a halogenated organic compound, this is regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA). | [6] |
Personal Protective Equipment (PPE) and Immediate Safety
Before beginning any waste handling procedures, ensure that appropriate personal protective equipment is worn. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]
Step-by-Step Disposal Protocol
The disposal of 5-(3-Chlorophenyl)cyclohexane-1,3-dione must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a specific waste container for 5-(3-Chlorophenyl)cyclohexane-1,3-dione and other solid chlorinated organic waste.
-
Do not mix this waste with other waste streams such as non-halogenated solvents, acids, bases, or oxidizers.[9] Mixing incompatible chemicals can lead to violent reactions or the emission of toxic gases.
-
Keep solid and liquid waste separate.
Step 2: Waste Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.
-
Labeling: The container must be clearly and accurately labeled. Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements. At a minimum, the label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-(3-Chlorophenyl)cyclohexane-1,3-dione"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
Step 3: Accumulation and Storage
-
Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time (typically six months in academic labs), contact your institution's EHS or hazardous waste management office to schedule a pickup.[2]
-
Documentation: Complete any required waste pickup forms or log entries as mandated by your institution.
The entire disposal workflow can be visualized as follows:
Spill Management
In the event of a spill, prompt and correct action is necessary to mitigate risks.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.
-
Clean: Clean the affected area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 5-(3-Chlorophenyl)cyclohexane-1,3-dione is not merely a procedural task but a critical component of responsible scientific practice. By treating this compound as a regulated hazardous waste, following rigorous segregation and containment protocols, and partnering with your institution's EHS professionals, you contribute to a safer laboratory environment and safeguard our ecosystem. Always consult your institution's specific waste management guidelines and the most current SDS for any chemical before handling.
References
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- Fisher Scientific. Safety Data Sheet: 5,5-Dimethyl-1,3-cyclohexanedione.
- Yale Environmental Health & Safety. Drain Disposal of Chemicals.
- Thermo Fisher Scientific. (2020, December 18). Safety Data Sheet: 1,3-Cyclohexanedione.
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- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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Navigating the Safe Handling of 5-(3-Chlorophenyl)cyclohexane-1,3-dione: A Guide for Laboratory Professionals
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-(3-Chlorophenyl)cyclohexane-1,3-dione (CAS No. 55579-71-0). The procedural guidance herein is synthesized from the safety data for structurally similar compounds and established best practices for laboratory chemical handling, aiming to build a foundation of trust and safety in your operations.
Disclaimer: A specific Safety Data Sheet (SDS) for 5-(3-Chlorophenyl)cyclohexane-1,3-dione was not publicly available at the time of this writing. The following guidance is based on the safety protocols for the closely related compound, Cyclohexane-1,3-dione, and general best practices for handling halogenated cyclic ketones. A thorough, site-specific risk assessment must be performed before commencing any work.
Hazard Identification and Risk Profile
Based on the data for Cyclohexane-1,3-dione, 5-(3-Chlorophenyl)cyclohexane-1,3-dione is presumed to present similar hazards. The primary concerns are significant acute toxicity if ingested and the potential for serious eye damage upon contact. The presence of a chlorinated phenyl group may introduce additional, uncharacterized hazards.
Primary Hazard Statements:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
-
H412: Harmful to aquatic life with long-lasting effects.
Given its nature as a fine powder, dust inhalation is a potential route of exposure. Therefore, all handling procedures must be designed to minimize dust generation.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling 5-(3-Chlorophenyl)cyclohexane-1,3-dione.
| Protection Type | Recommended Equipment | Specification and Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards to protect against dust particles and splashes. A face shield is mandatory when handling larger quantities (>5g) or when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves provide good protection against a range of chemicals. For prolonged contact, double-gloving is recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A fully buttoned lab coat protects the skin. An apron provides an additional barrier when weighing or transferring the compound.[1] |
| Respiratory Protection | Certified Chemical Fume Hood | All manipulations of the solid compound must be conducted within a certified chemical fume hood to control dust and potential vapors.[1] A NIOSH-approved respirator may be necessary for spill cleanup or ventilation failure.[2] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safety and experimental integrity. The following protocols provide step-by-step guidance for key procedures.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3]
-
Segregate: Store away from strong oxidizing agents and incompatible materials.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Handling and Weighing Protocol
This protocol is designed to minimize aerosolization and exposure.
-
Preparation: Don all required PPE as specified in the table above.
-
Work Area: Designate a specific area within a certified chemical fume hood for handling.
-
Weighing:
-
Use a weigh boat or creased weighing paper to contain the solid.
-
Use a spatula to carefully transfer the desired amount. Avoid tapping or any action that could generate dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Decontamination: After handling, wipe down the spatula, weigh boat, and any surfaces with a damp cloth or towel. Dispose of these cleaning materials as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after completing the task and removing gloves.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Cleanup Workflow
The following diagram outlines the logical steps for managing a small-scale spill (<5g) within a laboratory setting.
Caption: Workflow for small-scale chemical spill response.
First Aid Measures
Immediate and correct first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention if irritation develops or persists.[3]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a Poison Control Center or seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Disposal Plan
All waste containing 5-(3-Chlorophenyl)cyclohexane-1,3-dione must be treated as hazardous.
-
Waste Collection: Collect all contaminated solids, solutions, and cleaning materials in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled "HAZARDOUS WASTE" and list all chemical constituents by name and percentage.[5]
-
Segregation: Do not mix this waste stream with other types of chemical waste. Specifically, keep it segregated as halogenated organic waste .[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[5]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 5-(3-Chlorophenyl)cyclohexane-1,3-dione, ensuring a safe and productive research environment.
References
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Personal Protective Equipment (PPE) - Glove Chart. University of Tennessee Knoxville. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
